Estradiene dione-3-keta
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,13S,14S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h6,16-17H,2-5,7-12H2,1H3/t16-,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOQKQRMICQUQC-AOIWGVFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC5(C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427741 | |
| Record name | Estradiene dione-3-keta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5571-36-8 | |
| Record name | Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5571-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic 3-(1,2-ethanediylacetale)-estra-5(10),9(11)-diene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005571368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiene dione-3-keta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclic 3-(1,2-ethanediylacetale)-estra-5(10),9(11)-diene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RAF5TL6V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Estradiene dione-3-keta" CAS number 5571-36-8
An In-Depth Technical Guide to Estra-4,9-diene-3,17-dione and Its Chemical Precursors
Executive Summary
This technical guide provides a comprehensive overview of Estra-4,9-diene-3,17-dione, a synthetic steroid of significant interest in both pharmaceutical manufacturing and regulatory science. Initially, this document clarifies a common point of confusion regarding its Chemical Abstracts Service (CAS) number. The user-provided CAS number, 5571-36-8, correctly identifies Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal, a crucial intermediate in steroid synthesis. However, the pharmacologically active compound, widely known as Dienedione, is assigned CAS number 5173-46-6. This guide will focus principally on the latter, while elucidating the synthetic role of the former. We will delve into its chemical synthesis, pharmacological action as a prohormone, metabolic fate, and the advanced analytical methodologies required for its detection. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's multifaceted nature.
Part 1: Chemical Identity and Nomenclature
A precise understanding of chemical nomenclature is paramount for scientific integrity. The topic of this guide presents a classic case where structurally similar compounds, existing at different stages of a synthetic pathway, can be confused.
1.1 The Target Compound: Estra-4,9-diene-3,17-dione (Dienedione)
Estra-4,9-diene-3,17-dione (CAS: 5173-46-6) is a synthetic, orally active anabolic-androgenic steroid (AAS) belonging to the 19-nortestosterone family.[1][2] It is not approved for medical use but gained notoriety as a "designer" steroid and bodybuilding supplement, often marketed as a prohormone.[2][3] Its chemical structure is characterized by a steroid backbone with ketone groups at the C3 and C17 positions and conjugated double bonds at Δ⁴ and Δ⁹.[4]
1.2 The Synthetic Intermediate: Estradiene dione-3-keta (CAS 5571-36-8)
The CAS number 5571-36-8 specifically refers to Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) , also known as Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal.[5][6][7] This compound is a derivative of the core steroid where the C3 ketone has been protected by forming a ketal. This protection is a common strategy in multi-step organic synthesis to prevent the C3 ketone from reacting during transformations at other sites of the molecule. It is a key precursor in the synthesis of various hormonal drugs.[6]
Table 1: Core Compound Identification
| Identifier | Estra-4,9-diene-3,17-dione |
| IUPAC Name | (8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione[8] |
| CAS Number | 5173-46-6[8] |
| Synonyms | Dienedione, 19-Norandrosta-4,9-diene-3,17-dione, Tren[8][9] |
| Molecular Formula | C₁₈H₂₂O₂[1] |
| Molecular Weight | 270.37 g/mol [1] |
| Physical Form | White to off-white powder[1] |
| Melting Point | 138-146 °C[1][10] |
| Crystal Structure | Orthorhombic, Space Group P2₁2₁2₁[10] |
Part 2: Synthesis and Pharmaceutical Significance
The primary legitimate application of Estra-4,9-diene-3,17-dione is as a critical intermediate in the pharmaceutical industry.[11] Its synthesis is a key step in the manufacturing of important steroid-based drugs with progestagenic activity, including Mifepristone and Ulipristal Acetate.[1][11][12]
A Concise Three-Step Synthetic Route
A frequently cited and efficient method for synthesizing Estra-4,9-diene-3,17-dione begins with a commercially available δ-lactone.[11][12][13] The causality behind this pathway lies in its efficiency and stereochemical control.
Step-by-Step Protocol:
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Grignard Reaction: The starting material, δ-Lactone (compound 1), is reacted with a specific Grignard reagent (compound 2). This organometallic addition opens the lactone ring to form an intermediate alcohol (compound 3). This step is crucial for building the core carbon framework of the steroid.
-
Oxidation: The crude alcohol intermediate is then treated with an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid). This oxidizes the newly formed alcohol to a ketone, yielding the diketone precursor (compound 4).[11][13]
-
Domino Cyclization: The final and most critical step is a domino cyclization of the precursor (compound 4). This reaction is typically catalyzed by an acid-base catalyst like piperidinium acetate in refluxing toluene.[12][13] This intramolecular cascade reaction forms the A and B rings of the steroid nucleus, concurrently establishing the characteristic Δ⁴ and Δ⁹ double bonds to yield the final product, Estra-4,9-diene-3,17-dione.[11]
This three-step sequence achieves an overall yield of approximately 23.4%.[11][12]
Caption: Three-step synthesis of Estra-4,9-diene-3,17-dione.
Part 3: Pharmacological Profile and Mechanism of Action
As a prohormone, Estra-4,9-diene-3,17-dione is not the primary active compound. Its biological effects are mediated through its conversion to a more potent metabolite.
3.1 Conversion to Dienolone
Upon oral ingestion, Estra-4,9-diene-3,17-dione undergoes enzymatic conversion in the body, primarily in the liver. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the ketone at the C17 position to a hydroxyl group.[9] This biotransformation yields the active anabolic steroid dienolone (17β-hydroxy-estra-4,9-dien-3-one).[2][9][14]
3.2 Mechanism of Anabolic Action
Dienolone, the active metabolite, exerts its effects by binding to and activating androgen receptors (AR) located in the cytoplasm of target cells, such as skeletal muscle cells.[14] This binding event triggers a cascade of molecular events:
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Receptor Activation & Translocation: The activated hormone-receptor complex translocates into the cell nucleus.
-
DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.
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Gene Transcription: This binding modulates the transcription of androgen-responsive genes, leading to an increase in protein synthesis and nitrogen retention.[14]
The net result is an increase in muscle mass (hypertrophy) and strength.[14][15] The compound is also noted for powerful thermogenic effects, which can increase metabolic rate and contribute to fat loss.[9]
Caption: Metabolic activation and mechanism of action of Dienedione.
Part 4: Metabolism and Comparative Pharmacokinetics
Understanding the metabolic fate of Estra-4,9-diene-3,17-dione is critical for its detection in doping control and for comprehending its complete biological activity profile.
4.1 Primary Metabolic Pathways
In vitro studies using liver microsomes from humans, equines, and canines have elucidated the primary metabolic pathways.[16]
-
17-Keto Reduction: As mentioned, the most significant pathway across all species tested is the reduction to an isomer of 17-hydroxy-estra-4,9-dien-3-one (dienolone). This is considered the primary target metabolite for screening purposes.[3][16]
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Hydroxylation: Other, less prominent pathways involve the direct hydroxylation of the steroid nucleus.[16]
-
Reduction and Hydroxylation: A combination of reduction and subsequent hydroxylation also occurs, leading to a variety of hydroxylated metabolites.[3][16]
-
Conjugation: For excretion, the parent compound and its metabolites undergo phase II metabolism, primarily glucuronidation, to increase water solubility.[4][17] In horses, Dienedione-3-glucuronide is a major urinary metabolite.[4][17]
4.2 Species-Specific Metabolic Differences
Comparative metabolism studies reveal interesting variations between species:
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Equine: The equine model is unique in its ability to produce a di-reduced metabolite (an isomer of estra-4,9-diene-3,17-diol) and significant quantities of D-ring hydroxylated metabolites.[1][16]
-
Canine: Reductive metabolism is notably less significant in canines compared to humans and horses.[1][16]
Table 2: Major Identified Metabolites
| Metabolite | Description | Species Detected |
| 17-hydroxy-estra-4,9-dien-3-one (Isomers) | Primary active metabolite; 17-keto reduction | Human, Equine, Canine[16] |
| Hydroxylated Dienedione | Mono-hydroxylation of the parent compound | Human, Equine, Canine[3][16] |
| Hydroxylated-Reduced Dienedione | Products of both reduction and hydroxylation | Human, Equine, Canine[3][16] |
| Estra-4,9-diene-3,17-diol (Isomers) | Di-reduced metabolite | Equine[1][16] |
| Dienedione-3-glucuronide | Glucuronide conjugate for excretion | Equine[4][17] |
Part 5: Analytical Methodologies
The detection of Estra-4,9-diene-3,17-dione and its metabolites in biological matrices (urine, plasma) requires highly sensitive and specific analytical techniques. This is essential for both pharmacokinetic research and anti-doping enforcement.
5.1 Core Analytical Platforms
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying steroid hormones and their metabolites. Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS provides excellent separation, sensitivity, and specificity for identifying compounds in complex matrices like urine.[1][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique, often used for confirmation. Samples typically require derivatization (e.g., methoxyamine-trimethylsilyl derivatives) to increase the volatility and thermal stability of the analytes before GC analysis.[16]
5.2 Standard Experimental Protocol: UPLC-MS/MS Analysis
The following outlines a general workflow for the analysis of Dienedione and its metabolites in urine for a research or doping control setting.
-
Sample Preparation:
-
An aliquot of urine (e.g., 2 mL) is collected.
-
An internal standard is added to correct for analytical variability.
-
For total metabolite analysis, enzymatic hydrolysis (e.g., with β-glucuronidase) is performed to cleave glucuronide conjugates, converting them to their free form.
-
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the steroids from the urine matrix and concentrate the sample.
-
The sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
-
Chromatographic Separation (UPLC):
-
The reconstituted sample is injected into the UPLC system.
-
A reverse-phase C18 column is typically used for separation.
-
A gradient elution program with solvents like water (with formic acid) and acetonitrile or methanol is run to separate the analytes based on their polarity.
-
-
Detection (Tandem Mass Spectrometry):
-
The eluent from the UPLC is directed to the mass spectrometer.
-
Electrospray ionization (ESI) in positive mode is commonly used.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Dienedione and each target metabolite are monitored for highly specific and sensitive quantification.
-
Part 6: Applications and Regulatory Landscape
Estra-4,9-diene-3,17-dione occupies a unique position, being both a legitimate chemical intermediate and a controlled substance.
6.1 Intended Research and Industrial Applications
-
Pharmaceutical Intermediate: Its most important legitimate use is as a precursor in the synthesis of drugs like Mifepristone.[1][18]
-
Analytical Reference Standard: Purified Estra-4,9-diene-3,17-dione serves as a reference standard for the development and validation of analytical methods in forensic and sports science laboratories.[1]
6.2 Regulatory Status and Doping Control
Due to its anabolic properties and use as a performance-enhancing drug, Estra-4,9-diene-3,17-dione is strictly regulated.
-
It is prohibited in human and equine sports by the World Anti-Doping Agency (WADA) and the Fédération Équestre Internationale (FEI).[1][19]
-
In the United States, it became a Schedule III controlled substance under the Anabolic Steroid Control Act on January 4, 2010.[2][20]
-
It is classified as a Class C drug under the UK's Misuse of Drugs Act 1971.[20]
6.3 A Paradigm Shift: Endogenous Production in Horses
For years, this compound was considered exclusively synthetic. However, a landmark 2024 study published in Drug Testing and Analysis confirmed that Estra-4,9-diene-3,17-dione is produced endogenously in entire male horses (colts).[1][17][21] This discovery has profound implications for equine anti-doping, as it necessitates distinguishing between natural occurrence and illicit administration. Consequently, researchers have proposed a urinary threshold (30 ng/mL) to aid in this differentiation.[17][22]
6.4 Toxicology and Potential Side Effects
As an anabolic-androgenic steroid, its use is associated with significant health risks, particularly with high doses or prolonged use. These side effects are typical of AAS and can include:
-
Liver Toxicity: Potential for liver damage.[14]
-
Hormonal Imbalance: Disruption of the natural endocrine system, potentially leading to gynecomastia, hair loss, and testicular atrophy.[9][14]
-
Cardiovascular Risks: Increased blood pressure, adverse changes in cholesterol levels, and an elevated risk of cardiovascular disease.[14]
Conclusion
Estra-4,9-diene-3,17-dione (CAS 5173-46-6) is a compound of significant complexity and dual identity. For the pharmaceutical chemist, it is a valuable intermediate, enabling the synthesis of life-changing medications. For the regulatory scientist and sports authorities, it is a potent prohormone and a controlled substance, the detection of which is a critical mission. The recent discovery of its endogenous nature in horses adds another layer of complexity, underscoring the necessity for continuous research and the development of sophisticated, quantitative analytical methods. This guide has aimed to provide the technical foundation necessary for professionals to navigate the synthesis, pharmacology, and analysis of this multifaceted steroid.
References
- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 2. Dienedione - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy Estra-4,9-diene-3,17-dione (EVT-340244) | 5173-46-6 [evitachem.com]
- 5. 5571-36-8 3-Ethylene dioxy-17-oxo estra-5(10), 9(11)-diene AKSci H058 [aksci.com]
- 6. CAS 5571-36-8: Estra-5(10),9(11)-diene-3,17-dione, cyclic … [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. Dienedione | C18H22O2 | CID 9835169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hanna@pharmade.com Hormone Raw Source China: Prohormone Dienedione(Tren; 19-norandrosta-4,9-diene-3,17-dione;4,9-estra) Raw Hanna@pharmade.com Bodybuilding Supplyments [hannapharmadehormonesource.blogspot.com]
- 10. X-ray powder diffraction data for estra-4,9-diene-3,17-dione, C18H22O2 | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. shop.lovetofeel.com [shop.lovetofeel.com]
- 16. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endogenous nature of estra-4,9-diene-3,17-dione in entire male horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
- 19. wada-ama.org [wada-ama.org]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. researchgate.net [researchgate.net]
- 22. research.polyu.edu.hk [research.polyu.edu.hk]
"Estradiene dione-3-keta" molecular structure and stereochemistry
An In-depth Technical Guide to Estra-4,9-diene-3,17-dione: Molecular Structure, Stereochemistry, and Synthetic Insights
Introduction
Estra-4,9-diene-3,17-dione, also known by the trivial name Dienedione, is a synthetic steroid of significant interest in pharmaceutical development and scientific research. With the chemical formula C₁₈H₂₂O₂, this 19-nortestosterone derivative serves as a crucial intermediate in the synthesis of various steroidal drugs, including the progestin Dienogest and the progesterone receptor modulator Mifepristone.[1][2][3] Historically, it has also been recognized as an orally active anabolic-androgenic steroid (AAS), functioning as a prohormone to the active metabolite dienolone.[2][4] This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, synthesis, and biological relevance of Estra-4,9-diene-3,17-dione, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Stereochemistry
Estra-4,9-diene-3,17-dione possesses the foundational four-ring carbon skeleton characteristic of steroids, known as the cyclopentanoperhydrophenanthrene nucleus. Its systematic IUPAC name is 13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione.[4]
The defining structural features of Estra-4,9-diene-3,17-dione are:
-
A Tetracyclic System: Comprising three cyclohexane rings (A, B, and C) and one cyclopentane ring (D).
-
Two Ketone Groups: Located at the C3 and C17 positions.
-
Two Carbon-Carbon Double Bonds: Positioned between C4 and C5 in the A-ring, and between C9 and C10, spanning the B and C rings.
-
A Methyl Group: An angular methyl group at the C13 position.
The stereochemistry of the molecule is critical to its biological activity. The natural steroid scaffold imparts a specific three-dimensional conformation. X-ray powder diffraction data has confirmed that Estra-4,9-diene-3,17-dione crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[5] This specific spatial arrangement of atoms is crucial for its interaction with biological receptors.
Structural Confirmation Data
The structural elucidation of Estra-4,9-diene-3,17-dione is supported by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₂ |
| Molecular Weight | 270.37 g/mol |
| CAS Number | 5173-46-6 |
| Appearance | White to off-white powder |
| Melting Point | 138-144 °C |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Spectroscopic data from reference[1]
-
IR (KBr, cm⁻¹): 3447, 2928, 2855, 1738, 1661, 1608
-
¹H NMR (600 MHz, CDCl₃): Chemical shifts confirming the olefinic and steroidal protons.
-
¹³C NMR (150 MHz, CDCl₃): Resonances at δ = 217.9 and 210.8 confirming the two ketone carbons.
-
HRMS (ESI): m/z calculated for C₁₈H₂₂O₂ [M+H]⁺, providing the exact mass.
Chemical Synthesis and Reactivity
The synthesis of Estra-4,9-diene-3,17-dione is a key area of research due to its role as a pharmaceutical intermediate.[1][2][3][6] A notable and concise synthetic route involves a three-step sequence starting from a commercially available δ-lactone.[1][2][6]
Synthetic Workflow Diagram
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 3. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
- 4. Dienedione - Wikipedia [en.wikipedia.org]
- 5. X-ray powder diffraction data for estra-4,9-diene-3,17-dione, C18H22O2 | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione, a steroidal intermediate of significant interest in the pharmaceutical industry. The document delves into its chemical and physical properties, synthesis, and its critical role as a precursor in the manufacturing of key active pharmaceutical ingredients (APIs), including Mifepristone and as a known impurity of Dienogest. This guide is intended to serve as a valuable resource for researchers and professionals engaged in steroid chemistry and drug development, offering a blend of theoretical knowledge and practical insights.
Introduction and Significance
Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione, also known by synonyms such as Estra-5(10),9(11)-diene-3,17-dione 3-ethylene ketal and Dienogest EP Impurity L, is a synthetic steroid derivative of estradiol.[1][2] Its rigid tetracyclic core, characteristic of the estrane family, is strategically modified with a diene system and a cyclic acetal (ketal) protecting group at the C-3 position. This structural feature is pivotal, as it selectively masks one of the two ketone functionalities, allowing for regioselective reactions at the C-17 position. This targeted reactivity is fundamental to its utility as a key intermediate in the synthesis of complex steroidal APIs.[3]
The primary significance of this compound lies in its role as a building block for antiprogestational and antiglucocorticoid agents, most notably Mifepristone.[4] Furthermore, its identification as a process impurity in the synthesis of the progestin Dienogest underscores the importance of its characterization and control in pharmaceutical manufacturing.[2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this intermediate is essential for its handling, synthesis, and purification.
| Property | Value | Source(s) |
| CAS Number | 5571-36-8 | [4] |
| Molecular Formula | C₂₀H₂₆O₃ | [4] |
| Molecular Weight | 314.42 g/mol | [4] |
| Appearance | Off-white solid | [4] |
| Melting Point | 152-154 °C | [4] |
| Boiling Point | 488.1 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage Conditions | -20°C Freezer | [4] |
| Solubility | Low in water; soluble in organic solvents like chloroform and methanol (slight) | [5] |
Chemical Structure
The chemical structure of Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione is depicted below. The ethylene ketal at C-3 protects the ketone from reacting, while the C-17 ketone remains available for further chemical modification. The conjugated diene system at positions 5(10) and 9(11) is a key chromophore and influences the molecule's reactivity.
Caption: Chemical structure of the title compound.
Synthesis Protocol
The synthesis of Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione is a crucial step in the production of several important pharmaceuticals. The following protocol is based on established chemical transformations for the selective protection of steroidal ketones.
Synthesis from Estra-4,9-diene-3,17-dione
A common synthetic route involves the selective ketalization of the C-3 ketone of Estra-4,9-diene-3,17-dione.
Caption: Synthetic workflow for the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Estra-4,9-diene-3,17-dione in a suitable aprotic solvent such as toluene, add an excess of ethylene glycol.
-
Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and employ a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the ketal.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and quench the acid catalyst with a mild base, for example, a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione.
Causality of Experimental Choices:
-
Solvent: Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal via the Dean-Stark trap.
-
Catalyst: p-Toluenesulfonic acid is a strong acid catalyst that is effective in promoting the formation of the cyclic acetal.
-
Excess Reagent: An excess of ethylene glycol is used to shift the reaction equilibrium towards the product side.
-
Selective Ketalization: The C-3 ketone is more sterically accessible and electronically favorable for ketalization compared to the C-17 ketone, allowing for regioselective protection under controlled conditions.
Spectroscopic Analysis
While publicly available, detailed spectroscopic data for this specific compound is limited, its structural features allow for the prediction of its characteristic spectral signatures. Commercial suppliers of this compound as a reference standard typically provide a comprehensive Certificate of Analysis including 1H-NMR, Mass Spectrometry, and IR data.[5]
4.1. Expected ¹H-NMR Spectral Features (in CDCl₃):
-
Methyl Protons: A sharp singlet corresponding to the C-18 methyl group would be expected in the upfield region.
-
Ketal Protons: A multiplet in the region of 3.9-4.1 ppm, integrating to 4 protons, would be characteristic of the -O-CH₂-CH₂-O- group of the ethylene ketal.
-
Vinylic Proton: A signal corresponding to the proton at C-11 would be expected in the downfield region, characteristic of a double bond within a steroidal ring system.
-
Aliphatic Protons: A complex series of multiplets in the upfield region would correspond to the numerous methylene and methine protons of the steroid backbone.
4.2. Expected IR Spectral Features:
-
C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ would be indicative of the C-17 ketone. The five-membered ring ketone typically absorbs at a higher frequency than a six-membered or acyclic ketone.
-
C=C Stretch: Absorptions corresponding to the C=C stretching of the diene system would be expected in the 1600-1680 cm⁻¹ region.
-
C-O Stretch: Strong C-O stretching bands associated with the ketal group would be present in the fingerprint region, typically around 1050-1150 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.
4.3. Expected Mass Spectrometry (MS) Features:
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 314.42).
-
Fragmentation Pattern: Characteristic fragmentation patterns for steroidal ketones and ketals would be observed, including loss of ethylene from the ketal group and fragmentation of the steroid rings.
Role in Drug Development and Synthesis
The primary utility of Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione is as a strategic intermediate in the synthesis of more complex and biologically active steroids.
Intermediate in Mifepristone Synthesis
This compound is a key precursor in the synthesis of Mifepristone and its analogues. The protected C-3 ketone allows for nucleophilic addition at the C-17 ketone, a critical step in building the side chain of these potent antiprogestins.
Caption: Role as an intermediate in Mifepristone synthesis.
A general protocol for its use involves:
-
Grignard Reaction: Reaction of the C-17 ketone with a suitable Grignard reagent, such as propynylmagnesium bromide, to introduce the characteristic side chain of Mifepristone.
-
Epoxidation: Subsequent epoxidation of the 5(10)-double bond.
-
Further Functionalization: Additional modifications, often involving another Grignard reaction to introduce the bulky substituent at C-11.
-
Deprotection: Finally, acidic hydrolysis to remove the ethylene ketal protecting group at C-3, regenerating the ketone and yielding the final active pharmaceutical ingredient.
Dienogest Impurity
Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione is recognized as "Dienogest EP Impurity L" in the European Pharmacopoeia.[2] Its presence as a process-related impurity in the synthesis of Dienogest necessitates its careful monitoring and control to ensure the quality and safety of the final drug product. This highlights the importance of robust analytical methods for its detection and quantification in pharmaceutical quality control.
Structure-Activity Relationship (SAR) Insights
While this compound is primarily an intermediate and not a final drug, its core structure is shared with potent progesterone receptor modulators. The 4,9-diene-3-one system is a common feature in many synthetic progestins and antiprogestins. The presence and nature of substituents at C-11 and C-17 are critical determinants of whether the compound will act as an agonist or an antagonist at the progesterone receptor. The bulky aryl group at the 11β-position is a hallmark of many progesterone receptor antagonists, including Mifepristone.[6]
Conclusion
Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione is a steroidal compound of considerable importance in medicinal chemistry and pharmaceutical manufacturing. Its value lies in the strategic placement of a protecting group, which enables the regioselective synthesis of complex steroidal drugs. A thorough understanding of its properties, synthesis, and role as both a key intermediate and a process impurity is essential for scientists and researchers in this field. This guide provides a foundational understanding to aid in the efficient and controlled use of this versatile molecule.
References
A Technical Guide to Estra-4,9-diene-3,17-dione: From Anabolic Prohormone to a Key Pharmaceutical Intermediate
Executive Summary
Estra-4,9-diene-3,17-dione, commonly known as dienedione, occupies a unique and dichotomous position in the world of steroidal compounds. On one hand, it is recognized as a synthetic anabolic-androgenic steroid (AAS), formerly available as a bodybuilding supplement and now a controlled substance, that functions as a prohormone to the potent steroid dienolone.[1] On the other hand, and of greater significance to the scientific and pharmaceutical community, it serves as a critical and versatile intermediate in the industrial synthesis of a range of modern steroid-based therapeutics.[2][3] This guide provides an in-depth technical analysis of estra-4,9-diene-3,17-dione, moving beyond a simple description to explore its biological significance, metabolic fate, synthetic pathways, and analytical methodologies. We will dissect its role not as a metabolic product of other drugs, but as a foundational building block, providing researchers, chemists, and drug development professionals with a comprehensive understanding of its importance.
Chemical Identity and Physicochemical Properties
Estra-4,9-diene-3,17-dione is a steroid of the 19-nortestosterone group, characterized by a C18 estrane skeleton and double bonds at the C4 and C9 positions.[1] This specific unsaturation pattern is crucial to the biological activity of both the compound itself and the pharmaceuticals derived from it.
| Property | Value | Reference |
| IUPAC Name | 13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | [1] |
| Common Names | Dienedione, Estradienedione | [1] |
| CAS Number | 5173-46-6 | [4] |
| Molecular Formula | C₁₈H₂₂O₂ | [2] |
| Molecular Weight | 270.37 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 138-144 °C | [2] |
The Dual Role of Estra-4,9-diene-3,17-dione
The significance of this molecule can only be understood by examining its two distinct applications: as a performance-enhancing prohormone and as a pharmaceutical precursor.
As a Synthetic Anabolic-Androgenic Steroid (AAS)
Historically, estra-4,9-diene-3,17-dione was sold over the counter in dietary supplements for bodybuilders.[1] Its anabolic effects are not primarily from the compound itself, but from its conversion in the body to a more potent androgen.
Mechanism of Action as a Prohormone: Upon ingestion, estra-4,9-diene-3,17-dione undergoes metabolic transformation. The primary pathway is the reduction of the 17-keto group to a hydroxyl group, yielding its active metabolite, dienolone (17-hydroxy-estra-4,9-dien-3-one).[5] Dienolone is the primary active compound that binds to androgen receptors to exert anabolic and androgenic effects, such as increasing protein synthesis in muscle tissue.[6] Due to its potency and use as a performance-enhancing drug, estra-4,9-diene-3,17-dione is prohibited by the World Anti-Doping Agency (WADA) and is classified as a Schedule III controlled substance in the United States.[1][2][7]
Caption: Metabolic activation of Estra-4,9-diene-3,17-dione.
As a Critical Pharmaceutical Intermediate
For drug development professionals, the primary significance of estra-4,9-diene-3,17-dione lies in its role as a versatile starting material. Its rigid, unsaturated tetracyclic core is a privileged scaffold for synthesizing a variety of potent steroidal drugs, particularly those with progestogenic activity.[3][8]
It is a key intermediate in the synthesis of:
-
Mifepristone: A progesterone receptor modulator used for medication abortion and as an antiglucocorticoid.[2][3]
-
Ulipristal Acetate: A selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids.[3]
-
Dienogest: A fourth-generation progestin used in oral contraceptives and for the treatment of endometriosis.[9]
-
Other Progestins: Including norethindrone and trimegestone.[9]
Caption: Role as a central precursor in steroid drug synthesis.
Synthesis and Manufacturing
The efficient construction of the estra-4,9-diene-3,17-dione skeleton is of great industrial importance. Several synthetic routes have been developed, with a common strategy involving the sequential construction of the steroid's ring system.
Protocol Example: Three-Step Synthesis from δ-Lactone
A concise and effective method involves a three-step sequence starting from a commercially available δ-lactone.[3][8] This approach highlights key reactions in steroid chemistry.
Causality in Experimental Design: The choice of a Grignard reaction is ideal for forming a key carbon-carbon bond and introducing the precursor to the A-ring. The subsequent use of Jones reagent (chromium trioxide in sulfuric acid) is a classic and highly efficient method for oxidizing the intermediate secondary alcohol to the required ketone without affecting the other carbonyl group.[4] The final domino cyclization is an elegant step that efficiently forms the B-ring of the steroid core in a single transformation.
References
- 1. Dienedione - Wikipedia [en.wikipedia.org]
- 2. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Estra-4,9-diene-3,17-dione synthesis - chemicalbook [chemicalbook.com]
- 5. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
Discovery and history of "Estradiene dione-3-keta" synthesis
An In-Depth Technical Guide to the Synthesis of Estra-4,9-diene-3,17-dione: History, Methodologies, and Applications
Abstract
Estra-4,9-diene-3,17-dione, a synthetic steroid of the 19-nortestosterone group, holds a position of significant interest in both pharmaceutical development and regulatory science.[1][2] It is a pivotal advanced intermediate in the synthesis of critical steroidal drugs, including Mifepristone and Ulipristal Acetate.[3][4] Historically, it was also known as "Dienedione" and was marketed as an orally active anabolic-androgenic steroid (AAS) before becoming a controlled substance.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the historical context of its synthesis, exploring key modern synthetic methodologies with step-by-step protocols, and explaining the chemical rationale behind these advanced procedures.
Introduction to Estra-4,9-diene-3,17-dione
Estra-4,9-diene-3,17-dione (CAS 5173-46-6) is a C18 steroid characterized by a core four-ring gonane structure.[5] Its defining features are ketone groups at the C3 and C17 positions and conjugated double bonds at the C4 and C9 positions, which imbue it with unique chemical reactivity and biological significance. While its history is intertwined with the world of bodybuilding supplements as a prohormone to the active metabolite dienolone, its primary value in the scientific community lies in its role as a versatile building block for high-value pharmaceuticals.[1][2]
A recent and significant development has challenged the long-held belief that this compound was exclusively synthetic. A 2024 study revealed that Estra-4,9-diene-3,17-dione is produced endogenously in entire male horses, a finding with crucial implications for doping control in equine sports.[1][6]
Caption: The chemical structure of Estra-4,9-diene-3,17-dione.
Historical Context: The Foundation of Modern Steroid Synthesis
The ability to synthesize complex molecules like Estra-4,9-diene-3,17-dione rests on a century of groundbreaking chemical innovation. The 1930s, often called the "Decade of the Sex Hormones," saw the independent synthesis of testosterone from cholesterol derivatives by Adolf Butenandt and Leopold Ruzicka in 1935, an achievement that earned them the 1939 Nobel Prize in Chemistry.[5][7] This era marked the dawn of steroid chemistry, moving from tedious isolation from natural sources to controlled laboratory synthesis.
Pioneers like Russell Marker and Percy Lavon Julian further revolutionized the field. Marker's development of the "Marker Degradation" process in the 1940s allowed for the cost-effective production of progesterone from diosgenin, a sterol found in Mexican yams.[8] Julian's work on synthesizing hormones from plant sterols, such as stigmasterol from soybeans, laid the foundation for the industrial-scale production of cortisone and other critical steroid drugs.[9][10] These seminal achievements in both total and semi-synthesis provided the fundamental knowledge and chemical toolkits required to construct highly modified and non-natural steroid cores, including the unique 4,9-diene system.
Key Synthetic Strategies for Estra-4,9-diene-3,17-dione
Several synthetic routes to Estra-4,9-diene-3,17-dione have been developed. These methods often focus on efficiency, yield, and stereochemical control. Below is a detailed exploration of a prominent and well-documented three-step approach.
The Three-Step Domino Cyclization Approach
A concise and effective synthesis was developed by Ma et al., achieving a 23.4% overall yield from a commercially available δ-lactone.[3][11] This strategy is elegant in its construction of the complex steroidal core through a sequence of a Grignard reaction, an oxidation, and a key domino cyclization reaction.[4]
Caption: Workflow for the three-step synthesis of Estra-4,9-diene-3,17-dione.
Causality Behind Experimental Choices
-
Grignard Reaction: This classic organometallic reaction is employed to form a crucial carbon-carbon bond, adding the necessary carbon framework to the starting δ-lactone. It is a robust and high-yielding method for skeleton construction.[3]
-
Jones Oxidation: The crude alcohol intermediate from the Grignard step is oxidized to a ketone. Jones reagent (chromium trioxide in sulfuric acid and acetone) is a powerful oxidizing agent suitable for this transformation.[12] Its use here is efficient for converting the secondary alcohol to the required ketone functionality of precursor 4.[3][4]
-
Domino Cyclization: This is the key strategic step. A domino (or cascade) reaction involves a sequence of intramolecular transformations that occur without isolating intermediates. Using piperidinium acetate as a catalyst in refluxing toluene initiates a cyclization cascade in precursor 4, efficiently forming the B and C rings of the steroid nucleus to yield the final product.[3][4]
Experimental Protocol: Three-Step Synthesis
The following protocol is a summary of the methodology described by Ma et al.[3][4]
Step 1: Grignard Reaction
-
Prepare the Grignard reagent (2) from the corresponding halide and magnesium in an appropriate ether solvent (e.g., THF) under anhydrous conditions.
-
To a solution of δ-Lactone (1), add the prepared Grignard reagent dropwise at a controlled temperature.
-
The reaction generates a crude intermediate alcohol (3), which is used directly in the next step without extensive purification.[3]
Step 2: Oxidation
-
Dissolve the crude alcohol (3) in acetone.
-
Cool the solution in an ice bath and add Jones reagent dropwise until a persistent orange color indicates the reaction is complete.
-
Quench the excess oxidant with isopropanol.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting diketone precursor (4) via column chromatography. This two-step process (Grignard and Oxidation) yields precursor 4 in approximately 72.6% yield.[4]
Step 3: Domino Cyclization
-
Dissolve the diketone precursor (4) (0.3 mmol) and an equimolar amount of piperidinium acetate (0.3 mmol) in toluene (3 mL).[3]
-
Heat the solution at reflux for 1.5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/EtOAc, 3:1) to afford pure Estra-4,9-diene-3,17-dione.[4]
Data Presentation: Reaction Yields
| Step | Transformation | Yield | Reference |
| 1 & 2 | δ-Lactone (1) → Diketone Precursor (4) | 72.6% | [3][4] |
| 3 | Diketone Precursor (4) → Final Product | 32.3% | [3][4] |
| Overall | δ-Lactone (1) → Final Product | 23.4% | [3][11] |
Conclusion and Future Outlook
The synthesis of Estra-4,9-diene-3,17-dione exemplifies the sophistication of modern organic chemistry, enabling the construction of complex molecular architectures for targeted applications. While its history is multifaceted, its current and future value is firmly rooted in its role as a key intermediate in the pharmaceutical industry.[13] The development of concise and efficient synthetic routes, such as the domino cyclization approach, is critical for the sustainable and cost-effective production of life-changing medicines. Further research will likely focus on optimizing these routes, potentially through novel catalytic methods, to improve yields and reduce environmental impact, ensuring its continued availability for the development of new therapeutics.
References
- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 2. Dienedione - Wikipedia [en.wikipedia.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Steroid - Wikipedia [en.wikipedia.org]
- 6. Endogenous nature of estra-4,9-diene-3,17-dione in entire male horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. acs.org [acs.org]
- 9. Percy Lavon Julian - Wikipedia [en.wikipedia.org]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Estra-4,9-diene-3,17-dione synthesis - chemicalbook [chemicalbook.com]
- 13. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
The Dual Persona of Estra-4,9-diene-3,17-dione: A Technical Guide for Hormonal Therapy Research
Introduction: Unveiling a Steroid of Intrigue
Estra-4,9-diene-3,17-dione, a synthetic steroid, presents a fascinating case study in hormonal research. Known colloquially as dienedione, this compound occupies a unique space, straddling the worlds of illicit performance enhancement and legitimate pharmaceutical development.[1] Historically recognized as an orally active anabolic-androgenic steroid (AAS) and a prohormone to the potent androgen dienolone, its primary claim to fame has been in the realm of bodybuilding supplements, leading to its classification as a Schedule III controlled substance in the United States.[1] However, its structural relationship to key hormonal agents and its role as an advanced intermediate in the synthesis of pharmaceuticals like Mifepristone underscore its significance to researchers in endocrinology and drug development.[2]
This technical guide provides an in-depth exploration of estra-4,9-diene-3,17-dione, moving beyond its public notoriety to dissect its biochemical functionality and its potential, albeit nuanced, role in hormonal therapy research. We will delve into its mechanism of action, metabolic fate, and the critical experimental protocols necessary to rigorously evaluate its androgenic properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex steroid.
Chapter 1: Physicochemical Properties and Synthesis
Estra-4,9-diene-3,17-dione is a 19-nortestosterone derivative with the molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.37 g/mol .[2] It typically presents as a white to off-white crystalline powder.[2]
The synthesis of estra-4,9-diene-3,17-dione is a multi-step process that has been approached through various strategies. A common route involves the use of a δ-lactone as a starting material, which undergoes a Grignard reaction followed by oxidation to form a diketone precursor. The final and critical step is a domino cyclization reaction to yield the estra-4,9-diene-3,17-dione structure.[2] The versatility of its steroid scaffold allows for various modifications, making it a valuable intermediate for creating a diverse range of steroid analogues.[2]
Chapter 2: The Prohormone Concept and Mechanism of Action
The primary mechanism by which estra-4,9-diene-3,17-dione exerts its biological effects is through its conversion to the active metabolite, dienolone (estra-4,9-dien-17β-ol-3-one).[2][3] This biotransformation is a critical step in its androgenic activity.
Metabolic Activation Pathway
The metabolic conversion of estra-4,9-diene-3,17-dione to dienolone is a key area of study for understanding its potency and duration of action. In vitro studies using human liver microsomes have been instrumental in elucidating these pathways. The primary metabolic transformation is the reduction of the 17-keto group to a hydroxyl group, yielding isomers of 17-hydroxy-estra-4,9-dien-3-one (dienolone).[2][4] Further metabolism can occur through hydroxylation and reduction of the parent compound and its initial metabolites.[4] For excretion, both the parent compound and its metabolites can undergo glucuronidation, which increases their water solubility.[2]
Caption: Metabolic pathway of Estra-4,9-diene-3,17-dione.
Androgen Receptor Binding of Dienolone
Dienolone, the active metabolite, exerts its effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription and leading to the physiological effects associated with androgens.[5]
Chapter 3: Experimental Protocols for Androgenic Activity Assessment
A thorough investigation of estra-4,9-diene-3,17-dione's role in hormonal therapy research necessitates robust and reproducible experimental methodologies. The following section provides detailed, step-by-step protocols for key in vitro and in vivo assays to characterize its androgenic and anabolic potential.
In Vitro Androgen Receptor Competitive Binding Assay
This assay is fundamental for determining the ability of a test compound to bind to the androgen receptor by measuring its competition with a radiolabeled androgen.
Objective: To determine the half-maximal inhibitory concentration (IC50) of estra-4,9-diene-3,17-dione for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (LBD)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Dihydrotestosterone (DHT) (unlabeled androgen for standard curve)
-
Test compound (estra-4,9-diene-3,17-dione)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Scintillation cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and DHT in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a working solution of [³H]-R1881 in the assay buffer at a concentration of approximately 1 nM.
-
Dilute the recombinant human androgen receptor in the assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled DHT (e.g., 10 µM).
-
Competition Wells: Add 50 µL of each dilution of the test compound or DHT.
-
To all wells, add 50 µL of the [³H]-R1881 working solution.
-
To all wells, add 50 µL of the diluted androgen receptor.
-
-
Incubation:
-
Seal the plate and incubate at 4°C for 16-18 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound and DHT.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Caption: Workflow for the Androgen Receptor Competitive Binding Assay.
In Vitro Androgen Receptor Transactivation Assay
This cell-based assay measures the functional consequence of androgen receptor binding, specifically the activation of gene transcription.
Objective: To determine the half-maximal effective concentration (EC50) of estra-4,9-diene-3,17-dione for androgen receptor-mediated gene transcription.
Materials:
-
A suitable mammalian cell line stably transfected with:
-
An expression vector for the human androgen receptor.
-
A reporter vector containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cell culture medium and supplements.
-
Test compound (estra-4,9-diene-3,17-dione) and a reference agonist (e.g., DHT).
-
Lysis buffer.
-
Reporter gene assay substrate (e.g., luciferin for luciferase).
-
Luminometer or spectrophotometer.
-
96-well cell culture plates.
Protocol:
-
Cell Culture and Seeding:
-
Culture the reporter cell line under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the reference agonist in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the reporter enzyme.
-
-
Reporter Gene Assay:
-
Add the appropriate substrate for the reporter enzyme to each well.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability if necessary.
-
Plot the normalized reporter activity against the logarithm of the compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
In Vivo Hershberger Assay for Androgenic and Anabolic Activity
The Hershberger assay is the gold-standard in vivo method for assessing the androgenic and anabolic properties of a substance in a rodent model.
Objective: To evaluate the in vivo androgenic and anabolic effects of estra-4,9-diene-3,17-dione by measuring the weight changes in androgen-dependent tissues of castrated male rats.
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).
Protocol:
-
Animal Preparation:
-
Castrate peripubertal male rats (approximately 42 days of age).
-
Allow a post-operative recovery period of 7-10 days to ensure the regression of androgen-dependent tissues.
-
-
Dosing:
-
Randomly assign the animals to treatment groups (e.g., vehicle control, positive control, and at least two dose levels of the test substance).
-
The positive control is typically testosterone propionate (TP).
-
Administer the test compound (estra-4,9-diene-3,17-dione) and control substances daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect and weigh the following androgen-dependent tissues:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Glans penis
-
Cowper's glands
-
-
-
Data Analysis:
-
Calculate the mean tissue weights for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the tissue weights of the test substance groups to the vehicle control group.
-
A statistically significant increase in the weights of these tissues is indicative of androgenic and/or anabolic activity.
-
Chapter 4: Analytical Methodologies
Accurate quantification of estra-4,9-diene-3,17-dione and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific detection of estra-4,9-diene-3,17-dione and its metabolites.
Sample Preparation from Plasma/Serum:
-
Protein Precipitation: Add a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the analytes from endogenous interferences.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification. Specific precursor-to-product ion transitions for estra-4,9-diene-3,17-dione and its metabolites should be optimized.
Chapter 5: Role in Hormonal Therapy Research: A Forward Look
While estra-4,9-diene-3,17-dione's history is dominated by its use as a performance-enhancing substance, its unique chemical structure and biological activity warrant consideration in the broader context of hormonal therapy research.
A Tool for Studying Androgen Receptor Signaling
As a prohormone that delivers a potent, non-aromatizable androgen (dienolone) to target tissues, estra-4,9-diene-3,17-dione can serve as a valuable research tool. It allows for the investigation of androgen receptor signaling pathways in the absence of confounding estrogenic effects that can arise from the aromatization of other androgens like testosterone.
Context within Selective Androgen Receptor Modulators (SARMs)
The field of hormonal therapy is increasingly focused on the development of Selective Androgen Receptor Modulators (SARMs). These are compounds that exhibit tissue-selective anabolic effects on muscle and bone while having minimal impact on androgenic tissues like the prostate. Although estra-4,9-diene-3,17-dione is a steroidal androgen, studying its tissue-specific effects and those of its metabolite, dienolone, can provide valuable insights into the structural features that govern tissue selectivity. This knowledge can inform the design of novel, non-steroidal SARMs with improved therapeutic profiles for conditions such as muscle wasting, osteoporosis, and andropause.
Potential in Prostate Cancer Research
The androgen receptor is a key driver of prostate cancer progression. Investigating the effects of androgens and anti-androgens on prostate cancer cell lines is a cornerstone of research in this area. While the direct application of a potent androgen like dienolone in prostate cancer therapy is unlikely, estra-4,9-diene-3,17-dione and its derivatives could be used in preclinical models to probe the mechanisms of androgen-dependent and castration-resistant prostate cancer.
Conclusion: A Compound of Continued Scientific Interest
Estra-4,9-diene-3,17-dione is more than just a footnote in the history of anabolic steroids. Its identity as a prohormone, its role as a synthetic intermediate, and its ability to activate the androgen receptor through its metabolite make it a subject of continued scientific interest. For researchers in hormonal therapy, a thorough understanding of its properties and the application of rigorous experimental methodologies are essential to unlock its potential as a research tool and to inform the development of next-generation androgen-targeted therapies. While its direct therapeutic application remains to be explored, its value as a chemical probe in the intricate world of nuclear receptor signaling is undeniable.
References
- 1. Dienedione - Wikipedia [en.wikipedia.org]
- 2. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 3. Dienolone - Wikipedia [en.wikipedia.org]
- 4. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-depth Technical Guide to the Spectroscopic Characterization of Estra-4,9-diene-3,17-dione
Prepared by a Senior Application Scientist
Introduction
Estra-4,9-diene-3,17-dione, also known commercially as Dienedione or Trenavar, is a synthetic steroid of significant interest to researchers in medicinal chemistry and drug development. With the molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.37 g/mol , it serves as a crucial pharmaceutical intermediate in the synthesis of potent progestagenic agents like Mifepristone.[1][2] Historically, it has also been identified as an orally active anabolic-androgenic steroid (AAS) and is considered a prohormone to the active metabolite dienolone (17-hydroxy-estra-4,9-dien-3-one).[1][3] Its status as a synthetic AAS has led to its prohibition in human and equine sports by the World Anti-Doping Agency (WADA).[1]
The unambiguous identification and characterization of estra-4,9-diene-3,17-dione are paramount for quality control in pharmaceutical synthesis and for regulatory purposes in doping control. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and confirm the structure of this molecule. The causality behind the spectral features is explained to provide a deeper understanding for researchers, scientists, and drug development professionals.
Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For estra-4,9-diene-3,17-dione, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed.[1]
Expected Mass Spectra
-
Molecular Ion Peak (M⁺•): In electron ionization (EI) GC-MS, estra-4,9-diene-3,17-dione is expected to show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 270, corresponding to its monoisotopic mass.[4]
-
Protonated Molecule [M+H]⁺: When using softer ionization techniques like electrospray ionization (ESI) in LC-MS, the protonated molecule is typically observed at m/z 271.
Key Fragmentation Patterns
The fragmentation of the steroid nucleus is highly characteristic and provides a structural fingerprint. The conjugated diene system in the A and B rings influences the fragmentation pathways.
-
Mechanism Insight: The fragmentation is often initiated by ionization of one of the carbonyl oxygen atoms or the π-system of the double bonds. Subsequent cleavage of the steroid rings leads to the formation of stable carbocations.
-
Characteristic Fragments: Based on typical steroid fragmentation and data from spectral databases, the following key fragments are expected in an EI-MS spectrum[4]:
-
m/z 270: The molecular ion peak (M⁺•).
-
m/z 198: A significant fragment likely resulting from the cleavage of the D-ring.
-
m/z 174: Another prominent fragment, indicative of further cleavages within the steroid core.
-
This fragmentation pattern is crucial for distinguishing it from other steroid isomers in complex matrices, a common challenge in forensic and metabolic studies.[3]
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of estra-4,9-diene-3,17-dione is characterized by the distinct vibrational frequencies of its ketone and alkene groups.
Characteristic Absorption Bands
The structure contains two different ketone environments and a conjugated diene system, which give rise to specific, interpretable peaks in the IR spectrum.
-
C=O Stretch (α,β-Unsaturated Ketone): The ketone at the C3 position is conjugated with the C4=C5 double bond. This conjugation lowers the vibrational frequency of the carbonyl group due to delocalization of π-electrons, which slightly weakens the C=O bond. This absorption is expected in the range of 1650-1680 cm⁻¹ .
-
C=O Stretch (Five-Membered Ring Ketone): The ketone at the C17 position is located in a five-membered ring (D-ring). Ring strain in cyclopentanones shifts the carbonyl stretching frequency to a higher wavenumber compared to a typical acyclic ketone. This peak is expected around 1740-1750 cm⁻¹ .
-
C=C Stretch (Conjugated Diene): The conjugated carbon-carbon double bonds at C4=C5 and C9=C10 will produce a characteristic stretching vibration. This absorption is typically found in the 1600-1650 cm⁻¹ region.
The presence of these distinct carbonyl peaks is a definitive indicator of the dione structure, while the C=C stretch confirms the diene system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information for complete structural elucidation and is the gold standard for unambiguous identification. Both ¹H (proton) and ¹³C (carbon) NMR are essential.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For the 18-carbon structure of estra-4,9-diene-3,17-dione, 18 distinct signals are expected.
-
Expert Interpretation: The chemical shifts are highly diagnostic. The carbonyl carbons are the most deshielded and appear far downfield. The sp²-hybridized carbons of the diene system appear in the olefinic region, while the sp³-hybridized carbons of the steroid skeleton appear upfield.
-
Expected Chemical Shifts (δ):
-
C17 (Ketone): The carbonyl in the five-membered ring is expected to be significantly downfield, typically >215 ppm .
-
C3 (Ketone): The conjugated ketone at C3 will also be downfield, but generally slightly upfield of the C17 ketone, around ~200-210 ppm .
-
C4, C5, C9, C10 (Olefins): These four sp² carbons will resonate in the region of 120-170 ppm . The exact positions depend on their substitution and position within the conjugated system.
-
C13 & C18 (Alkyl): The quaternary C13 and the methyl C18 carbons will be found in the upfield aliphatic region. The angular methyl group (C18) is particularly characteristic, appearing around 13-18 ppm .
-
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Key Proton Signals:
-
Olefinic Proton (H4): The single proton on the C4=C5 double bond is the most downfield of the non-aromatic protons. It is expected to appear as a singlet or a narrow multiplet around 5.8-6.0 ppm . Its deshielded nature is due to its position on an sp² carbon and conjugation with the C3 carbonyl.
-
Angular Methyl Protons (H18): The three protons of the methyl group at C18 are a key landmark in steroid NMR. They typically appear as a sharp singlet in the upfield region, expected around 0.9-1.0 ppm .
-
Aliphatic Protons: The remaining 18 protons on the sp³-hybridized carbons of the steroid skeleton will produce a complex series of overlapping multiplets in the range of 1.2-3.0 ppm . Two-dimensional NMR techniques like COSY and HSQC are required for their complete assignment.
-
Integrated Spectroscopic Workflow
The confirmation of the structure and purity of estra-4,9-diene-3,17-dione is not based on a single technique but on the convergence of evidence from multiple spectroscopic methods. The workflow below illustrates this self-validating system.
Summary of Spectroscopic Data
The table below summarizes the key expected data points for the unambiguous identification of estra-4,9-diene-3,17-dione.
| Technique | Feature | Expected Value / Observation | Interpretation |
| MS (EI) | Molecular Ion (M⁺•) | m/z 270 | Confirms molecular weight. |
| Key Fragments | m/z 198, 174 | Characteristic of the steroid core structure. | |
| IR | C=O Stretch (C17) | ~1740-1750 cm⁻¹ | Ketone in a 5-membered ring. |
| C=O Stretch (C3) | ~1650-1680 cm⁻¹ | α,β-unsaturated ketone. | |
| C=C Stretch | ~1600-1650 cm⁻¹ | Conjugated diene system. | |
| ¹³C NMR | C17 | >215 ppm | Carbonyl carbon in a 5-membered ring. |
| C3 | ~200-210 ppm | Conjugated carbonyl carbon. | |
| C4, C5, C9, C10 | 120-170 ppm | Olefinic carbons. | |
| C18 | ~13-18 ppm | Angular methyl carbon. | |
| ¹H NMR | H4 | ~5.8-6.0 ppm (s) | Olefinic proton adjacent to carbonyl. |
| H18 | ~0.9-1.0 ppm (s) | Angular methyl protons. |
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data described.
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: EI at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Data Validation: Calibrate the mass analyzer using a known standard (e.g., PFTBA). Analyze a solvent blank before the sample to ensure no system contamination.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Validation: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before analyzing the sample. Ensure the sample is dry to avoid interfering O-H bands from water.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Validation: Ensure the spectrometer is properly locked on the deuterium signal of the solvent and that the lineshape (shimming) is optimized. The TMS signal should be referenced to 0.00 ppm for both ¹H and ¹³C spectra.
References
A Comprehensive Technical Guide to the Solubility Profile of Estra-4,9-diene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estra-4,9-diene-3,17-dione, a synthetic steroid, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its efficacy in subsequent reactions and its bioavailability in potential therapeutic applications are intrinsically linked to its solubility characteristics. This guide provides an in-depth analysis of the solubility profile of Estra-4,9-diene-3,17-dione in common laboratory solvents. It offers a combination of collated solubility data, a detailed experimental protocol for solubility determination, and the scientific rationale behind the observed phenomena, designed to empower researchers in their experimental design and decision-making processes.
Physicochemical Properties of Estra-4,9-diene-3,17-dione
Understanding the fundamental physicochemical properties of Estra-4,9-diene-3,17-dione is crucial for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₂ | [1][2] |
| Molecular Weight | 270.37 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | Approximately 138-149 °C | [1][3] |
| LogP | 3.79 | [3] |
| Synonyms | Dienedione, 19-Norandrosta-4,9-diene-3,17-dione | [1][2][4] |
The relatively high LogP value indicates a lipophilic or hydrophobic nature, suggesting poor solubility in aqueous solutions and a preference for non-polar organic solvents. The presence of two ketone groups, however, provides sites for potential hydrogen bonding with protic solvents.
Solubility Profile in Common Laboratory Solvents
The solubility of Estra-4,9-diene-3,17-dione has been qualitatively and, where available, quantitatively assessed in a range of common laboratory solvents. The following table summarizes the available data. It is important to note that quantitative data for this specific compound is not widely published in peer-reviewed literature, and much of the information is derived from supplier technical data sheets. For a structurally similar compound, Estra-4,9,11-triene-3,17-dione, more specific solubility data is available and can serve as a useful reference point.[5]
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility of a Related Compound (Estra-4,9,11-triene-3,17-dione)[5] |
| Water | Polar Protic | Insoluble | - |
| Ethanol | Polar Protic | Soluble | 10 mg/mL |
| Methanol | Polar Protic | Soluble | - |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | 20 mg/mL |
| Acetone | Polar Aprotic | Soluble | - |
| Chloroform | Non-polar | Soluble | - |
| Dichloromethane | Non-polar | Soluble | - |
| Ethyl Acetate | Moderately Polar | Soluble | - |
| DMF:PBS (pH 7.2) (1:1) | Mixed | Sparingly Soluble | 0.5 mg/mL |
Expert Interpretation: The data aligns with the predicted behavior based on the compound's structure. Its insolubility in water is expected due to its largely non-polar steroidal backbone.[3] The presence of ketone groups allows for some interaction with polar protic solvents like ethanol and methanol, leading to solubility. The highest solubility is observed in polar aprotic solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules. The good solubility in non-polar solvents like chloroform and dichloromethane is consistent with the "like dissolves like" principle, given the compound's significant hydrocarbon character.
Experimental Protocol for Thermodynamic Solubility Determination
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6][7] This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Principle of the Shake-Flask Method
The shake-flask method is based on the principle of achieving a saturated solution in equilibrium with an excess of the solid compound. By agitating the mixture for a sufficient period, the system reaches a state where the rate of dissolution equals the rate of precipitation. The concentration of the compound in the supernatant is then determined, representing its thermodynamic solubility.
Step-by-Step Methodology
-
Preparation of Materials:
-
Estra-4,9-diene-3,17-dione (solid, high purity).
-
Selected laboratory solvents (e.g., water, ethanol, DMSO, etc.).
-
Glass vials or flasks with airtight seals.
-
A calibrated analytical balance.
-
A mechanical shaker or orbital incubator capable of maintaining a constant temperature.
-
A centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
-
Experimental Procedure:
-
Add an excess amount of solid Estra-4,9-diene-3,17-dione to a pre-weighed vial. The excess is crucial to ensure saturation is achieved.
-
Accurately add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the shaker/incubator set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
After the incubation period, allow the vials to stand undisturbed for a short time to allow for the sedimentation of the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of Estra-4,9-diene-3,17-dione.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Data Analysis and Reporting
The solubility is typically reported in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualization of the Experimental Workflow
Caption: Workflow for the shake-flask method of solubility determination.
Causality Behind Experimental Choices and Scientific Integrity
-
Choice of the Shake-Flask Method: This method is considered the "gold standard" because it measures thermodynamic solubility, which is a fundamental, compound-specific property.[7] Kinetic solubility measurements, while faster, can often overestimate solubility due to the formation of supersaturated solutions, especially when using DMSO stock solutions.[6]
-
Equilibration Time: A 24-48 hour incubation period is chosen to ensure that the system reaches true thermodynamic equilibrium. Shorter incubation times may not be sufficient for complete saturation, leading to an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.
-
Use of Excess Solid: The presence of undissolved solid is a visual confirmation that the solution is saturated. It is a key element of the experimental design to ensure equilibrium is reached.
-
Filtration: Filtration is a critical step to remove any microscopic solid particles that could otherwise be included in the analysis, leading to an overestimation of solubility.
Implications for Research and Drug Development
A thorough understanding of the solubility of Estra-4,9-diene-3,17-dione is paramount for several reasons:
-
Reaction Chemistry: In synthetic chemistry, the choice of solvent is often dictated by the solubility of the reactants. Poor solubility can lead to slow reaction rates and incomplete conversions.
-
Formulation Development: For potential therapeutic applications, the poor aqueous solubility of Estra-4,9-diene-3,17-dione presents a significant challenge for formulation scientists. Strategies such as the use of co-solvents, surfactants, or complexing agents may be necessary to develop a viable drug product.
-
Pharmacokinetics: The solubility of a drug substance directly impacts its dissolution rate in the gastrointestinal tract, which in turn influences its absorption and overall bioavailability.[9]
Conclusion
The solubility profile of Estra-4,9-diene-3,17-dione is consistent with its steroidal structure, exhibiting poor aqueous solubility and good solubility in a range of organic solvents. This technical guide provides a comprehensive overview of its solubility characteristics, a robust experimental protocol for its determination, and the scientific rationale underpinning these observations. This information is intended to be a valuable resource for researchers and scientists working with this important pharmaceutical intermediate.
References
- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 2. Dienedione | C18H22O2 | CID 9835169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estra-4,9-Diene-3,17-Dione (19 Nor) – Uses, Benefits, Dosage, Safety, Side Effects & Scientific Research in China [nj-finechem.com]
- 4. Buy Estra-4,9-diene-3,17-dione (EVT-340244) | 5173-46-6 [evitachem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Methodological & Application
Purification of Estra-4,9-diene-3,17-dione by Recrystallization: A Detailed Protocol and Scientific Rationale
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Estra-4,9-diene-3,17-dione is a pivotal intermediate in the synthesis of various steroidal active pharmaceutical ingredients (APIs), including dienogest and other hormone therapies.[1] The purity of this precursor is paramount, as it directly influences the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive, field-proven protocol for the purification of Estra-4,9-diene-3,17-dione using the fundamental technique of recrystallization. We delve into the scientific principles behind solvent selection, procedural steps, and post-purification analysis, offering a self-validating system for researchers to achieve high-purity material suitable for downstream applications.
Introduction: The Critical Role of Purity
Estra-4,9-diene-3,17-dione, a 19-norandrostane steroid derivative, serves as a cornerstone in the synthetic pathways of numerous pharmaceuticals.[1][2] Impurities, which may include starting materials, by-products from preceding synthetic steps (such as isomers or incompletely reacted intermediates), or degradation products, can compromise the yield and purity of subsequent reactions.[3][4] Furthermore, in a regulated drug development environment, stringent control over the impurity profile is a non-negotiable requirement.
Recrystallization remains one of the most powerful and economical methods for purifying solid organic compounds. The technique leverages differences in solubility between the target compound and its impurities in a chosen solvent system. By carefully controlling temperature, a supersaturated solution is created, from which the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor). This guide provides the technical details to effectively apply this principle to Estra-4,9-diene-3,17-dione.
Physicochemical Profile and Solvent Selection Rationale
A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol.
Table 1: Physicochemical Properties of Estra-4,9-diene-3,17-dione
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₂O₂ | [2][5] |
| Molecular Weight | 270.37 g/mol | [2] |
| Appearance | White to light yellow/orange crystalline powder | |
| Melting Point | 137–146 °C | |
| Solubility Profile | Soluble in methanol, ethanol, dichloromethane; poorly soluble in water. | [2] |
The Choice of Solvent: A Deliberate Decision
The ideal recrystallization solvent should exhibit a steep solubility curve for the solute: high solubility at elevated temperatures and low solubility at reduced temperatures. This differential ensures maximum recovery of the purified compound upon cooling.
Based on literature and empirical data, methanol is an excellent choice for recrystallizing Estra-4,9-diene-3,17-dione. Its advantages include:
-
Proven Efficacy: Studies have successfully used methanol to grow high-quality crystals of the compound.
-
Favorable Solubility: It effectively dissolves the compound when hot while allowing for significant precipitation when cooled.
-
Volatility: Its relatively low boiling point (64.7 °C) facilitates easy removal from the final product during the drying phase.
-
Inertness: Methanol does not react with the steroid structure.
Ethanol can also be considered as a viable alternative.[2]
Health and Safety Precautions
As a physiologically active steroid compound, Estra-4,9-diene-3,17-dione requires careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Ventilation: Conduct all operations within a certified chemical fume hood to prevent inhalation of fine powders.[6]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.[6]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[6]
Always consult the latest Safety Data Sheet (SDS) for the compound before beginning any work.[6][7]
Detailed Recrystallization Protocol
This protocol is designed as a self-validating system, where adherence to the steps and rationale ensures a high-purity outcome.
Materials and Equipment
-
Crude Estra-4,9-diene-3,17-dione
-
Anhydrous Methanol (Reagent Grade or higher)
-
Activated Carbon (decolorizing charcoal, optional)
-
Erlenmeyer flasks (appropriate sizes)
-
Watch glass covers
-
Hotplate with stirring capability
-
Magnetic stir bars
-
Büchner funnel and flask
-
Filter paper (sized for Büchner funnel)
-
Vacuum source
-
Spatulas
-
Glass stirring rod
-
Ice bath
-
Vacuum oven
Experimental Workflow Diagram
Caption: Workflow for the purification of Estra-4,9-diene-3,17-dione.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude Estra-4,9-diene-3,17-dione into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
On a hotplate in a fume hood, add a small volume of methanol and begin stirring and gentle heating.
-
Continue adding methanol portion-wise (allowing the solution to return to a boil between additions) until the solid has just completely dissolved. Causality: Using the minimal amount of hot solvent is crucial. Excess solvent will reduce the overall yield, as more of the compound will remain dissolved in the mother liquor upon cooling.
-
-
Decolorization (Optional):
-
If the resulting solution has a significant color, remove it from the heat. Add a very small amount of activated carbon (a spatula tip is often sufficient).
-
Return the flask to the hotplate and boil for 2-3 minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping; therefore, it should be added to a slightly cooled solution.
-
-
Hot Gravity Filtration (if carbon was used or insoluble impurities are present):
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. Causality: This step must be performed quickly, and all equipment must be kept hot to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would lead to significant loss of yield.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and remove it from the heat.
-
Allow the solution to cool slowly to room temperature without disturbance. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the funnel.
-
Once the mother liquor has been pulled through, break the vacuum. Add a small volume of ice-cold methanol to wash the crystals.
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary. Causality: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) that adheres to the crystal surfaces. The solvent must be cold to avoid dissolving a significant portion of the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the crystalline powder to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C). Causality: A vacuum oven removes the residual solvent efficiently without requiring high temperatures that could potentially degrade the compound.
-
Purity Assessment and Characterization
The success of the recrystallization must be validated by analytical methods.
Table 2: Analytical Methods for Purity Verification
| Method | Purpose | Expected Result for Pure Sample |
| Melting Point | Assess purity and identity | A sharp melting point range, e.g., 1-2 °C, consistent with the literature value (~145 °C). Impurities typically depress and broaden the melting range. |
| HPLC | Quantify purity | A single major peak corresponding to Estra-4,9-diene-3,17-dione, with purity typically >98% (area %). |
| ¹H NMR | Confirm chemical structure | The spectrum should match the known structure of Estra-4,9-diene-3,17-dione and be free of signals from impurities. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used; solution is not supersaturated. | Re-heat the solution to evaporate some of the solvent. Allow to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| "Oiling out" occurs | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of solvent and allow the solution to cool much more slowly. |
| Low recovery/yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold enough. | Review the protocol to ensure minimal solvent usage. Ensure all filtration apparatus is pre-heated. Always use ice-cold solvent for washing. |
| Colored crystals obtained | Decolorizing carbon was not used, or an insufficient amount was used. | Re-dissolve the crystals in hot methanol and repeat the procedure, including the activated carbon step. |
References
- 1. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
- 2. Buy Estra-4,9-diene-3,17-dione (EVT-340244) | 5173-46-6 [evitachem.com]
- 3. guidechem.com [guidechem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Estra-4,9-diene-3,17-dione - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for the Purification of Estra-4,9-diene-3,17-dione via Column Chromatography
Abstract
Estra-4,9-diene-3,17-dione, also known as dienedione, is a pivotal synthetic steroid intermediate in the pharmaceutical industry, notably in the synthesis of progestational agents like Mifepristone.[1][2] The economic viability and clinical safety of these final active pharmaceutical ingredients (APIs) are critically dependent on the purity of this precursor. However, its synthesis, often involving a domino cyclization, can yield a complex mixture of isomers and closely related, less polar impurities that are challenging to separate.[2] This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to developing and implementing robust column chromatography methods for the purification of Estra-4,9-diene-3,17-dione. It covers both normal-phase and reversed-phase strategies, from laboratory-scale flash chromatography for initial cleanup to high-resolution preparative HPLC for achieving high-purity standards. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring both efficiency and reproducibility in a drug development setting.
Introduction
The purification of API intermediates is a cornerstone of pharmaceutical manufacturing, directly impacting the yield, purity, and safety of the final drug product.[3] Estra-4,9-diene-3,17-dione (CAS 5173-46-6) is a synthetic 19-nortestosterone derivative whose importance as a building block for high-value pharmaceuticals cannot be overstated.[1][4] The primary challenge in its purification lies in the removal of structurally similar byproducts formed during synthesis, which often share comparable polarities and chromatographic behaviors.[2]
Column chromatography is a powerful and versatile technique for the isolation and purification of compounds from complex mixtures.[5] The method relies on the differential partitioning of components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[5] By carefully selecting the stationary and mobile phases, it is possible to exploit subtle differences in the physicochemical properties of the target compound and its impurities to achieve effective separation.
This guide details two primary column chromatography approaches:
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is particularly effective for separating non-polar to moderately polar compounds, such as the isomers and less polar impurities often found in crude Estra-4,9-diene-3,17-dione mixtures.[6]
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. RPC is the workhorse of the pharmaceutical industry, offering high resolution and reproducibility, making it ideal for final polishing steps where high purity is required.[7][8]
Physicochemical Properties of Estra-4,9-diene-3,17-dione
A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy. These properties dictate solvent selection for both the mobile phase and sample dissolution.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₂ | [1] |
| Molecular Weight | 270.37 g/mol | [1] |
| Appearance | White to off-white or light beige solid | [1][9] |
| Melting Point | 138-144 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [10] |
Method Development Strategy
A systematic approach to method development is crucial for creating an efficient and robust purification process. The goal is to maximize the resolution between the target compound and its impurities while considering factors like solvent consumption, time, and scalability.
Caption: Workflow for chromatography method development.
Protocol 1: Normal-Phase Flash Chromatography (Lab-Scale Purification)
Principle: This method is ideal for an initial, rapid purification of crude Estra-4,9-diene-3,17-dione, particularly for removing less polar byproducts and some isomeric impurities.[2] Normal-phase chromatography separates compounds based on their polarity; non-polar compounds elute first, while more polar compounds are retained longer on the polar silica gel stationary phase.[11]
Materials and Equipment:
-
Stationary Phase: Silica gel (200-300 mesh)
-
Mobile Phase Solvents: n-Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass chromatography column with stopcock
-
Sample: Crude Estra-4,9-diene-3,17-dione
-
Eluent collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel F254) and development chamber
-
UV lamp for visualization
-
Rotary evaporator
Step-by-Step Methodology:
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, most non-polar mobile phase (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake.
-
Secure the column vertically. With the stopcock closed, pour a small amount of the solvent into the column.
-
Pour the silica slurry into the column in one continuous motion. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 2-3 column volumes (CV) of the initial mobile phase through the packed bed.
-
-
Sample Preparation and Loading (Dry Loading):
-
Rationale: Dry loading is preferred for compounds with limited solubility in the mobile phase, as it prevents band broadening.
-
Dissolve the crude Estra-4,9-diene-3,17-dione (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution (Gradient Elution):
-
Rationale: A gradient of increasing solvent polarity provides a more efficient separation for mixtures containing compounds of varying polarities.
-
Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Collect fractions continuously (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:
-
95:5 Hexane:EtOAc (2 CV)
-
90:10 Hexane:EtOAc (5 CV)
-
80:20 Hexane:EtOAc (5 CV)
-
70:30 Hexane:EtOAc (until product elutes)
-
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 7:3 Hexane:EtOAc).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product (identified by a single spot at the correct Rf value).
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified Estra-4,9-diene-3,17-dione.
-
Confirm purity using analytical HPLC.
-
Protocol 2: Preparative Reversed-Phase HPLC (High-Purity Polishing)
Principle: Reversed-phase HPLC offers superior resolving power and is the method of choice for achieving the high purity (>99%) required for pharmaceutical applications.[8][12] In this mode, separation is based on hydrophobicity. The non-polar C18 stationary phase retains more hydrophobic (less polar) molecules longer, while more polar molecules elute earlier with the polar mobile phase.[13]
Materials and Equipment:
-
Preparative HPLC system with a UV detector and fraction collector
-
Stationary Phase: Preparative C18 column (e.g., 10 µm particle size)
-
Mobile Phase Solvents: Acetonitrile (ACN) and Deionized Water - HPLC grade
-
Sample: Partially purified Estra-4,9-diene-3,17-dione from Protocol 1
-
Solvent filtration and degassing apparatus
Step-by-Step Methodology:
-
System Preparation:
-
Install the preparative C18 column into the HPLC system.
-
Prepare the mobile phases: Solvent A (Water) and Solvent B (Acetonitrile). Filter and degas both solvents to prevent air bubbles and system blockages.
-
Equilibrate the column with the initial mobile phase composition (e.g., 60% A, 40% B) at a set flow rate until a stable baseline is achieved on the detector.
-
-
Sample Preparation and Injection:
-
Dissolve the Estra-4,9-diene-3,17-dione in a solvent compatible with the mobile phase, preferably the initial mobile phase itself or a solvent like DMSO.[8]
-
Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulates.
-
Inject the prepared sample onto the column.
-
-
Gradient Elution Program:
-
Rationale: A gradient program ensures that the main compound is well-resolved from any remaining impurities and elutes as a sharp peak.
-
Run a linear gradient to elute the compound. An example program:
-
0-5 min: Isocratic at 40% B
-
5-35 min: Linear gradient from 40% B to 90% B
-
35-40 min: Isocratic at 90% B (column wash)
-
40-45 min: Return to 40% B (re-equilibration)
-
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).[14]
-
-
Fraction Collection:
-
Program the fraction collector to collect fractions based on the UV detector signal (peak-based collection).
-
Collect the main peak corresponding to Estra-4,9-diene-3,17-dione. Collect the peak fronts and tails in separate fractions to maximize the recovery of pure material.
-
-
Purity Analysis and Product Isolation:
-
Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Pool the fractions that meet the required purity specification (e.g., >99.5%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If the remaining solution is aqueous, the final product can be isolated by lyophilization (freeze-drying) or liquid-liquid extraction.
-
Purification Summary Table:
| Parameter | Crude Input | After Normal-Phase | After Reversed-Phase |
| Mass (mg) | 1000 | 750 | 680 |
| Purity (by HPLC Area %) | ~85% | ~97% | >99.5% |
| Overall Yield | - | 75% | 68% |
Method Validation and Scale-Up
For any purification process in a regulated drug development environment, the analytical and preparative methods must be validated to ensure they are fit for purpose.[15] Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters are defined by the International Conference on Harmonisation (ICH) guidelines.[16][17]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Logic for scaling up a chromatography process.
Scaling a chromatography process from the lab to production is a significant challenge.[18] The primary goal is to maintain the separation performance (resolution) while dramatically increasing the throughput. This is typically achieved by keeping the linear velocity of the mobile phase constant while increasing the column diameter.
Conclusion
The purification of Estra-4,9-diene-3,17-dione is a critical step in the manufacturing of several important steroid-based drugs. A multi-step chromatographic approach is often the most effective strategy. A preliminary cleanup using normal-phase flash chromatography on silica gel can efficiently remove less polar impurities and bulk contaminants. For achieving the high purity required for pharmaceutical use, a subsequent polishing step using preparative reversed-phase HPLC is highly recommended. By following a systematic method development strategy and adhering to the principles of method validation and logical scale-up, researchers can develop robust and efficient purification processes for this important pharmaceutical intermediate.
References
- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. longdom.org [longdom.org]
- 4. Dienedione - Wikipedia [en.wikipedia.org]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. silicycle.com [silicycle.com]
- 8. agilent.com [agilent.com]
- 9. Estra-4,9-diene-3,17-dione | 5173-46-6 [chemicalbook.com]
- 10. Estra-4,9-diene-3,17-dione | CAS:5173-46-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. API Separation & Purification | Chromatographic System | CMO [pharmacompass.com]
- 13. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy Estra-4,9-diene-3,17-dione | 5173-46-6 | > 95% [smolecule.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dspace.cuni.cz [dspace.cuni.cz]
- 18. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]
HPLC Analytical Method for Purity Assessment of Estradiene dione-3-keta: An Application Note and Protocol
Abstract
This document provides a comprehensive, technically detailed guide for the development and implementation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Estradiene dione-3-keta, a synthetic steroid intermediate. Recognizing the critical importance of purity in active pharmaceutical ingredients (APIs) and their precursors, this application note establishes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale underpinning the experimental design. The method is grounded in principles outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Introduction: The Imperative for Purity in Steroid Intermediates
This compound and its analogues are foundational building blocks in the synthesis of various hormonal drugs. The purity of such intermediates is paramount, as even trace impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity for separating the primary compound from structurally similar impurities and degradation products.[1]
This guide details a stability-indicating RP-HPLC method, developed based on established protocols for related steroid compounds like Dienogest.[2][3][4] A stability-indicating method is one that can accurately quantify the substance of interest in the presence of its potential degradation products, a requirement mandated by regulatory bodies for stability studies.[5][6] The development and validation of such a method are governed by rigorous international standards, primarily the ICH Q2(R1) guideline, which ensures the analytical procedure is suitable for its intended purpose.[7]
Chromatographic Method: Principles and Rationale
The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation of this compound from all potential impurities.
Causality of Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for steroid analysis due to the non-polar nature of the steroid backbone.[8] The hydrophobic interactions between the steroid molecule and the C18 stationary phase provide strong retention, which can be modulated by the mobile phase composition. For structurally similar steroid isomers, columns with high steric selectivity or alternative chemistries like phenyl-hexyl or biphenyl can offer enhanced resolution.[8][9][10] This method specifies a modern, high-purity silica C18 column to ensure good peak shape and reproducibility.
-
Mobile Phase Composition: A gradient elution using Acetonitrile and Water is employed. Acetonitrile is a common organic modifier in reversed-phase chromatography, chosen for its low viscosity and UV transparency. A gradient, where the concentration of the organic solvent is increased over time, is necessary to elute a wide range of compounds with varying polarities, from potential polar degradants to non-polar, process-related impurities, within a reasonable timeframe.
-
Detection Wavelength: Steroids with conjugated ketone functionalities, such as the α,β-unsaturated ketone system expected in this compound, typically exhibit strong UV absorbance in the 240-305 nm range.[11][12] A preliminary UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For this method, a wavelength of 245 nm is proposed as a starting point, with a Photodiode Array (PDA) detector recommended to confirm peak purity.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology. Adherence to this protocol, particularly the system suitability requirements, ensures the validity of the results generated on any given day.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
This compound Reference Standard (of known purity)
-
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 245 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Test Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is a core principle of a self-validating system, ensuring the equipment is adequate for the analysis to be performed.[13]
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Make five replicate injections of the Standard Solution.
Acceptance Criteria: The system is deemed suitable for use if the following criteria are met, based on USP guidelines.[14][15][16]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and performance. |
| Precision (%RSD) | RSD ≤ 2.0% for peak area | Demonstrates the reproducibility of the system.[14] |
Visualization of Experimental Workflow
The overall process, from sample preparation to data analysis, follows a logical sequence to ensure data quality and integrity.
Caption: High-level workflow for HPLC purity assessment of this compound.
Method Validation and Stability-Indicating Properties
To be considered reliable, the analytical method must undergo a formal validation process in accordance with ICH Q2(R1) guidelines.[7][17] A crucial component of this is demonstrating the method's stability-indicating capability through forced degradation studies.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to prove that these do not interfere with the quantification of the main peak.[5][6] The goal is to achieve modest degradation, typically 5-20%, to ensure that the degradation pathways are representative of those occurring under long-term storage.[7]
Protocol Outline:
-
Acid Hydrolysis: Reflux the Test Solution with 0.1 M HCl.
-
Base Hydrolysis: Reflux the Test Solution with 0.1 M NaOH.
-
Oxidative Degradation: Treat the Test Solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the Test Solution to UV light (e.g., 1.2 million lux hours and 200 W h/m² as per ICH Q1B).[17]
After exposure, the stressed samples are analyzed. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main this compound peak (Resolution > 2.0) and the peak purity of the main peak is confirmed by PDA analysis.[18]
Validation Parameters
The following parameters must be evaluated:
-
Specificity: Demonstrated by the separation of the main peak from impurities and degradants.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal test concentration).
-
Accuracy: Determined by recovery studies on spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).
Logical Framework for Method Lifecycle
The development, validation, and routine use of an analytical method is a structured process where each stage builds upon the last, ensuring the continuous generation of reliable data.
Caption: Logical relationship between method development, validation, and routine application.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the HPLC purity assessment of this compound. By integrating principles from pharmacopeial monographs of similar compounds and adhering to international validation guidelines, this method is designed to be robust, reliable, and stability-indicating. The emphasis on the rationale behind experimental choices and the inclusion of self-validating system suitability criteria empower the analytical scientist to generate high-quality, defensible data essential for the advancement of pharmaceutical development.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Dienogest Related Substances by LC | Phenomenex [phenomenex.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. agilent.com [agilent.com]
- 9. pragolab.cz [pragolab.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. impactfactor.org [impactfactor.org]
- 12. US20130041166A1 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. agilent.com [agilent.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Androst-1,4-diene-3,17-dione in Human Plasma by UPLC-MS/MS
Abstract
This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Androst-1,4-diene-3,17-dione (ADD) in human plasma. ADD, a key steroid intermediate and metabolite, requires precise measurement in various fields, including endocrinology, pharmacology, and anti-doping science.[1][2][3] This protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, meeting the rigorous standards for bioanalytical method validation.
Introduction
Androst-1,4-diene-3,17-dione (ADD), also known as boldione, is a steroid hormone that serves as a direct precursor in the biosynthesis of androgens and estrogens.[2] Its accurate quantification in biological matrices like plasma is crucial for diagnosing endocrine disorders, conducting pharmacokinetic studies of related drugs such as Exemestane, and for monitoring substance abuse in sports.[1][2][3]
Traditional immunoassays for steroid analysis can be hampered by cross-reactivity with structurally similar compounds, leading to a lack of specificity.[2] In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard, offering unparalleled selectivity and sensitivity for steroid quantification.[2][4] This application note provides a comprehensive, field-proven protocol for researchers and drug development professionals to reliably measure ADD in human plasma.
Experimental Workflow & Causality
The analytical process is designed for efficiency and robustness, ensuring high-quality data. Each stage is optimized to minimize matrix effects and maximize analyte recovery.
Caption: UPLC-MS/MS workflow for Androstadienedione analysis.
Rationale for Methodological Choices
-
Internal Standard (ISTD): A stable isotope-labeled (e.g., deuterated) analog of ADD is used. Its purpose is to co-elute with the analyte and experience similar extraction and ionization effects. By calculating the analyte/ISTD peak area ratio, we can correct for variations in sample preparation and instrument response, ensuring high precision and accuracy.[4][5]
-
Sample Preparation: A combination of protein precipitation followed by solid-phase extraction (SPE) is chosen.[6] Protein precipitation with acetonitrile provides initial removal of bulk proteins. Subsequent SPE on a reversed-phase sorbent (e.g., C18 or a polymeric equivalent) is critical for removing phospholipids and other endogenous interferences that can cause ion suppression in the mass spectrometer.[7] This two-step process yields a clean extract, which is essential for robust, long-term performance.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used for steroids.[8] ESI in positive ion mode is selected here as it provides excellent sensitivity for protonated ADD molecules ([M+H]+). The addition of a mobile phase modifier like formic acid or ammonium formate promotes efficient protonation.
Detailed Experimental Protocol
Materials and Reagents
-
Androst-1,4-diene-3,17-dione (ADD) certified reference standard
-
Androst-1,4-diene-3,17-dione-d3 (or other stable isotope) as Internal Standard (ISTD)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Ammonium Formate
-
Human Plasma (K2EDTA), charcoal-stripped for calibration curve, and pooled for Quality Controls (QCs)
-
Reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)
Step-by-Step Sample Preparation
-
Thaw Samples: Bring plasma samples, calibrators, and QCs to room temperature. Vortex briefly to ensure homogeneity.
-
Aliquot: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike ISTD: Add 20 µL of the ISTD working solution (e.g., 50 ng/mL in 50% methanol) to every tube except for "double blank" samples.
-
Protein Precipitation: Add 400 µL of cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.[9]
-
SPE Conditioning: While centrifuging, condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
Load Sample: Carefully transfer the supernatant from step 5 to the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[6]
-
Elute: Elute the analyte and ISTD with 1 mL of methanol into a clean collection tube.
-
Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[10] Vortex and transfer to an autosampler vial.
UPLC-MS/MS System and Conditions
The following parameters serve as a validated starting point and can be adapted for different instrument platforms.
UPLC Conditions
| Parameter | Setting | Rationale |
| System | Waters ACQUITY UPLC or equivalent | Provides high resolution and speed. |
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm | HSS T3 chemistry offers balanced retention for polar and non-polar compounds and is stable in 100% aqueous conditions.[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Flow Rate | 0.5 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 50% B to 95% B over 3.0 min, hold 0.5 min, return to 50% B and equilibrate for 1.0 min | A rapid gradient effectively separates ADD from endogenous plasma components. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces backpressure. |
| Injection Vol. | 5 µL | A small volume minimizes peak distortion while providing sufficient sensitivity. |
Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
| System | Triple Quadrupole MS (e.g., Waters Xevo TQ, Sciex 6500) | Required for high-selectivity MRM experiments. |
| Ionization Mode | ESI Positive | Provides stable and abundant protonated precursor ions ([M+H]+) for ADD. |
| Capillary Voltage | 3.0 kV | Optimized for efficient ion generation. |
| Source Temp. | 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 500 °C | Ensures efficient desolvation of the eluent spray. |
| MRM Transitions | See Table below | Specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification. |
Table 1: Optimized MRM Transitions for ADD and ISTD
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| ADD (Quantifier) | 285.2 | 121.1 | 50 | 35 | 22 |
| ADD (Qualifier) | 285.2 | 97.1 | 50 | 35 | 28 |
| ADD-d3 (ISTD) | 288.2 | 124.1 | 50 | 35 | 22 |
Note: The qualifier transition serves as a confirmation of identity. The ratio of quantifier to qualifier peak areas should remain constant across all samples and standards.
Method Performance and Trustworthiness
A self-validating protocol must demonstrate robust performance. The following metrics are typical for a validated bioanalytical method according to regulatory guidelines.
Table 2: Summary of Expected Method Performance
| Parameter | Expected Result | Significance |
| Linearity (R²) | > 0.995 | Demonstrates a proportional response across the calibration range. |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL[2] | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ)[2] | Shows the reproducibility of results within the same day/analytical run. |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[2] | Shows the reproducibility of results across different days. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[2] | Measures how close the measured value is to the true value. |
| Extraction Recovery | > 85% | Indicates the efficiency of the sample preparation process.[12][13] |
| Matrix Effect | Monitored and compensated by ISTD | Ensures that endogenous plasma components do not affect ionization efficiency.[11] |
Conclusion
This application note provides a complete, high-performance UPLC-MS/MS protocol for the quantitative analysis of Androst-1,4-diene-3,17-dione in human plasma. The detailed steps, from sample preparation to instrument conditions, are grounded in established bioanalytical principles to ensure data integrity. By explaining the causality behind key methodological choices, this guide equips researchers, scientists, and drug development professionals with a trustworthy and authoritative tool for their analytical needs.
References
- 1. Detection of new exemestane metabolites by liquid chromatography interfaced to electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of androstenedione and testosterone in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pragolab.cz [pragolab.cz]
- 7. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Detection of Exemestane and its metabolites using GC-MS and LC-MS-MS: a comparative study for screening purposes. | Semantic Scholar [semanticscholar.org]
- 9. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of testosterone, androstenedione and 17-hydroxyprogesterone in whole blood collected using Mitra microsampling devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SAT-011 Quantification of Testosterone, Androstenedione and 17-Hydroxyprogesterone Collected Using Mitra®Micro Sampling Devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Grignard Alkylation in the Synthesis of 17α-Substituted Estradiene Diones
Abstract
The synthesis of steroidal compounds is a cornerstone of pharmaceutical development, with applications ranging from hormone therapy to oncology. The Grignard reaction offers a powerful and versatile method for introducing carbon-carbon bonds, enabling the creation of diverse steroidal analogs with modified biological activities. This document provides a detailed guide for researchers and drug development professionals on the specific application of the Grignard reaction for the synthesis of 17α-substituted estradiene diones, often referred to as "estradiene dione-3-keto" derivatives in laboratory shorthand. We will explore the underlying chemical principles, provide a robust, step-by-step protocol for the selective alkylation of the C17-ketone, and discuss the critical parameters that ensure high yield and stereoselectivity.
Introduction: The Strategic Importance of C17-Alkylation
The estrane scaffold, characterized by a four-ring steroid nucleus, is central to many therapeutic agents. Specifically, modifications at the C17 position of estra-4,9-diene-3,17-dione or similar structures can dramatically alter the compound's binding affinity to various nuclear receptors, thereby modulating its pharmacological profile. The introduction of small alkyl or alkynyl groups at the 17α-position is a common strategy in the development of potent progestins.
The primary challenge in this synthesis is the presence of two ketone functionalities, at C3 and C17. The C3 ketone is part of an α,β-unsaturated system, making it susceptible to both 1,2- and 1,4-addition, while the C17 ketone is a simple cyclopentanone. Successful synthesis hinges on the selective 1,2-addition of the Grignard reagent to the C17 ketone without affecting the C3 position. This selectivity is achievable due to the greater steric hindrance and different electronic nature of the C3 enone system compared to the more accessible C17 ketone.
Mechanistic Considerations & Causality
The success of the Grignard reaction in this context is governed by several key factors:
-
Reagent Selection: The choice of the Grignard reagent (R-MgX) is critical. For instance, the addition of an ethynyl group using ethynylmagnesium bromide is a classic transformation in the synthesis of oral contraceptives. The nature of the R group influences reactivity and steric approach.
-
Solvent System: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are mandatory. These solvents solvate the magnesium center of the Grignard reagent, stabilizing it and preventing its reaction with atmospheric moisture. The absence of water is paramount, as even trace amounts will quench the highly basic Grignard reagent.
-
Temperature Control: These reactions are typically initiated at low temperatures (e.g., 0 °C to -15 °C) to control the exothermic reaction rate, minimize side reactions, and enhance stereoselectivity. Allowing the reaction to slowly warm to room temperature ensures completion.
-
Stereoselectivity: The Grignard reagent preferentially attacks the C17 ketone from the less hindered α-face, leading to the formation of the desired 17α-substituted-17β-hydroxy steroid. This stereochemical outcome is a well-established principle in steroid chemistry.
The overall transformation can be visualized as a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon at C17.
Diagram of the Grignard Reaction Workflow
Caption: Experimental workflow for the selective Grignard reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of 17α-methyl-17β-hydroxy-estra-4,9-dien-3-one from estra-4,9-diene-3,17-dione.
Materials:
-
Estra-4,9-diene-3,17-dione
-
Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add estra-4,9-diene-3,17-dione (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and place it under a positive pressure of nitrogen or argon.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe and stir until the steroid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (1.1 to 1.5 eq) dropwise via syringe over a period of 15-20 minutes. Maintain the internal temperature below 5 °C. A slight color change or formation of a precipitate may be observed.
-
Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 1 hour.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution. This step is crucial for hydrolyzing the intermediate magnesium alkoxide and neutralizing any excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 17α-methyl-17β-hydroxy-estra-4,9-dien-3-one.
Data Summary & Expected Results
The following table provides representative quantitative data for the described protocol.
| Parameter | Value | Notes |
| Starting Material | Estra-4,9-diene-3,17-dione | 1.0 g (3.7 mmol) |
| Grignard Reagent | MeMgBr (3.0 M in Et₂O) | 1.5 mL (4.5 mmol, 1.2 eq) |
| Solvent (THF) | 37 mL | To achieve ~0.1 M concentration |
| Reaction Time | 3-5 hours | Monitor by TLC |
| Typical Yield | 75-85% | Post-purification |
| Major Product | 17α-methyl-17β-hydroxy-estra-4,9-dien-3-one | Confirmed by NMR & MS |
Troubleshooting & Self-Validation
-
Low Yield: This is often due to wet glassware or solvents. Ensure all equipment is flame-dried and solvents are from a freshly opened bottle or passed through a drying column. Incomplete reaction can be addressed by increasing the equivalents of Grignard reagent or extending the reaction time.
-
Formation of Side Products: If the reaction is run at too high a temperature, or if the Grignard reagent is added too quickly, side reactions such as enolization or reaction at the C3-enone may occur. Maintain strict temperature control.
-
Reaction Failure (No Conversion): This almost always points to inactive Grignard reagent. The activity of the Grignard solution can be titrated before use (e.g., with a known amount of an indicator like I₂).
By monitoring the reaction with Thin Layer Chromatography (TLC), one can validate the protocol's progression. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.
Conclusion
The selective Grignard addition to the C17-ketone of estradiene diones is a reliable and scalable method for generating novel steroidal derivatives. The protocol described herein, grounded in established principles of organic chemistry, provides a robust framework for this synthesis. Careful attention to anhydrous conditions and temperature control are paramount to achieving high yields and the desired stereoselectivity, enabling the successful development of new and potent pharmaceutical agents.
Application Note: Selective Ketal Protection of the C3-Ketone in Estra-4,9-diene-3,17-dione Synthesis
Introduction
Estra-4,9-diene-3,17-dione is a pivotal intermediate in the synthesis of a wide range of steroidal active pharmaceutical ingredients (APIs), including progestins and mifepristone.[1][2][3] The successful synthesis of these complex molecules often requires a strategic approach to selectively modify one of the two ketone functional groups present in the steroid's core structure. Specifically, the α,β-unsaturated ketone at the C3 position and the saturated ketone at the C17 position exhibit different reactivities. To achieve regioselective modifications, such as nucleophilic additions at the C17 position, it is imperative to temporarily mask or "protect" the C3 ketone.[3][4]
This application note provides a detailed guide on the chemoselective protection of the C3 ketone of estra-4,9-diene-3,17-dione using an ethylene glycol ketal. The formation of a cyclic ketal is an ideal strategy as it is stable under basic, nucleophilic, and reductive conditions, yet can be readily removed under acidic conditions to regenerate the ketone.[5][6] We will delve into the underlying chemical principles, provide a comprehensive experimental protocol, and outline methods for characterization and deprotection.
The Principle of Chemoselectivity: Why Protect the C3-Ketone?
The estra-4,9-diene-3,17-dione molecule presents two distinct electrophilic sites: the C3 and C17 carbonyl carbons.
-
C3-Ketone: This is an α,β-unsaturated ketone (an enone). The conjugation with the C4-C5 double bond delocalizes the electron density, making the C3 carbon less electrophilic compared to a saturated ketone.
-
C17-Ketone: This is a saturated ketone located on the five-membered D-ring, making it a more reactive site for direct nucleophilic attack.
Despite the higher intrinsic reactivity of the C17 ketone, many powerful nucleophiles, such as Grignard reagents or organolithium compounds, can react at both positions, leading to a mixture of products and reducing the overall yield of the desired C17-modified steroid.[4] Therefore, to direct the reaction exclusively to the C17 position, the C3 ketone must be protected. The ethylene ketal is an excellent choice for a protecting group due to its robust stability in non-acidic environments.[4][5]
Mechanism of Acid-Catalyzed Ketal Formation
The protection reaction involves the acid-catalyzed nucleophilic addition of ethylene glycol to the C3 ketone. The process is a reversible equilibrium. To drive the reaction to completion, the water generated as a byproduct must be continuously removed from the reaction mixture, typically using a Dean-Stark apparatus.[4][7]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[8][9]
-
Nucleophilic Attack: An alcohol group from ethylene glycol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls, preparing it to be a good leaving group.
-
Formation of a Hemiketal: The intermediate formed is a hemiketal.
-
Elimination of Water: The protonated hydroxyl group leaves as water, forming a resonance-stabilized oxonium ion.[6]
-
Ring Closure: The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic carbon, closing the five-membered ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ketal, yielding the final protected product.
Diagram: Mechanism of Ketal Formation
Caption: Acid-catalyzed mechanism for the formation of a cyclic ketal at the C3 position.
Experimental Protocol: C3-Ketal Protection
This protocol details the selective protection of the C3 ketone of estra-4,9-diene-3,17-dione.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Estra-4,9-diene-3,17-dione | ≥98% | Commercial | Starting steroid |
| Ethylene Glycol | Anhydrous, ≥99.8% | Commercial | Protecting agent |
| p-Toluenesulfonic acid monohydrate (TsOH) | ≥98.5% | Commercial | Acid catalyst |
| Toluene | Anhydrous, ≥99.8% | Commercial | Solvent for azeotropic water removal |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | In-house prep. | For quenching the acid catalyst |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent |
| Brine (Saturated NaCl solution) | Reagent Grade | In-house prep. | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add estra-4,9-diene-3,17-dione (1.0 eq).
-
Addition of Reagents: Add anhydrous toluene (approx. 100 mL), ethylene glycol (5.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C). Monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[7]
-
Work-up and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the TsOH catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-keto protected steroid.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 5.0 g (18.5 mmol) |
| Ethylene Glycol | 5.7 mL (92.5 mmol, 5 eq) |
| TsOH·H₂O | 176 mg (0.925 mmol, 0.05 eq) |
| Toluene | 100 mL |
| Reaction Temperature | ~115 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Estra-4,9-diene-3,17-dione
Welcome to the technical support center for the synthesis of Estra-4,9-diene-3,17-dione (also known as Dienedione). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As a critical intermediate for various pharmaceutical compounds, including Mifepristone and other steroids with progestagenic activity, achieving high purity is paramount.[1][2] This document provides in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions - Understanding Core Synthesis & Impurity Formation
This section addresses the fundamental questions regarding the synthesis of Estra-4,9-diene-3,17-dione, focusing on the origin and prevention of common impurities.
Q1: What is the most common synthetic pathway for Estra-4,9-diene-3,17-dione, and where are the critical steps for impurity formation?
The most prevalent and industrially relevant synthesis of Estra-4,9-diene-3,17-dione is a multi-step process that often starts from estrone derivatives. A key modern approach involves a three-step sequence starting from a δ-lactone precursor, which undergoes a Grignard reaction, an oxidation, and a final domino cyclization to yield the target molecule.[1][2][3][4]
The critical stages where impurities are most likely to form are:
-
Birch Reduction: In routes starting from aromatic precursors like estrone methyl ether, the Birch reduction is used to create the diene system. This step is highly sensitive to reaction conditions, and incomplete reduction or over-reduction can lead to a host of impurities.
-
Oxidation: The oxidation of hydroxyl groups to ketones (e.g., using Jones reagent or an Oppenauer oxidation) must be selective.[1][5] Incomplete oxidation results in residual alcohol, while overly harsh conditions can lead to unwanted side reactions.
-
Acid-Catalyzed Rearrangement/Cyclization: The final steps often involve acid-catalyzed hydrolysis and cyclization to form the α,β-unsaturated ketone system. This is a delicate step where isomers and aromatization byproducts can form if the conditions are not precisely controlled. One study noted that in the final domino cyclization step, the main impurities were less polar and could not be readily identified, highlighting the complexity of this stage.[1][2]
Below is a generalized workflow illustrating these critical impurity insertion points.
Caption: Generalized synthesis workflow and key impurity formation steps.
Q2: I'm observing a significant aromatic impurity in my product. What is it and how can I prevent it?
This is a very common issue, particularly in syntheses starting from estrone methyl ether. The impurity is typically the unreacted starting material or a partially reduced aromatic species.
Causality: The Birch reduction is a dissolving metal reduction that uses an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source to reduce the aromatic A-ring.[6][7] The mechanism involves the stepwise addition of electrons and protons.[6] If the reaction conditions are not optimal, the reduction can be incomplete.
Common Causes & Prevention Strategies:
| Cause | Prevention Strategy |
| Insufficient Reducing Agent | Ensure an adequate molar excess of the alkali metal (typically 4-6 equivalents) is used. The metal should be added portion-wise to maintain the characteristic deep blue color of solvated electrons throughout the reaction. |
| Inactive Metal Surface | Use freshly cut, clean metal pieces to ensure a reactive surface, free from oxides. |
| Premature Quenching | Ensure the reaction runs for a sufficient duration (often several hours) at a stable low temperature (-78 °C is common) before quenching with a proton source like ammonium chloride.[6] |
| Poor Proton Source | The choice and amount of alcohol (e.g., tert-butanol) are critical. It must be dry and present in sufficient quantity to protonate the radical anion intermediates.[8] |
Q3: My oxidation step is sluggish and leaves behind starting alcohol. How can I improve the efficiency of an Oppenauer oxidation?
The Oppenauer oxidation is a mild and selective method for oxidizing secondary alcohols to ketones, making it well-suited for complex molecules like steroids.[5][9][10] However, its equilibrium nature can sometimes lead to incomplete conversion.
Causality: This reaction uses an aluminum alkoxide (e.g., aluminum isopropoxide) to catalyze the transfer of a hydride from the steroid alcohol to a ketone "hydride acceptor," typically acetone or cyclohexanone.[11][12] The reaction is reversible, and its success hinges on shifting the equilibrium towards the product side.
Troubleshooting the Oppenauer Oxidation:
-
Excess Hydride Acceptor: The most critical factor is using a large excess of the hydride acceptor (acetone is common). This serves as both the solvent and the thermodynamic sink, driving the reaction forward.
-
Removal of Byproduct Alcohol: If using aluminum isopropoxide with acetone, the byproduct is isopropanol. Some protocols include distillation to remove the lower-boiling isopropanol, further shifting the equilibrium.
-
Catalyst Activity: Ensure the aluminum alkoxide is anhydrous and not deactivated. Using freshly opened or properly stored reagent is key.
-
Alternative Acceptors: For stubborn oxidations, switching to a higher boiling point hydride acceptor like cyclohexanone can be beneficial, as it allows for higher reaction temperatures.
A known side reaction of the Oppenauer oxidation is the base-catalyzed aldol condensation of the resulting ketone product, especially if it has α-hydrogens.[5] Using anhydrous solvents can help mitigate this.[5]
Part 2: Troubleshooting Guide - Analytical & Purification Issues
This section provides solutions to common problems encountered during the analysis and purification of crude Estra-4,9-diene-3,17-dione.
Problem: My HPLC analysis shows poor separation between the main product and a closely related impurity.
Symptoms: You observe peak tailing, shoulder peaks, or co-elution, making accurate quantification impossible.
Possible Causes & Solutions:
Steroids, due to their similar core structures, can be challenging to separate.[13][14] The key is to exploit subtle differences in polarity and shape by systematically optimizing your HPLC method.
| Parameter | Optimization Strategy |
| Stationary Phase | If a standard C18 column doesn't provide resolution, consider alternative chemistries. A Phenyl-Hexyl phase can offer different selectivity for compounds with aromaticity or double bonds due to π-π interactions. For highly similar isomers, a column with a different ligand density or end-capping might be effective.[13] |
| Mobile Phase | Switch the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. Acetonitrile and methanol have different properties and can significantly alter the elution order and selectivity of steroid separations.[13] |
| Temperature | Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, improve peak shape, and sometimes enhance resolution. However, be mindful of potential on-column degradation of sensitive compounds. |
| Gradient Slope | If using a gradient, make it shallower around the elution time of your target compound. A slower change in organic solvent percentage will give the analytes more time to interact with the stationary phase, improving separation. |
Protocol 1: Baseline HPLC Method for Impurity Profiling
This protocol provides a robust starting point for the analysis of Estra-4,9-diene-3,17-dione.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm and 280 nm. Steroids often have characteristic UV absorbance that can aid in identification.[15]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude sample in methanol or acetonitrile to a concentration of approximately 0.5 mg/mL.
Problem: An unknown, less polar impurity persists after crystallization.
Symptoms: Despite multiple recrystallization attempts from various solvents, a specific impurity remains, as confirmed by HPLC. The impurity has a shorter retention time than the main product.
Possible Causes & Solutions:
As noted in the literature, less polar impurities are a known issue in the final cyclization step of some synthetic routes.[1][2] These can be isomers or related byproducts with very similar solubility to the desired product.
-
Chromatographic Purification: When crystallization fails, column chromatography is the next logical step. A step-by-step protocol is provided below.
-
Solvent System Selection (TLC): Before committing to a large-scale column, screen solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system that gives a good separation (ΔRf > 0.2) between your product and the impurity. Start with a non-polar system like Hexane:Ethyl Acetate and gradually increase the polarity.
-
Alternative Crystallization: Try a biphasic solvent system. Dissolve the crude material in a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed. Allowing this to stand, often at a reduced temperature, can sometimes selectively precipitate the desired compound.
Protocol 2: Flash Column Chromatography for Purification
This protocol outlines a standard procedure for purifying grams of crude product.
-
Stationary Phase: Select silica gel (e.g., 230-400 mesh) as the adsorbent.
-
Column Packing: Pack the column with the chosen solvent system (determined by TLC) as a slurry to ensure a homogenous bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the chromatography eluent and load it onto the column.
-
Dry Loading: For less soluble materials, dissolve the crude product in a strong solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column. This often results in better resolution.
-
-
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Estra-4,9-diene-3,17-dione.
Caption: Decision workflow for troubleshooting a persistent impurity.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
- 5. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 6. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. byjus.com [byjus.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Oppenauer Oxidation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. agilent.com [agilent.com]
- 14. High-performance liquid chromatography of steroid hormones. | Semantic Scholar [semanticscholar.org]
- 15. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Estra-4,9-diene-3,17-dione
Document ID: TSS-EDD-001
Last Updated: January 7, 2026
Introduction
Estra-4,9-diene-3,17-dione, a critical pharmaceutical intermediate for the synthesis of steroids with progestagenic activity like Mifepristone, presents unique synthesis challenges that can often lead to suboptimal yields.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis. As your dedicated scientific support, this document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and enhance the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Estra-4,9-diene-3,17-dione that this guide focuses on?
A1: This guide primarily addresses the widely-used pathway involving the Birch reduction of an A-ring aromatic steroid precursor (e.g., an estrone derivative), followed by acidic hydrolysis of the intermediate enol ether, and subsequent oxidation to yield the final dienone product. This route is a cornerstone of steroid synthesis but requires careful control over each step to ensure high yields.[4][5]
Q2: Why is the conjugated diene system in the final product particularly sensitive?
A2: The estra-4,9-diene system contains a cross-conjugated dienone moiety. While conjugated systems are thermodynamically more stable than isolated double bonds due to electron delocalization, they are also susceptible to isomerization, aromatization, or degradation under harsh acidic, basic, or oxidative conditions.[6][7][8][9][10] Maintaining the integrity of this system during workup and purification is paramount.
Q3: What are the three most critical parameters for achieving a high yield?
A3: Based on extensive laboratory experience, the three pillars of a successful synthesis are:
-
Anhydrous Conditions: Particularly for the Birch reduction, the exclusion of moisture is non-negotiable.[11]
-
Reagent Purity: The quality of the alkali metal (e.g., lithium), solvents, and other reagents directly impacts reaction efficiency.
-
Atmospheric Control: Maintaining an inert atmosphere (Argon or Nitrogen) prevents quenching of reactive intermediates and side reactions.
Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you diagnose issues based on experimental observations.
Problem 1: Low or No Product Formation Detected After Reaction Sequence
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting material or a complex mixture of unidentified byproducts.
-
Causality: The Birch reduction is a dissolving metal reduction that relies on the generation of solvated electrons from an alkali metal in liquid ammonia.[12][13] This process is extremely sensitive to protic impurities like water or residual alcohol from previous steps, which will consume the solvated electrons and the metal, quenching the reaction.
-
Diagnostic Steps & Solutions:
-
Visual Confirmation: A successful Birch reduction maintains a persistent, deep blue color throughout the addition of the metal, indicating the presence of solvated electrons. If this color fades rapidly or never appears, quenching is occurring.
-
Moisture Control Protocol:
-
Glassware: All glassware must be rigorously oven-dried (>120°C for at least 4 hours) or flame-dried under a high vacuum and allowed to cool under an inert atmosphere.
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), for example, should be distilled from sodium/benzophenone ketyl.
-
Reagents: Use a fresh piece of lithium or sodium, cut immediately before use to expose a clean, unoxidized surface.
-
-
Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of dry argon or nitrogen from start to finish.[11]
-
-
Causality: The Birch reduction of a methoxy-substituted aromatic ring yields a stable dihydro-enol ether intermediate. This must be hydrolyzed by acid to unmask the β,γ-unsaturated ketone, which then isomerizes to the final α,β-unsaturated dienone. Incomplete hydrolysis is a common bottleneck.[14]
-
Diagnostic Steps & Solutions:
-
Intermediate Identification: Use LC-MS to analyze the crude product. The presence of a major peak corresponding to the mass of the enol ether confirms this issue.
-
Forcing Hydrolysis:
-
Increase the concentration of the acid (e.g., from 1N to 3N HCl).
-
Extend the reaction time for the hydrolysis step, monitoring by TLC every 30-60 minutes.
-
Gently warm the reaction mixture to 40-50°C to increase the rate of hydrolysis.
-
-
Problem 2: Significant Byproducts Observed, Complicating Purification
Symptom: The crude product shows multiple spots on TLC, and column chromatography yields several mixed fractions, leading to a low isolated yield of the pure compound.
-
Causality: If an Oppenauer-type oxidation is used to convert a precursor alcohol to the ketone, side reactions can occur.[15][16][17][18] The basic conditions (aluminum alkoxide) can catalyze aldol condensation if any aldehyde impurities are present.[15] Furthermore, incomplete oxidation will leave behind the starting alcohol, which may have similar polarity to the product.
-
Diagnostic Steps & Solutions:
-
Causality: The conjugated dienone product can be sensitive to the acidic nature of standard silica gel, potentially causing isomerization of the double bonds or decomposition over long exposure times during column chromatography.
-
Diagnostic Steps & Solutions:
-
Neutralize Silica: Prepare a slurry of silica gel in the desired eluent and add 1% triethylamine (v/v). This deactivates the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using neutral alumina for chromatography if sensitivity persists.
-
Rapid Purification: Optimize the eluent system using TLC to ensure good separation (Rf of ~0.3-0.4) and perform the column chromatography as quickly as possible. Flash chromatography is highly recommended over gravity chromatography.
-
Key Protocols and Data
Table 1: Typical Reaction Conditions & Expected Yields
| Step | Key Reagents | Solvent System | Temperature | Typical Duration | Target Yield |
| Birch Reduction | Lithium, Estrone Methyl Ether | Liquid NH₃ / Anhydrous THF | -78°C to -33°C | 1-2 hours | >90% (crude) |
| Hydrolysis | 3N Hydrochloric Acid | THF / Water | Room Temp to 40°C | 2-4 hours | Quantitative |
| Oxidation | Aluminum isopropoxide, Acetone | Toluene | Reflux | 4-8 hours | 70-85% |
| Domino Cyclization | Piperidinium acetate | Toluene | Reflux | 1.5 - 16 hours | ~32-36%[1][2][20] |
Note: Yields are highly dependent on substrate, scale, and precise execution.
Protocol: Optimized Oppenauer Oxidation
-
To a flame-dried, three-neck flask under Argon, add the steroidal alcohol (1.0 eq) and dry toluene (10 mL per mmol of substrate).
-
Add fresh aluminum isopropoxide (1.2 eq).
-
Add a large excess of anhydrous acetone (10-20 eq), which serves as both the solvent and the hydride acceptor.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and quench by slowly adding 2N HCl until the pH is ~2-3.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Visual Troubleshooting Workflow
The following diagram provides a logical flowchart for diagnosing and resolving issues leading to low yield.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Conjugated Dienes: Molecular Orbital Theory [ns1.almerja.com]
- 7. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. WO2009120678A2 - Birch reduction of steroid substrates via alkali metal-silica gel materials - Google Patents [patents.google.com]
- 12. drpress.org [drpress.org]
- 13. Birch reduction - Wikipedia [en.wikipedia.org]
- 14. US3389135A - Process for prrparation of estra-4, 9-diene-3, 17-dione and intermediates in said process - Google Patents [patents.google.com]
- 15. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. organicreactions.org [organicreactions.org]
- 18. grokipedia.com [grokipedia.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Estra-4,9-diene-3,17-dione Synthesis
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of Estra-4,9-diene-3,17-dione.
Welcome to the technical support center for the synthesis of Estra-4,9-diene-3,17-dione. This guide is designed to provide in-depth, field-proven insights into the optimization of reaction conditions and to offer practical solutions to common challenges encountered during its synthesis. Estra-4,9-diene-3,17-dione is a critical pharmaceutical intermediate for a variety of steroids with progestagenic activity, including Mifepristone and Dienogest.[1][2][3][4] Achieving a high-yield, high-purity synthesis is paramount for downstream applications. This document provides a structured approach to troubleshooting and optimization, grounded in established chemical principles and validated methodologies.
Overview of Synthetic Strategies
The construction of the Estra-4,9-diene-3,17-dione core can be approached via several synthetic routes. A common and concise method involves a three-step sequence starting from a commercially available δ-lactone.[1][2][5] This pathway includes a Grignard reaction, an oxidation step (e.g., with Jones reagent), and a final domino cyclization reaction.[1][2][5] Alternative strategies may involve modifications of an existing steroid nucleus, such as an estrone derivative, utilizing reactions like the Birch reduction to form the requisite diene system.[6][7]
Caption: High-level overview of common synthetic routes to Estra-4,9-diene-3,17-dione.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My domino cyclization step is resulting in a low yield (<35%). What are the potential causes and how can I improve it?
Answer: A low yield in the final domino cyclization of the diketone precursor is a frequently reported issue.[1][2] The reaction, typically catalyzed by piperidinium acetate in refluxing toluene, is sensitive to several factors.
Potential Causes & Solutions:
-
Catalyst Quality and Stoichiometry: The quality and amount of the piperidinium acetate catalyst are critical. Ensure it is freshly prepared or properly stored to avoid degradation. An equimolar amount relative to the precursor is typically used; however, slight variations may be necessary depending on substrate purity.[2]
-
Reaction Time and Temperature: The reaction is generally run at the reflux temperature of the solvent (e.g., toluene).[1][2] Insufficient reaction time will lead to incomplete conversion, while prolonged heating can promote the formation of unidentified, less polar impurities and degradation products.[2] Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction. Always use anhydrous, high-purity toluene for consistent results.
-
Side Reactions: The primary cause of low yield is often the formation of complex side products that are difficult to identify. These may arise from alternative, non-productive cyclization pathways or intermolecular condensation reactions.
Caption: Decision tree for troubleshooting low cyclization yield.
Q2: I'm observing significant formation of non-polar impurities during the synthesis. What are they likely to be and how can I minimize them?
Answer: The formation of less polar impurities is a known issue, particularly in the final cyclization step.[2] While their exact structures are often not fully characterized in literature, they likely arise from side reactions involving the ketone and enone functionalities.
Potential Side Reactions:
-
Aldol Condensation: The basic conditions (piperidinium acetate) can catalyze self-condensation reactions of the diketone precursor, leading to higher molecular weight, less polar products.[8]
-
Double Bond Migration: Under thermal or catalytic conditions, the double bonds at the 4,9-positions can potentially migrate to more stable, conjugated systems (e.g., estra-4,9,11-triene-3,17-dione), which would alter the polarity.[9]
-
Incomplete Oxidation: If the preceding oxidation step was incomplete, the remaining alcohol precursor will have a different polarity and could undergo dehydration under the acidic/basic conditions of the cyclization.
Minimization Strategies:
-
Strict Temperature Control: Avoid overheating or prolonged reaction times to minimize thermally induced side reactions.
-
Ensure Complete Prior Steps: Verify the complete conversion of the alcohol to the diketone before proceeding to the cyclization step. Use TLC or LC-MS to confirm the absence of starting material.
-
Optimize Catalyst Load: Use the minimum effective amount of catalyst to reduce the likelihood of base-catalyzed side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may create impurities.
Q3: My oxidation step using Jones Reagent is sluggish and gives a complex mixture. Are there better alternatives?
Answer: Jones reagent (chromic acid in acetone) is effective but can be harsh, leading to side reactions, especially with sensitive substrates.[1][2] Hydrolysis of adjacent protecting groups or over-oxidation can occur.[2] A milder and often more selective alternative for steroid synthesis is the Oppenauer oxidation.[8][10][11]
| Feature | Jones Oxidation | Oppenauer Oxidation |
| Reagents | CrO₃, H₂SO₄, Acetone | Aluminum alkoxide (e.g., Al(O-t-Bu)₃), Ketone (e.g., acetone, cyclohexanone) |
| Conditions | Strongly acidic, 0°C to RT | Mildly basic, reflux |
| Selectivity | Less selective, can affect acid-labile groups | Highly selective for secondary alcohols over primary; tolerates double bonds, amines.[10][12] |
| Advantages | Inexpensive, powerful oxidant | Mild conditions, high yield for steroids, avoids toxic heavy metals.[8][11] |
| Disadvantages | Toxic Cr(VI), harsh acidic conditions, difficult workup | Requires anhydrous conditions, large excess of ketone acceptor needed.[11] |
Recommendation: For a sensitive substrate like the precursor to Estra-4,9-diene-3,17-dione, switching to an Oppenauer oxidation is highly recommended. It is a classic and reliable method in steroid chemistry for oxidizing secondary alcohols to ketones with excellent yields and chemoselectivity, which can prevent the formation of acid-catalyzed byproducts.[10][11][13]
Q4: The Birch reduction of my estrone starting material is inconsistent and difficult to scale up. What can I do?
Answer: The classic Birch reduction, which uses an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol, is a cornerstone of steroid synthesis for creating diene systems.[6] However, it suffers from significant safety and operational challenges, including the use of cryogenic, toxic liquid ammonia and hazardous alkali metals, which limit its scalability.[14][15]
Optimized Solution: Alkali Metal-Silica Gel Materials
Recent advancements provide a safer and more scalable alternative by using stabilized alkali metal-silica gel materials (e.g., NaK alloy on silica gel).[14][15]
-
Enhanced Safety: This method avoids the need for liquid ammonia and cryogenic temperatures, allowing the reaction to be run in common organic solvents like THF at more manageable temperatures.[14]
-
Improved Handling: The alkali metal is stabilized on a solid support, making it easier and safer to handle compared to bulk reactive metals.
-
Proven Efficacy: This novel approach has been successfully applied to the reduction of unsaturated steroids to form the desired diene structure, providing a viable alternative to the classic Birch conditions.[14][15]
Frequently Asked Questions (FAQs)
-
Q: What are the most critical parameters to control during the synthesis?
-
A: The most critical parameters are: 1) Strict exclusion of moisture, especially during the Grignard reaction and any steps involving organometallics. 2) Precise temperature control during oxidation and cyclization to prevent side reactions. 3) Careful monitoring of reaction progress by TLC to avoid under- or over-reacting.
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[1] Use an appropriate mobile phase (e.g., petroleum ether/ethyl acetate mixtures) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For quantitative analysis, UPLC-MS/MS or GC-MS are recommended.[3]
-
-
Q: What are the recommended analytical techniques for final product characterization?
-
A: A combination of techniques is required for full characterization. ¹H NMR and ¹³C NMR will confirm the chemical structure.[2] High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight.[1] Infrared (IR) spectroscopy will confirm the presence of key functional groups like the ketone (C=O) and alkene (C=C) stretches.[2] Purity is typically assessed by HPLC.[16]
-
-
Q: What are the key safety precautions?
-
A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Grignard reagents are pyrophoric and react violently with water. Jones reagent is highly toxic and carcinogenic. Alkali metals for Birch reduction are highly reactive and flammable. Consult the Safety Data Sheet (SDS) for every reagent before use and have appropriate quenching procedures and emergency equipment ready.
-
Experimental Protocols
Protocol 1: Three-Step Synthesis of Estra-4,9-diene-3,17-dione
(Adapted from Ma, X.-Y., et al., Canadian Journal of Chemistry, 2019)[2]
Step 1 & 2: Grignard Reaction and Jones Oxidation
-
Prepare the Grignard reagent from the appropriate precursor (e.g., 2-(2-bromoethyl)-2-methyl-1,3-dioxolane) and magnesium turnings in anhydrous THF.
-
In a separate flask under an inert atmosphere, dissolve δ-Lactone 1 in anhydrous THF and cool to 0°C.
-
Slowly add the Grignard reagent to the lactone solution and allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alcohol intermediate.
-
Dissolve the crude alcohol in acetone and cool to 0°C.
-
Add Jones reagent dropwise until a persistent orange color is observed, indicating complete oxidation.
-
Quench the excess oxidant with ethanol.
-
Perform an aqueous workup, including a wash with aq. NaOH, and extract the diketone precursor 4. Purify by flash chromatography if necessary.[1]
Step 3: Domino Cyclization
-
Dissolve the purified diketone precursor 4 (1 equivalent) and piperidinium acetate (1 equivalent) in anhydrous toluene.[1]
-
Heat the mixture to reflux for 1.5-3 hours, monitoring the formation of the product by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue is the crude Estra-4,9-diene-3,17-dione.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in the initial eluting solvent (e.g., petroleum ether).
-
Load the crude product onto the column (either as a concentrated solution or adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in petroleum ether. A typical starting ratio is 3:1 petroleum ether/EtOAc.[2]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Estra-4,9-diene-3,17-dione as a pale yellow oil or white to off-white powder.[2][3]
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 4. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steroid analogues. Part 3. Preparation of 4-cyclohexylidenecyclohex-2-enones and 6,7-dinor-5,8-secoestra-4,9-dien-3-ones by Birch reduction of 1-p-methoxyphenylcycloalkanols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. organicreactions.org [organicreactions.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. US20110082306A1 - Birch reduction of steroid substrates via alkali metal - silica gel materials - Google Patents [patents.google.com]
- 15. WO2009120678A2 - Birch reduction of steroid substrates via alkali metal-silica gel materials - Google Patents [patents.google.com]
- 16. Estra-4,9-diene-3,17-dione | 5173-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Strategies to minimize side reactions in "Estradiene dione-3-keta" synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of Estra-4,9-diene-3,17-dione. This key intermediate is crucial in the production of various hormonal drugs, and minimizing side reactions is paramount for achieving high purity and yield.
Introduction: The Synthetic Challenge
The synthesis of Estra-4,9-diene-3,17-dione typically involves a multi-step process, often starting from readily available steroid precursors. A common route involves the Birch reduction of an aromatic A-ring precursor, followed by hydrolysis and oxidation. Each of these steps presents unique challenges and potential side reactions that can significantly impact the final product's quality. This guide will focus on troubleshooting these critical stages.
Troubleshooting Guide & FAQs
Section 1: Birch Reduction
The Birch reduction is a powerful tool for converting aromatic rings into 1,4-cyclohexadienes. However, it is highly sensitive to reaction conditions, and deviations can lead to a host of byproducts.
FAQ 1: My Birch reduction of the estrogen precursor is resulting in a low yield of the desired enol ether. What are the likely causes and solutions?
Answer:
Low yields in Birch reductions are often traced back to three primary factors: the quality of the reagents, the reaction temperature, and the efficiency of the proton source.
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Reagent Quality: The success of a Birch reduction is highly dependent on the purity of the sodium or lithium metal and the dryness of the solvent (typically liquid ammonia and an alcohol co-solvent like ethanol or tert-butanol).
-
Troubleshooting:
-
Ensure the metal is freshly cut to remove any oxide layer before addition.
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Use freshly distilled, anhydrous solvents. Moisture will quench the solvated electrons required for the reduction.
-
Verify the purity of your starting material. Impurities can interfere with the reaction.
-
-
-
Reaction Temperature: The Birch reduction is typically carried out at the boiling point of liquid ammonia (-33 °C). If the temperature is too high, the solvated electrons can be consumed by side reactions.
-
Troubleshooting:
-
Maintain a consistent cold bath (e.g., dry ice/acetone) to keep the reaction at the appropriate temperature.
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Ensure efficient stirring to promote heat transfer and a homogenous reaction mixture.
-
-
-
Proton Source: The alcohol co-solvent serves as the proton source to quench the radical anion intermediate. The choice and amount of alcohol are critical.
-
Troubleshooting:
-
tert-Butanol is generally preferred over ethanol as it is less acidic and minimizes over-reduction.
-
The stoichiometry of the alcohol should be carefully controlled. An excess can lead to quenching of the solvated electrons, while an insufficient amount can result in incomplete protonation.
-
-
Table 1: Recommended Conditions for Birch Reduction of Estrone Methyl Ether
| Parameter | Recommended Condition | Rationale |
| Solvent System | Liquid NH₃ / Anhydrous THF / tert-Butanol | THF improves solubility of the steroid. tert-Butanol is the preferred proton source. |
| Reducing Agent | Lithium metal | Generally provides better yields and fewer side products than sodium. |
| Temperature | -78 °C to -33 °C | Maintains the stability of the solvated electrons. |
| Reaction Time | 1-2 hours | Sufficient time for complete reduction without significant byproduct formation. |
Caption: Factors influencing aromatization during Oppenauer oxidation.
Summary of Key Strategies to Minimize Side Reactions
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Rigorous Control of Reagents and Conditions: Use high-purity, anhydrous reagents and maintain strict temperature control, especially during the Birch reduction.
-
Mild Reaction Conditions: Employ mild acids for hydrolysis and consider milder oxidizing agents if the Oppenauer oxidation leads to significant byproduct formation.
-
Close Reaction Monitoring: Utilize techniques like TLC or HPLC to monitor the progress of each step and quench the reaction promptly upon completion to avoid over-reaction and side product formation.
-
Careful Selection of Reagents: The choice of proton source in the Birch reduction and the hydride acceptor in the Oppenauer oxidation can significantly impact the selectivity of the reactions.
By implementing these strategies, researchers can significantly improve the yield and purity of Estra-4,9-diene-3,17-dione, leading to more efficient and reproducible synthetic outcomes.
Removal of unreacted starting materials from "Estradiene dione-3-keta"
Technical Support Center: Purification of Estradiene-3,17-dione
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted starting materials and byproducts from Estradiene-3,17-dione. The term "Estradiene dione-3-keta" is interpreted here as the common pharmaceutical intermediate, Estra-4,9-diene-3,17-dione, a foundational precursor for various steroid-based active pharmaceutical ingredients (APIs).[1][2] Achieving high purity in this intermediate is critical for the safety and efficacy of the final drug product.
This center is structured to provide immediate, actionable solutions through FAQs and a detailed troubleshooting guide, grounded in established chemical principles and validated laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Estradiene-3,17-dione?
A1: The impurity profile is highly dependent on the synthetic route. For common syntheses, such as those involving Grignard reactions, oxidation, and domino cyclization, you can anticipate the following:
-
Unreacted Starting Materials: Precursors like δ-lactones or other A-ring fragments may be present if the initial coupling reactions are incomplete.[1][3]
-
Isomeric Byproducts: The final cyclization step can sometimes yield isomers of the desired Estradiene-3,17-dione.[3] One publication noted the formation of a significant less-polar isomer that was difficult to identify.[1]
-
Over-reduction/Oxidation Products: If your synthesis involves reduction of ketone groups or oxidation of alcohols, you may find related steroid species with incorrect oxidation states. For example, incomplete oxidation after a Grignard reaction could leave residual alcohol intermediates.[1][4]
-
Degradation Products: The α,β-unsaturated ketone moiety in the A-ring is susceptible to degradation, especially on acidic media like standard silica gel. This can lead to a range of artifacts.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment.[5]
-
Recommended System: Use silica gel 60 F254 plates. A good starting mobile phase (eluent) is a mixture of Ethyl Acetate (EtOAc) and Hexane. A 30:70 (v/v) EtOAc:Hexane mixture is a reasonable starting point.
-
Visualization: The conjugated enone system of Estradiene-3,17-dione is UV active, so it will appear as a dark spot under a 254 nm UV lamp. For non-UV active impurities, staining is necessary. A common stain is a p-anisaldehyde solution or a potassium permanganate dip, which visualizes a wide range of organic compounds.[6]
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative position (Rf value) can give you a clue about their polarity and help in designing a column chromatography purification.
Q3: What is the best general-purpose purification method for this class of compounds?
A3: For multi-gram scale, flash column chromatography is the industry standard for purifying steroid intermediates.[1][7] For final polishing of a nearly pure solid, recrystallization is superior for achieving high crystalline purity.
-
Flash Chromatography: Offers excellent resolving power for separating compounds with different polarities, such as unreacted starting materials or more polar byproducts.
-
Recrystallization: This is an equilibrium-based method that is highly effective at removing small amounts of impurities that get excluded from the growing crystal lattice.[8] It is the preferred final step to obtain material with high purity suitable for pharmaceutical applications.
Q4: Which solvents are recommended for recrystallization?
A4: The ideal recrystallization solvent should dissolve the Estradiene-3,17-dione when hot but not at room temperature.[9]
-
Good Single Solvents to Screen: Ethyl acetate, acetone, methanol, or isopropanol. Steroids are often purified by repeated crystallization from such solvents.[10]
-
Two-Solvent Systems: If a suitable single solvent cannot be found, a two-solvent system is effective.[9] A common pairing is dissolving the steroid in a good solvent (like dichloromethane or acetone) and then slowly adding a poor solvent (like hexane or heptane) until the solution becomes cloudy (the saturation point), then warming slightly to clarify and allowing to cool slowly.
Q5: How do I choose a solvent system for column chromatography?
A5: The optimal solvent system (mobile phase) is determined by running analytical TLCs first.
-
Goal: Aim for a solvent mixture that gives your desired product a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value typically provides the best separation from impurities during a column run.
-
Procedure:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a solvent system (e.g., 20% EtOAc in Hexane).
-
Visualize the plate and calculate the Rf.
-
If the Rf is too high (>0.4), the eluent is too polar. Decrease the polarity by reducing the amount of Ethyl Acetate.
-
If the Rf is too low (<0.2), the eluent is not polar enough. Increase the polarity by adding more Ethyl Acetate.
-
-
This systematic approach ensures that you don't waste time and material on a column that is destined to fail.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| My compound won't crystallize from solution. | 1. Oily Impurities: The presence of greasy or oily impurities can inhibit crystal lattice formation. | Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. |
| 2. Incorrect Solvent: The solvent may be too good (product remains soluble even when cold) or too poor (product crashes out as an amorphous solid). | Screen a range of solvents or use a two-solvent system. Refer to the solvent selection guide in the FAQ section.[9] | |
| 3. Supersaturation: The solution is supersaturated but lacks a nucleation point to initiate crystal growth. | Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface. b) Adding a "seed" crystal from a previous pure batch. c) Cooling the solution very slowly.[11] | |
| Poor separation on column chromatography (spots are mixed). | 1. Incorrect Eluent Polarity: The chosen solvent system does not have the required selectivity to resolve the components. | Re-optimize the solvent system using TLC. Test different solvent combinations (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter selectivity. |
| 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | A general rule is to use a silica gel mass that is 50-100 times the mass of the crude product. For difficult separations, this ratio should be increased. | |
| 3. Poor Column Packing: The column was not packed uniformly, leading to channeling and band broadening. | Ensure the column is packed carefully without air bubbles or cracks. Both wet and dry packing methods can be effective if done correctly.[7] | |
| TLC shows one spot, but HPLC or NMR reveals impurities. | 1. Co-elution on TLC: Two or more compounds have the same Rf value in the chosen TLC system. | HPLC is a higher resolution technique. Trust the HPLC data and develop a new TLC system with different solvents to resolve the impurities before attempting re-purification. |
| 2. UV-Inactive Impurities: An impurity may not have a UV chromophore and is therefore invisible under a 254 nm lamp. | Stain the TLC plate with a universal stain like potassium permanganate or p-anisaldehyde to visualize all components.[6] | |
| Product is degrading during purification. | 1. Acid-Sensitivity on Silica: The slightly acidic surface of silica gel can cause degradation of sensitive compounds like α,β-unsaturated ketones. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, degradation is occurring. Switch to a neutral stationary phase like alumina or use silica gel that has been deactivated with triethylamine. |
| 2. Thermal Instability: The compound may be degrading during solvent removal on a rotary evaporator. | Use lower temperatures for solvent evaporation and avoid prolonged heating. |
Section 3: Detailed Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount (~1 mg) of your crude Estradiene-3,17-dione in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Also spot the starting material(s) for comparison.
-
Development: Place the plate in a sealed chamber containing the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane). Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Examine the plate under a UV lamp (254 nm) and circle any visible spots.
-
Staining (Optional): Dip the plate into a staining solution (e.g., p-anisaldehyde), then gently heat with a heat gun until colored spots appear.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A single spot for your product lane indicates high purity.
Protocol 2: Bulk Purification by Flash Column Chromatography
-
Solvent Selection: Based on the TLC protocol above, choose a solvent system that provides an Rf of ~0.3 for the Estradiene-3,17-dione.
-
Column Packing: Select an appropriate size column and fill it with silica gel (230-400 mesh) as a slurry in the mobile phase (wet packing). Ensure the packing is uniform and free of air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent. Pipette this solution carefully onto the top of the silica bed. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[12]
-
Elution: Add the mobile phase and apply gentle pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Estradiene-3,17-dione.
Protocol 3: High-Purity Recrystallization
-
Solvent Choice: Select a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the steroid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid is completely dissolved.[8][11]
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[13]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all residual solvent.
Section 4: Visualizations & Diagrams
Caption: General workflow for the purification and analysis of Estradiene-3,17-dione.
Caption: Troubleshooting logic for poor separation in column chromatography.
Section 5: References
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: --INVALID-LINK--
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Ma, Y., et al. (2018). A Three-Step Synthesis of Estra-4,9-diene-3,17-dione. Canadian Journal of Chemistry. Available at: --INVALID-LINK--
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: --INVALID-LINK--
-
LCGC International. (2014). Steroid Analysis Without Derivatization. Chromatography Online. Available at: --INVALID-LINK--
-
Restek. GC Troubleshooting Guide. Available at: --INVALID-LINK--
-
Juenge, E. C., & Flinn, P. E. (1981). Quantitative TLC determination of epimeric ratios of 16-methyl 17-ketone oxidation products of dexamethasone and related drugs. Journal of Pharmaceutical Sciences. Available at: --INVALID-LINK--
-
Benchchem. Estra-4,9-diene-3,17-dione | CAS 5173-46-6. Available at: --INVALID-LINK--
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: --INVALID-LINK--
-
Google Patents. (2018). CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione. Available at: --INVALID-LINK--
-
Mader, W. J. (1954). Determination of Purity of Steroids: Solubility Analysis. Analytical Chemistry. Available at: --INVALID-LINK--
-
Ma, Y., et al. (2018). A Three-Step Synthesis of Estra-4,9-diene-3,17-dione. TSpace - University of Toronto. Available at: --INVALID-LINK--
-
Van De Wiele, T., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta. Available at: --INVALID-LINK--
-
University of California, Los Angeles (UCLA). Recrystallization. Available at: --INVALID-LINK--
-
University of Calgary. Recrystallization - Single Solvent. Available at: --INVALID-LINK--
-
Khan, N., et al. (2020). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Molecules. Available at: --INVALID-LINK--
-
Stárka, L., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. PMC - PubMed Central. Available at: --INVALID-LINK--
-
ChemicalBook. Estra-4,9-diene-3,17-dione synthesis. Available at: --INVALID-LINK--
-
Horning, E. C., et al. (1970). Identification of O-methyloximes of ketosteroids by gas chromatography, thin-layer chromatography, mass spectra, and kinetic studies. Analytical Biochemistry. Available at: --INVALID-LINK--
-
Google Patents. (2002). DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations. Available at: --INVALID-LINK--
-
Britannica. Steroid - Isolation, Extraction, Purification. Available at: --INVALID-LINK--
-
Görög, S. (2000). Estimation of impurity profiles of drugs and related materials: part 19: theme with variations. Identification of impurities in 3-oxosteroids. Journal of Pharmaceutical and Biomedical Analysis. Available at: --INVALID-LINK--
-
Fernandez-Cabezon, L., et al. (2017). Analysis of Intermediates of Steroid Transformations in Resting Cells by Thin-Layer Chromatography (TLC). Methods in Molecular Biology. Available at: --INVALID-LINK--
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: --INVALID-LINK--
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ResearchGate. (2019). A-B: Detection of terpenes and steroids: TLC analysis in two.... Available at: --INVALID-LINK--
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Spajić, S., et al. (2016). A SIMPLE THIN LAYER CHROMATOGRAPHY METHOD FOR SEPARATION OF SELECTED NATURAL STEROID HORMONES. Malaysian Journal of Analytical Sciences. Available at: --INVALID-LINK--
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Kumar, A., et al. (2018). Identification and Structural Elucidation of New Process Impurity in Testosterone. Journal of Chromatographic Science. Available at: --INVALID-LINK--
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available at: --INVALID-LINK--
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Markos, A., et al. (2019). Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review. PMC - PubMed Central. Available at: --INVALID-LINK--
-
ResearchGate. (2023). (PDF) SYNTHESIS OF STEROID HORMONES AND ABNORMALITIES. Available at: --INVALID-LINK--
-
Semantic Scholar. (2001). Conformations of α,β-unsaturated ketones: An IR spectroscopic study. Available at: --INVALID-LINK--
References
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Technical Support Center: Pharmaceutical Purification of Estradiene dione-3-keta (CAS 5571-36-8)
Welcome to the technical support center for Estradiene dione-3-keta. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving the highest standards of purity for this critical pharmaceutical intermediate. As a key precursor in the synthesis of steroidal drugs like mifepristone, the purity of this compound is not merely a quality metric but a prerequisite for the safety and efficacy of the final Active Pharmaceutical Ingredient (API)[1].
This document provides in-depth, experience-driven guidance through a series of frequently asked questions and troubleshooting scenarios. We will explore the causality behind purification strategies, moving beyond simple protocols to foster a deeper understanding of the physicochemical principles at play.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding the purification challenges associated with this compound.
Q1: What is the precise identity of "this compound" and how does it differ from "Dienedione"?
A1: This is a crucial point of clarification. The compound relevant to this guide, often used in advanced pharmaceutical synthesis, is (8S,13S,14S)-13-Methyl-1,4,6,7,8,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-3,2'-[2][3]dioxolan]-17(2H)-one , with CAS Number 5571-36-8 [1][4]. It is a 3-ketal protected version of its parent steroid.
It is distinct from Estra-4,9-diene-3,17-dione , commonly known as Dienedione , which has the CAS Number 5173-46-6 [2][5][6]. The key structural difference is the ethylene glycol ketal group at the C-3 position. This ketal serves as a protecting group during multi-step syntheses, preventing the C-3 ketone from reacting while modifications are made elsewhere, such as at the C-17 position[2]. The purification challenges for the 3-keta derivative often involve removing the unreacted parent dione or byproducts from the ketalization reaction itself.
Q2: What are the most common impurities encountered during the synthesis and purification of this compound?
A2: Impurities are typically process-related and can be categorized as follows:
-
Unreacted Starting Material: The parent compound, Estra-4,9-diene-3,17-dione (Dienedione), may be present if the ketalization reaction does not go to completion.
-
Reaction Byproducts: A common byproduct is the "biketal," where both the C-3 and C-17 ketones have been protected. Other side reactions, such as those involving the diene system, can occur under harsh acidic or basic conditions[7].
-
Residual Solvents: Solvents used during synthesis (e.g., tetrahydrofuran) or purification (e.g., ethyl acetate, methanol) can be trapped within the crystal lattice of the final product[3].
-
Degradation Products: The compound can be sensitive to strong acids, heat, and oxidative conditions. The diene functionality, in particular, can be susceptible to degradation, leading to a complex impurity profile.
Q3: Which analytical techniques are considered the gold standard for assessing the purity of this compound?
A3: A multi-faceted approach is necessary for robust purity analysis in a pharmaceutical context.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for purity assessment due to its high resolution and sensitivity[8]. A reverse-phase (RP-HPLC) method is typically used to separate the main compound from structurally similar impurities[4].
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful orthogonal technique that provides an absolute measure of purity without the need for a specific reference standard for each impurity[9]. It is excellent for identifying and quantifying impurities that may not have a chromophore for UV detection in HPLC.
-
Gas Chromatography (GC): Primarily used for the detection and quantification of residual solvents[8][10].
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can provide a good estimate of total purity for highly pure (>98%) crystalline substances by analyzing the melting point depression caused by impurities[].
-
Karl Fischer Titration: This is the specific and standard method for determining water content[10].
Q4: What are the recommended storage conditions to maintain the integrity and purity of the compound?
A4: To prevent degradation, this compound should be stored in a well-sealed container under inert gas (e.g., nitrogen or argon) to protect it from air and moisture. It is recommended to store the material in a freezer at -20°C[12]. This minimizes the risk of hydrolysis of the ketal group and degradation of the diene system.
Section 2: Troubleshooting Guide for Purification
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q: My crude product purity is below 95% after synthesis. Recrystallization is proving ineffective at removing a persistent impurity. What is the likely cause and solution?
A: When a standard recrystallization fails, it often indicates that the impurity has very similar solubility properties to the desired product or that it is co-crystallizing.
Causality: The most likely culprit is a structurally analogous impurity, such as the isomeric starting material or a byproduct like the "biketal" mentioned in synthetic patents[3]. These molecules can fit readily into the crystal lattice of your target compound, making separation by simple crystallization difficult.
Troubleshooting Workflow:
-
Identify the Impurity: Before optimizing purification, you must identify the contaminant. Use high-resolution analytical techniques like LC-MS to determine its mass and NMR to elucidate its structure.
-
Employ a Solvent/Anti-Solvent System: This technique can dramatically enhance the selectivity of crystallization. The principle is to dissolve the crude material in a minimal amount of a "good" solvent in which both the product and impurity are soluble, and then slowly add a miscible "anti-solvent" in which the product is poorly soluble. This subtle shift in polarity can often precipitate the target compound while leaving the more soluble impurity in the mother liquor. A documented successful system for a related compound involves dissolving the crude product in hot ethyl acetate, followed by the slow addition of a methanol/water mixture to induce crystallization[3].
-
Consider Column Chromatography: If crystallization fails, preparative flash column chromatography is the next logical step. The choice of stationary and mobile phases is critical.
-
Stationary Phase: Standard silica gel is often effective.
-
Mobile Phase: A gradient elution using a non-polar solvent (like heptane or hexane) and a moderately polar solvent (like ethyl acetate or acetone) typically provides good separation. The gradient allows for the elution of non-polar impurities first, followed by the product, and finally the more polar impurities.
-
Workflow for Troubleshooting Persistent Impurities
Caption: Decision tree for addressing persistent impurities.
Q: I am experiencing low recovery (<70%) during recrystallization. What are the common causes and how can I improve the yield?
A: Low recovery is a frequent challenge in crystallization and typically points to one of several experimental pitfalls.
Causality: The fundamental principle of recrystallization is the difference in a compound's solubility in a solvent at high and low temperatures[13][14]. Significant product loss usually means that either too much solvent was used, or the compound remains too soluble even at low temperatures.
Solutions to Maximize Recovery:
-
Use the Minimum Amount of Hot Solvent: This is the most critical factor[14]. Add the hot solvent portion-wise to your crude solid, with stirring and heating, until the solid just dissolves. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, drastically reducing your yield.
-
Ensure Slow Cooling: Rapidly cooling the solution (e.g., by immediately placing it in an ice bath) leads to the formation of small, often impure crystals and can trap solvent[15][16]. Allow the flask to cool slowly to room temperature first. This allows for the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can be used to maximize the precipitation of the remaining dissolved product.
-
Concentrate the Mother Liquor: If the initial yield is low, do not discard the filtrate (mother liquor). Concentrate it by evaporating a portion of the solvent and cool the solution again. This will often yield a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.
-
Check Solvent Purity: Ensure the solvent you are using is pure and anhydrous (if required). Water or other contaminants in the solvent can alter the solubility characteristics and affect both yield and purity.
Section 3: Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis and purification of this compound.
Protocol 1: Purity Assessment by RP-HPLC
This method is suitable for determining the purity of this compound and separating it from common impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (MeCN)[4]
-
Gradient Elution:
-
Start at 60% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of Acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Purification by Optimized Recrystallization (Solvent/Anti-Solvent Method)
This protocol is based on methods described for purifying related steroidal intermediates and is designed to maximize both purity and recovery[3].
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal volume of hot (60-65°C) ethyl acetate to completely dissolve the solid with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and stir at 60°C for 30 minutes.
-
Hot Filtration: While still hot, filter the solution through a fluted filter paper or a pad of celite to remove the activated carbon or any insoluble impurities. This step is crucial to prevent premature crystallization[14].
-
Concentration: Concentrate the filtrate under reduced pressure to a viscous state. This step carefully controls the level of supersaturation.
-
Crystallization: Cool the concentrated solution to around 35°C. Slowly add a 15-20% methanol/water solution dropwise with gentle stirring. The product is less soluble in this more polar mixture and will begin to precipitate.
-
Maturation: Once precipitation begins, continue slow stirring and allow the slurry to cool slowly to 0-5°C. Let it stand at this temperature for at least 1 hour to ensure complete crystallization.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold methanol, and dry the purified product under vacuum at 50-60°C to a constant weight.
Section 4: Data Presentation and Visualization
Table 1: Comparison of Key Analytical Methods for Purity Determination
| Method | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases. | Purity (Area %), impurity profile, retention times. | High sensitivity and resolution, widely applicable. | Requires reference standards for impurity identification; non-chromophoric impurities are invisible to UV detection.[8][17] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity (mol %), structural confirmation, impurity identification. | Universal detection, no reference standard needed for quantification, provides structural information.[9] | Lower sensitivity than HPLC, requires more sample, complex spectra can be difficult to interpret. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification and quantification of residual solvents and volatile impurities. | Excellent for volatile analysis, provides mass for identification.[17] | Not suitable for non-volatile compounds, potential for thermal degradation of the analyte.[2] |
| DSC | Measures heat flow difference during a controlled temperature change. | Purity estimate based on melting point depression. | Fast, requires no solvents, good for highly pure crystalline materials.[] | Not suitable for amorphous materials or low purity samples, does not identify impurities. |
General Purification Workflow Diagram
Caption: High-level workflow from crude intermediate to pure API.
References
- 1. nbinno.com [nbinno.com]
- 2. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Dienedione - Wikipedia [en.wikipedia.org]
- 6. Dienedione | C18H22O2 | CID 9835169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identity determination and purity testing [chemcon.com]
- 12. echemi.com [echemi.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of Estra-4,9-diene-3,17-dione
Welcome to the technical support center for the stereoselective synthesis of estra-4,9-diene-3,17-dione. This critical intermediate is foundational in the synthesis of numerous steroid-based pharmaceuticals, including dienogest and mifepristone.[1][2][3][4] Its synthesis, while well-documented, presents several stereochemical and regiochemical challenges that can significantly impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of estra-4,9-diene-3,17-dione. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low Yield in the Initial Ring-Forming Annulation Step
You're attempting a Robinson annulation to construct the A-ring onto a Wieland-Miescher ketone analogue or a similar CD-ring precursor, but the yield of the tetracyclic core is consistently low.
Potential Causes & Solutions:
-
Suboptimal Base/Catalyst for Michael Addition: The initial Michael addition is sensitive to the choice of base.[5][6] Strong, non-nucleophilic bases are often required to generate the enolate of the diketone precursor without promoting self-condensation or other side reactions.
-
Troubleshooting Steps:
-
Switch to a hindered base: If using common bases like NaOH or KOH, consider switching to potassium tert-butoxide or lithium diisopropylamide (LDA) to favor the desired Michael addition.
-
Employ Organocatalysis: For asymmetric syntheses, proline and its derivatives have been shown to be effective catalysts for Robinson annulations, often providing high enantioselectivity.[7][8] The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a classic example of this approach.[8]
-
-
-
Polymerization of the Michael Acceptor: Methyl vinyl ketone (MVK) and similar α,β-unsaturated ketones are prone to polymerization under basic conditions, reducing the concentration of the reactant and lowering the yield.[5]
-
Troubleshooting Steps:
-
Use an MVK precursor: Employ a β-chloroketone or a Mannich base that generates MVK in situ. This maintains a low steady-state concentration of the reactive enone, minimizing polymerization.[5]
-
Slow Addition: Add the Michael acceptor slowly to the reaction mixture at a controlled temperature to prevent a buildup of concentration.
-
-
-
Unfavorable Reaction Conditions for Aldol Condensation: The subsequent intramolecular aldol condensation requires specific conditions to favor cyclization over intermolecular side reactions.[6][9]
-
Troubleshooting Steps:
-
Solvent Optimization: The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents like DMSO or DMF can facilitate the cyclization.[7]
-
Temperature Control: The aldol condensation is often temperature-sensitive. Experiment with a range of temperatures to find the optimal conditions for cyclization.
-
-
Problem 2: Poor Stereoselectivity at Key Chiral Centers
The final product is a mixture of diastereomers, indicating poor stereocontrol during the formation of new chiral centers, particularly at the C/D ring junction or during reductions.
Potential Causes & Solutions:
-
Lack of Stereocontrol in Annulation: The Robinson annulation can create multiple stereocenters. The stereochemical outcome is influenced by the reaction conditions and the catalyst used.[9]
-
Troubleshooting Steps:
-
Chiral Catalysts: Asymmetric organocatalysis using proline or its derivatives can induce high levels of stereocontrol during the annulation process.[8][10]
-
Thermodynamic vs. Kinetic Control: The choice of base and temperature can influence whether the reaction proceeds under thermodynamic or kinetic control, leading to different stereoisomers. Weaker bases and lower temperatures often favor the kinetic product.
-
-
-
Non-Selective Reduction of Ketones: If your synthesis involves the reduction of a ketone, for example at C-3 or C-17, the choice of reducing agent is critical for achieving the desired stereochemistry.
-
Troubleshooting Steps:
-
Sterically Hindered Reducing Agents: Use sterically demanding reducing agents like L-Selectride® or K-Selectride® to favor attack from the less hindered face of the steroid nucleus.
-
Directed Reductions: The presence of nearby functional groups can direct the approach of the reducing agent. For instance, a hydroxyl group can coordinate with the reducing agent, leading to a specific stereochemical outcome.[11]
-
Catalytic Hydrogenation: The choice of catalyst and solvent in catalytic hydrogenation can significantly impact the stereoselectivity of double bond reductions.[12]
-
-
Problem 3: Formation of Aromatized Byproducts
During the introduction of the C9-C10 double bond, you observe the formation of unwanted aromatized byproducts, leading to a complex product mixture and difficult purification.
Potential Causes & Solutions:
-
Harsh Dehydration/Elimination Conditions: The conditions used to introduce the double bonds, often involving acid or base-catalyzed dehydration or elimination reactions, can be too harsh and lead to over-oxidation and aromatization of the A-ring.
-
Troubleshooting Steps:
-
Milder Reagents: Explore milder dehydration agents such as Martin's sulfurane or Burgess reagent.
-
Birch Reduction Route: A common and effective strategy involves the Birch reduction of an aromatic precursor (e.g., an estradiol derivative).[13][14] This reaction selectively reduces the aromatic ring to a non-conjugated diene, which can then be isomerized to the desired conjugated diene system under controlled acidic conditions.[13][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of estra-4,9-diene-3,17-dione?
The synthesis often commences from readily available steroid precursors or from simpler cyclic compounds that are elaborated into the steroid core. Common starting points include:
-
Wieland-Miescher Ketone and its Analogues: These are versatile building blocks that contain the AB-ring system of steroids and are often prepared via a Robinson annulation.[7]
-
Estradiol or Estrone Derivatives: These provide the full tetracyclic steroid skeleton. The synthesis then involves modification of the existing functional groups and introduction of the C9-C10 double bond, often via a Birch reduction of the aromatic A-ring.[16][17]
-
A-ring Degradation Products: Some routes start with degradation products of natural steroids and rebuild the A-ring.[2]
Q2: How can I control the regioselectivity of the double bonds to form the 4,9-diene system?
Achieving the desired 4,9-diene system without isomerization to other double bond isomers is a key challenge.
-
Birch Reduction Approach: The Birch reduction of an estradiol-3-ether is a highly reliable method.[13][14] It initially produces a 2,5(10)-diene. Careful hydrolysis of the enol ether with a weak acid (like oxalic acid) leads to the formation of a β,γ-unsaturated ketone, which then isomerizes to the thermodynamically more stable α,β-conjugated 4,9-diene system.
-
Domino Cyclization: Some modern synthetic routes employ a domino or tandem cyclization reaction of an acyclic precursor, where the double bonds are formed in a controlled manner during the ring-closing cascade.[3][18]
Q3: What are the best practices for purifying the final estra-4,9-diene-3,17-dione product?
Purification can be challenging due to the presence of closely related stereoisomers and byproducts.
-
Flash Column Chromatography: This is the most common method for purification. A silica gel stationary phase with a gradient elution system of petroleum ether and ethyl acetate is often effective.[1]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) can be an excellent method for achieving high purity.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or late-stage pharmaceutical intermediates, preparative HPLC may be necessary.
Q4: Can organocatalysis be effectively used for the large-scale synthesis of estra-4,9-diene-3,17-dione?
Yes, organocatalysis has shown great promise for the scalable and stereoselective synthesis of steroid intermediates.[8][10][19]
-
Advantages: Organocatalysts are typically less sensitive to air and moisture than many metal-based catalysts, are often cheaper, and have lower toxicity.[8] This makes them attractive for industrial applications.
-
Example: The proline-catalyzed intramolecular aldol condensation (Hajos-Parrish reaction) to form Wieland-Miescher ketone is a well-established example that can be performed on a large scale to produce an optically active intermediate for steroid synthesis.[7][8]
Visualizing the Synthesis
Key Synthetic Strategies
The synthesis of the estra-4,9-diene-3,17-dione core can be approached from different starting points, each with its own set of challenges and advantages.
Caption: Common synthetic routes to estra-4,9-diene-3,17-dione.
Troubleshooting Workflow for Low Yield
When faced with low product yield, a systematic approach to troubleshooting is essential.
Caption: A decision-making workflow for troubleshooting low yields.
Quantitative Data Summary
The following table summarizes typical yields reported for different synthetic approaches to estra-4,9-diene-3,17-dione, highlighting the variability based on the chosen methodology.
| Synthetic Approach | Starting Material | Key Transformation | Reported Overall Yield | Reference |
| Domino Cyclization | δ-Lactone | Grignard, Jones Oxidation, Domino Cyclization | 23.4% | --INVALID-LINK--[3] |
| Tandem Cyclization | A-ring degradation product | Grignard, Oxidation, Tandem Cyclization | High Yield (not specified) | --INVALID-LINK--[2] |
| Aromatic Precursor | 3-hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one | Birch Reduction and subsequent steps | Not specified | --INVALID-LINK--[20] |
Key Experimental Protocols
Protocol 1: Domino Cyclization Synthesis of Estra-4,9-diene-3,17-dione
This protocol is adapted from Ma et al. (2018) and provides a three-step synthesis from a commercially available δ-lactone.[3][18]
Step 1: Grignard Reaction
-
To a solution of δ-lactone 1 in an appropriate anhydrous solvent (e.g., THF), add a solution of Grignard reagent 2 dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate 3 is typically used in the next step without further purification.
Step 2: Jones Oxidation
-
Dissolve the crude intermediate 3 in acetone and cool the solution to 0 °C.
-
Add Jones reagent dropwise until a persistent orange color is observed.[21]
-
Stir for 15-30 minutes, then quench the excess oxidant with isopropanol.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the precursor 4 . This product may be purified by column chromatography if necessary.
Step 3: Domino Cyclization
-
Dissolve the precursor 4 in toluene.
-
Add an equimolar amount of piperidinium acetate.
-
Heat the mixture at reflux for 1.5-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate eluent) to afford the final product, estra-4,9-diene-3,17-dione.[3]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. CN104592339A - Preparation method of estra-4, 9-diene-3,17-diketone - Google Patents [patents.google.com]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 8. Organocatalysis, Organocatalysts [organic-chemistry.org]
- 9. fiveable.me [fiveable.me]
- 10. pure.au.dk [pure.au.dk]
- 11. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. wepub.org [wepub.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US3389135A - Process for prrparation of estra-4, 9-diene-3, 17-dione and intermediates in said process - Google Patents [patents.google.com]
- 21. Estra-4,9-diene-3,17-dione synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analysis of Trace Impurities in Estra-4,9-diene-3,17-dione
Welcome to the technical support center for the analysis of trace impurities in estra-4,9-diene-3,17-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common analytical challenges. The methodologies and advice provided herein are grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in synthetic estra-4,9-diene-3,17-dione?
A1: Impurities in synthetic steroids like estra-4,9-diene-3,17-dione can originate from several stages of the manufacturing process and storage.[1][2] These can be broadly categorized as:
-
Organic Impurities: These include starting materials, by-products of unintended side reactions, intermediates, and degradation products.[1][2] For estra-4,9-diene-3,17-dione, this could involve isomers, products of over-oxidation or reduction, and incompletely reacted starting materials.
-
Inorganic Impurities: These are often reagents, ligands, catalysts, and residual metals used during the synthesis.
-
Residual Solvents: Solvents used during the manufacturing process that are not completely removed.
Q2: Which analytical techniques are most suitable for detecting trace impurities in estra-4,9-diene-3,17-dione?
A2: The choice of analytical technique depends on the nature of the impurity and the required sensitivity. The most commonly employed techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): This is a robust and widely used technique for the separation and quantification of organic impurities in steroid drugs.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This provides higher sensitivity and specificity, enabling the identification and quantification of impurities at very low levels.[5][6] It is particularly useful for identifying unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable steroids.[7] Derivatization is often required to improve the volatility and chromatographic behavior of the analytes.[8]
Q3: What are the regulatory expectations for impurity profiling of active pharmaceutical ingredients (APIs) like estra-4,9-diene-3,17-dione?
A3: Regulatory bodies like the U.S. FDA, and guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), mandate stringent control of impurities in drug substances.[1][9][10] Key requirements include:
-
Identification and Characterization: Impurities above a certain threshold must be identified.[2][10]
-
Reporting: All impurities above the reporting threshold must be reported.[10]
-
Qualification: Impurities above the qualification threshold must have their safety established through appropriate studies.[1]
-
Method Validation: The analytical methods used for impurity testing must be validated according to ICH Q2(R2) guidelines to ensure they are accurate, precise, specific, and robust.[11][12]
II. Troubleshooting Guide: HPLC-UV/DAD Analysis
High-Performance Liquid Chromatography with UV or Diode-Array Detection is a cornerstone for steroid impurity analysis. Below are common issues and their resolutions.
Workflow for HPLC Method Development for Impurity Profiling
Caption: A typical workflow for developing and validating an HPLC method for impurity profiling.
Q: I am observing poor peak shape (tailing or fronting) for the main peak and impurities. What could be the cause?
A: Poor peak shape in HPLC can be attributed to several factors. Here's a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Column Overload | 1. Reduce the injection volume. 2. Decrease the sample concentration. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Secondary Interactions | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. | Unwanted interactions between the analyte and the silica support of the stationary phase can cause peak tailing. |
| Column Degradation | 1. Flush the column with a strong solvent. 2. Reverse the column direction and flush. 3. If the issue persists, replace the column. | Over time, the stationary phase can degrade, or the column can become contaminated, affecting peak shape. |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check for compatibility between the sample solvent and the mobile phase. | A mismatch between the sample solvent and the mobile phase can cause peak distortion upon injection. |
Q: I am unable to separate a known impurity from the main API peak. How can I improve the resolution?
A: Co-elution of peaks is a common challenge in impurity analysis. Here are some strategies to enhance resolution:
| Strategy | Detailed Steps | Expert Insight |
| Optimize Mobile Phase Composition | 1. Vary the ratio of organic solvent to aqueous phase. 2. Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). | Acetonitrile and methanol have different selectivities and can alter the elution order of closely related compounds. |
| Adjust Gradient Profile | 1. Decrease the slope of the gradient to increase the separation time between peaks. 2. Introduce an isocratic hold at a specific mobile phase composition to target the separation of the critical pair. | A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation. |
| Change Stationary Phase | 1. Switch to a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase). 2. Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) for higher efficiency.[4] | Different stationary phases offer different retention mechanisms and selectivities. |
| Modify Temperature | 1. Increase or decrease the column temperature. | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. |
III. Troubleshooting Guide: GC-MS Analysis
GC-MS is a highly sensitive and specific technique for the analysis of steroid impurities, especially when dealing with complex matrices.
Decision Tree for Sample Preparation in GC-MS
Caption: A decision-making process for preparing steroid samples for GC-MS analysis.
Q: I am seeing low sensitivity and poor peak intensity for my steroid impurities.
A: Low sensitivity in GC-MS analysis of steroids is often related to the inherent properties of the molecules and the analytical conditions.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Volatility | 1. Implement a derivatization step. For steroids, silylation (e.g., with MSTFA or BSTFA) is common to block polar functional groups.[8] | Derivatization increases the volatility and thermal stability of the analytes, leading to better chromatographic performance and higher sensitivity. |
| Adsorption in the GC System | 1. Use a deactivated inlet liner. 2. Ensure the GC column is of high quality and suitable for trace analysis.[8] 3. Condition the column according to the manufacturer's instructions. | Active sites in the inlet or on the column can irreversibly adsorb polar analytes, reducing the amount that reaches the detector. |
| Suboptimal Ionization | 1. Clean the ion source of the mass spectrometer. 2. Optimize the electron energy (for EI) or reagent gas pressure (for CI). | A contaminated ion source can suppress ionization efficiency. Optimizing ionization parameters ensures maximum ion generation for the target analytes. |
| Inadequate Sample Preparation | 1. Optimize the extraction procedure to ensure high recovery of the impurities. 2. Incorporate a sample concentration step (e.g., evaporation under nitrogen). | Inefficient extraction or dilution of the sample can lead to low concentrations of impurities being injected into the GC-MS. |
Q: My mass spectra are noisy, or I am observing significant background interference.
A: A high background signal can mask the peaks of trace impurities and complicate data interpretation.
| Strategy | Detailed Steps | Expert Insight |
| Identify and Eliminate Contamination Sources | 1. Analyze a solvent blank to check for contamination from the solvent. 2. Check for column bleed by running a blank gradient. Use a low-bleed column for trace analysis.[8] 3. Ensure all glassware is scrupulously clean. | Contamination can be introduced at any stage of the analytical process. A systematic approach is needed to identify and eliminate the source. |
| Improve Chromatographic Separation | 1. Optimize the GC temperature program to separate the analytes from interfering matrix components. | Good chromatographic separation is crucial to ensure that only the analyte of interest enters the ion source at a given time. |
| Utilize Selective Ion Monitoring (SIM) | 1. Instead of scanning a wide mass range, monitor only a few characteristic ions for each impurity. | SIM mode significantly increases the signal-to-noise ratio by focusing the detector on specific masses, thereby improving sensitivity and reducing the impact of background noise. |
| Enhance Sample Cleanup | 1. Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components before GC-MS analysis. | A cleaner sample will result in a lower background signal and less contamination of the GC-MS system. |
IV. References
-
Gas chromatography-mass spectrometry. Methods in Molecular Biology. 7
-
Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Steroid Biochemistry and Molecular Biology. --INVALID-LINK--
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. 13
-
Rapid Analysis of Steroid Hormones by GC/MS. Restek. 8
-
Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. ResearchGate. 14
-
Impurities in Drug Substances and Products. USP. 9
-
CONTROL OF ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. 1
-
Pharmaceutical Analytical Impurities. US Pharmacopeia (USP). --INVALID-LINK--
-
HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. Indian Journal of Pharmaceutical Education and Research. 15
-
IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. 2
-
476 Organic Impurities in Drug Substances and Drug Products. US Pharmacopeia (USP). 10
-
VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. IKEV. 16
-
Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs. Journal of Chromatography A. 3
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 11
-
Validation of Analytical Procedures Q2(R2). ICH. 12
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. 17
-
An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. NIH. 4
-
Endogenous nature of estra-4,9-diene-3,17-dione in entire male horses. PubMed. 5
-
X-ray powder diffraction data for estra-4,9-diene-3,17-dione, C18H22O2. Powder Diffraction. 18
-
Comparative in Vitro Metabolism of the 'Designer' Steroid estra-4,9-diene-3,17-dione Between the Equine, Canine and Human: Identification of Target Metabolites for Use in Sports Doping Control. PubMed. 6
References
- 1. uspnf.com [uspnf.com]
- 2. uspnf.com [uspnf.com]
- 3. Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous nature of estra-4,9-diene-3,17-dione in entire male horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]
- 9. Impurities in Drug Substances and Products [usp.org]
- 10. usp.org [usp.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. ikev.org [ikev.org]
- 17. database.ich.org [database.ich.org]
- 18. X-ray powder diffraction data for estra-4,9-diene-3,17-dione, C18H22O2 | Powder Diffraction | Cambridge Core [cambridge.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for "Estradiene dione-3-keta" Quantification
In the landscape of pharmaceutical analysis, the quantification of active pharmaceutical ingredients (APIs) and their related compounds is the bedrock of quality control and drug development. For novel steroid-like compounds such as "Estradiene dione-3-keta," establishing a robust, reliable, and validated analytical method is not merely a regulatory formality but a scientific imperative. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of this compound, contrasted with modern alternatives. Our focus is on the causality behind experimental choices, ensuring a self-validating system that stands up to scientific and regulatory scrutiny.
The Central Role of Method Validation
Before delving into specific protocols, it is crucial to understand the philosophy behind method validation. An analytical method is not a "black box"; it is a process with inherent variability. Validation is the documented evidence that the method is "fit for purpose," consistently providing results that are accurate and precise.[1] For a compound like this compound, this ensures that every measurement, from early development to final batch release, is reliable. The cornerstone of this process is the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validation parameters.[2][3][4]
HPLC Method Validation: A Step-by-Step Elucidation
High-Performance Liquid Chromatography (HPLC) remains a workhorse in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[5] The following sections detail the validation of a reversed-phase HPLC (RP-HPLC) method for this compound, explaining the rationale behind each step.
Experimental Workflow for HPLC Method Validation
Caption: A generalized workflow for the validation of an HPLC method, following ICH Q2(R1) guidelines.
Protocol 1: Specificity and Selectivity
The "Why": Specificity ensures that the signal measured is unequivocally from this compound, without interference from excipients, impurities, or degradation products.[6][7][8] This is the foundation of a reliable quantitative method.
Step-by-Step Methodology:
-
Blank Analysis: Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Placebo Analysis: Prepare a placebo formulation (containing all excipients but no API) and inject it to confirm the absence of interfering peaks.
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Resolution Assessment: Analyze the stressed sample to ensure that the peak for this compound is well-resolved from any degradation product peaks. A resolution of >2 is generally desirable.
Protocol 2: Linearity and Range
The "Why": Linearity demonstrates a proportional relationship between the concentration of this compound and the instrument's response over a defined range.[9] This justifies the use of a calibration curve for quantification.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 50% to 150% of the expected sample concentration.[1][9]
-
Injection and Data Acquisition: Inject each standard solution in triplicate.
-
Calibration Curve Construction: Plot the average peak area against the corresponding concentration.
-
Statistical Analysis: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99, indicating a strong linear relationship.[1]
Protocol 3: Accuracy
The "Why": Accuracy measures the closeness of the experimental value to the true value.[7] It is a direct measure of the systemic error of the method.
Step-by-Step Methodology:
-
Spiked Placebo Preparation: Prepare a placebo formulation and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[7]
-
Analysis: Analyze the spiked samples using the developed HPLC method.
-
Recovery Calculation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[10]
Protocol 4: Precision
The "Why": Precision assesses the degree of scatter between a series of measurements from the same homogeneous sample.[7] It is a measure of the random error and is evaluated at two levels: repeatability and intermediate precision.[11]
Step-by-Step Methodology:
-
Repeatability (Intra-assay Precision):
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results between the different conditions to assess the method's reproducibility.
-
Protocol 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The "Why": LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[7] These are critical for the analysis of impurities or low-dose formulations.
Step-by-Step Methodology:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Protocol 6: Robustness
The "Why": Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][13] It provides an indication of the method's reliability during normal usage.[13]
Step-by-Step Methodology:
-
Parameter Variation: Intentionally vary critical chromatographic parameters one at a time, such as:
-
System Suitability Assessment: For each variation, check system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution). The results should remain within the predefined acceptance criteria.
Performance Comparison: HPLC vs. Alternative Techniques
While HPLC is a robust and widely accepted technique, it is essential to consider alternatives, particularly for complex matrices or when higher sensitivity is required.
| Parameter | Validated HPLC-UV Method | LC-MS/MS | Immunoassay |
| Specificity | Good; relies on chromatographic separation. May be susceptible to co-eluting interferences.[8] | Excellent; based on both chromatographic separation and mass-to-charge ratio.[16][17] | Variable; prone to cross-reactivity with structurally similar compounds.[18] |
| Sensitivity (LOQ) | Typically in the ng/mL range.[6][19] | High; can reach pg/mL or even fg/mL levels.[20][21] | High sensitivity, but can be matrix-dependent. |
| Linearity Range | Typically 2-3 orders of magnitude.[22] | Can span 4-5 orders of magnitude. | Often has a narrower dynamic range.[16] |
| Robustness | Generally high with proper method development.[12][13] | Can be more sensitive to matrix effects and instrumental parameters. | Can be sensitive to variations in antibody lots and reagents. |
| Sample Throughput | Moderate. | High, especially with modern UPLC systems.[23] | Very high, suitable for large-scale screening. |
| Cost | Relatively low instrument and operational costs.[24] | High initial instrument cost and higher operational complexity. | Can be cost-effective for large numbers of samples. |
The Case for LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher specificity and sensitivity compared to HPLC with UV detection.[16][18] The use of multiple reaction monitoring (MRM) allows for the selective detection of the analyte even in complex biological matrices, minimizing the risk of interference.[21] For this compound, particularly in low-dose formulations or for metabolite studies, LC-MS/MS would be the superior choice. However, the higher cost and complexity of the instrumentation are important considerations.
Caption: Decision matrix for selecting an analytical method for this compound.
Conclusion and Recommendations
The validation of an analytical method is a systematic journey that provides confidence in the reliability of analytical data. For the routine quantification of "this compound" in pharmaceutical formulations, a well-validated RP-HPLC method offers a robust, reliable, and cost-effective solution. The key to a successful validation lies in a thorough understanding of the "why" behind each validation parameter and meticulous execution of the experimental protocols.
While HPLC is a powerful tool, for applications requiring higher sensitivity and specificity, such as therapeutic drug monitoring or the analysis of metabolites in biological matrices, LC-MS/MS should be considered the gold standard. The choice of analytical methodology should always be guided by the specific requirements of the analysis, ensuring that the selected method is truly "fit for purpose."
References
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. benchchem.com [benchchem.com]
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- 8. echemi.com [echemi.com]
- 9. industrialpharmacist.com [industrialpharmacist.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-method comparison of serum androstenedione measurement with respect to the validation of a new fully automated chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. html.rhhz.net [html.rhhz.net]
- 21. Measurement of serum steroid profiles by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rjptonline.org [rjptonline.org]
- 23. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Estradiene dione-3-keta: A Guide for Pharmaceutical and Steroid Chemistry Researchers
Abstract
Estradiene dione-3-keta, with the chemical name Cyclic-3-(1,2-ethanediyl acetal)-estra-5(10),9(11)-dien-3,17-dione (CAS No. 5571-36-8), is a pivotal intermediate in the synthesis of high-value steroidal active pharmaceutical ingredients (APIs), including the fourth-generation progestin Dienogest and the antiprogestational agent Mifepristone.[1][2] The efficiency of its synthesis directly impacts the economic viability and environmental footprint of these widely used drugs. This guide provides a comparative analysis of the primary synthetic strategies to this compound, offering researchers and process chemists a detailed examination of the underlying chemical principles, step-by-step protocols, and comparative performance data to inform route selection and optimization.
Introduction: The Strategic Importance of this compound
The steroidal core of this compound, featuring a diene system across the A and B rings and a protected ketone at the C-3 position, makes it a versatile building block. The C-3 ketal group serves as a crucial protecting group, allowing for selective chemical manipulation at the C-17 position, which is essential for the synthesis of complex steroids like Dienogest.[3][4] Dienogest's unique structure, with a cyanomethyl group at the C-17α position, imparts a potent progestogenic effect with favorable antiandrogenic properties, making it a cornerstone in oral contraceptives and for treating endometriosis.[1][5][6]
The primary challenge in synthesizing this intermediate lies in achieving high chemoselectivity, yield, and purity, particularly on an industrial scale. The choice of starting material, protecting group strategy, and reaction conditions are critical variables that define the overall efficiency of the process. This guide will dissect and compare the most prominent synthetic routes, grounding the discussion in published experimental data and established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound and its analogs primarily revolves around the selective protection of a precursor diketone, Estra-4,9-diene-3,17-dione. However, the construction of this precursor itself can be approached from different starting materials, leading to distinct overall pathways. The main strategies can be broadly categorized as direct ketalization of a pre-formed dienedione or a multi-step approach from more fundamental steroid skeletons like estrone.
Caption: High-level overview of synthetic approaches to this compound.
Route 1: Direct Selective Ketalization of Estra-4,9-diene-3,17-dione
This is the most direct and industrially relevant approach, leveraging the differential reactivity of the two ketone groups in the starting material, Estra-4,9-diene-3,17-dione.[7][8]
Causality of Experimental Choices
The cornerstone of this route is the chemoselective protection of the C-3 ketone. The C-3 ketone is part of an α,β-unsaturated system (an enone), which makes it less electrophilic than the saturated C-17 ketone. However, under acidic conditions, the reaction proceeds via the formation of a hemiacetal. The conjugated system at C-4 and C-9 influences the stability of intermediates, allowing for selective protection at the C-3 position. The choice of ethylene glycol is common due to its cost-effectiveness and the stability of the resulting 1,3-dioxolane ring.[7] Anhydrous conditions and the use of an acid catalyst are critical to drive the equilibrium towards the ketal product.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the methodology described in patent CN114456223 A.[7]
-
Reactor Setup: Charge the reactor with 1300 kg of tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Reactants: Add 100 kg of Estra-4,9-diene-3,17-dione. Cool the mixture to a temperature range of -10°C to -5°C.
-
Catalyst and Reagent Addition: Sequentially add 80 kg of ethylene glycol and 60 kg of a catalyst (e.g., an orthoformate, not explicitly defined in the snippet but typical for this reaction), followed by the dropwise addition of 10 kg of a THF/hydrogen chloride solution (30-35% HCl).
-
Reaction: Maintain the reaction temperature between -10°C and -5°C for 1 to 3 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding 6 kg of triethylamine to neutralize the acid catalyst.
-
Workup and Isolation: Concentrate the organic phase under reduced pressure. Cool the resulting viscous material to 0°C to 5°C to induce crystallization. Filter the solid to obtain the crude 3-ketal product.
-
Purification: The crude product is recrystallized from an ethyl acetate/methanol-water solvent system to yield the final product with high purity.[7]
Caption: Workflow for the direct ketalization of Estra-4,9-diene-3,17-dione.
Performance Data
| Parameter | Value | Source |
| Starting Material | Estra-4,9-diene-3,17-dione | [7] |
| Key Reagents | Ethylene Glycol, HCl/THF | [7] |
| Yield | ~100% (of refined product from starting material) | [7] |
| Purity | ≥99% | [7] |
| Key Advantage | High yield, high purity, single-step process | [7] |
| Key Challenge | Requires cryogenic conditions, careful control of acid catalyst | [7] |
Route 2: Multi-step Synthesis from Estrone Precursors
An alternative strategy involves constructing the diene system from a more accessible starting material like estrone-3-methylether. This route is often employed in the synthesis of Dienogest, where this compound or its immediate precursor is a key intermediate.[1][4]
Causality of Experimental Choices
This pathway relies on a sequence of classic steroid transformations. The Birch reduction is a powerful method for converting the aromatic A-ring of estrone methyl ether into a non-conjugated diene.[1] This is followed by a mild acid hydrolysis to isomerize the double bonds into conjugation with the C-3 ketone. The subsequent ketalization step proceeds as in Route 1. This multi-step approach offers flexibility but at the cost of overall yield and process complexity.
Representative Synthetic Scheme
This scheme represents a common pathway to Dienogest intermediates.[1][4]
-
Birch Reduction: Estrone-3-methylether is reduced using lithium in liquid ammonia to form 3-methoxy-17,17-dialkoxy-estra-2,5(10)-diene. The C-17 ketone is typically protected as a ketal prior to this step.
-
Mild Acid Hydrolysis: The enol ether is hydrolyzed under mild acidic conditions to yield the α,β-unsaturated ketone, Estra-4,9-diene-3,17-dione (after deprotection of C-17) or a related intermediate.
-
Selective Ketalization: The resulting dienedione is then subjected to selective ketalization at the C-3 position as described in Route 1 to yield this compound.
-
Downstream Functionalization: The C-17 ketone is then available for further reactions, such as epoxidation and cyanomethylation, to complete the synthesis of Dienogest.[3][4]
Caption: Multi-step pathway from Estrone to Dienogest via this compound.
Performance Data (Comparative)
| Parameter | Route 1 (Direct) | Route 2 (Multi-step) |
| Starting Material | Estra-4,9-diene-3,17-dione | Estrone-3-methylether |
| Number of Steps | 1 | 3+ |
| Overall Yield | High (~100%)[7] | Lower (cumulative losses) |
| Process Complexity | Low | High |
| Key Advantage | Efficiency, atom economy | Use of a more fundamental starting material |
| Key Challenge | Availability of dienedione | Multiple steps, hazardous reagents (Li/NH3) |
Alternative Approaches and Emerging Technologies
Alternative Protecting Groups
While ethylene glycol is standard, other diols can be used to form the C-3 ketal. For instance, 2,2-dimethyl-1,3-propylene glycol (neopentyl glycol) can be used.[4] The resulting ketal is bulkier and can offer enhanced stability towards certain reagents, particularly strong bases that might be used in subsequent steps. This improved stability can increase the yield of downstream reactions like 17-position epoxidation by preventing unwanted side reactions at the C-3 position.[4]
Biocatalysis: A Future Perspective
The field of steroid synthesis is increasingly looking towards biocatalysis to achieve highly selective transformations under mild conditions.[9] Microbial transformations, particularly using Cytochrome P450 monooxygenases (P450s), can introduce hydroxyl groups at specific, non-activated positions on the steroid nucleus.[10][11]
While not a direct route to this compound, one could envision a chemo-enzymatic strategy. For example, a microbial strain could be engineered to perform a key oxidation or dehydrogenation step to form the diene system from a saturated precursor, potentially replacing harsh chemical oxidants and improving the overall sustainability of the process.
Advantages of Biocatalysis in Steroid Synthesis:
-
High Regio- and Stereoselectivity: Enzymes can modify a single position on the complex steroid core.[9]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure.
-
Reduced Environmental Impact: Avoids the use of heavy metals and harsh chemical reagents.[9]
Current Limitations:
-
Low volumetric productivity and enzyme stability can be challenges.
-
The substrate scope of wild-type enzymes may be limited.[10]
-
Downstream processing to isolate the product from the fermentation broth can be complex.
Overall Comparison and Conclusion
| Synthetic Route | Starting Material | Key Transformation(s) | Yield | Purity | Scalability | Key Advantage |
| Route 1: Direct Ketalization | Estra-4,9-diene-3,17-dione | Selective acid-catalyzed ketalization | Excellent (~100%)[7] | Excellent (≥99%)[7] | High | Highly efficient and direct single-step process. |
| Route 2: From Estrone | Estrone-3-methylether | Birch reduction, hydrolysis, ketalization | Moderate (cumulative) | Good | Moderate | Utilizes a more fundamental and accessible steroid starting material. |
| Route 3: Biocatalysis (Conceptual) | Steroid Precursor | Microbial hydroxylation/dehydrogenation | Variable | High | Low (currently) | High selectivity and sustainability; "green chemistry" approach. |
For the industrial production of this compound, Route 1 (Direct Ketalization) is unequivocally the superior strategy. Its single-step nature, coupled with extremely high reported yields and purity, makes it the most economically and procedurally efficient choice, provided the starting material, Estra-4,9-diene-3,17-dione, is readily available.
The multi-step synthesis from estrone (Route 2) remains a valuable academic and developmental pathway, particularly when the dienedione precursor is not commercially available or when a fully integrated synthesis of a final API like Dienogest is being designed from basic building blocks.
Finally, while biocatalytic routes are not yet established for this specific transformation, they represent the future of steroid synthesis. Continued advances in metabolic engineering and enzyme discovery will likely lead to chemo-enzymatic processes that offer unparalleled selectivity and environmental credentials, challenging the dominance of traditional chemical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of dienogest | Semantic Scholar [semanticscholar.org]
- 4. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Dienogest, a synthetic progestin, inhibits prostaglandin E2 production and aromatase expression by human endometrial epithelial cells in a spheroid culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Dienedione - Wikipedia [en.wikipedia.org]
- 9. Microbial Steroid Production Technologies: Current Trends and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Intermediates in Mifepristone Production: The Central Role of Estradiene Dione-3-Keta
Abstract
Mifepristone (RU-486), a synthetic steroid, is a critical pharmaceutical agent renowned for its potent antiprogestational and antiglucocorticoid activities.[1][2] Its medical significance necessitates robust, scalable, and efficient synthetic routes. The total synthesis of such a complex molecule is a multi-step process where the choice of chemical intermediates profoundly impacts overall yield, purity, and industrial feasibility. This guide provides an in-depth comparison of synthetic pathways to mifepristone, focusing on the pivotal role of estra-5(10),9(11)-diene-3,17-dione and its protected form, estradiene dione-3-keta, versus alternative precursors. We will dissect the chemical logic behind these routes, present comparative data, and provide detailed experimental protocols for key transformations.
Introduction to Mifepristone Synthesis
The chemical structure of mifepristone, 11β-(4-dimethylaminophenyl)-17β-hydroxy-17α-(prop-1-ynyl)-estra-4,9-dien-3-one, presents several stereochemical challenges.[3] The two most critical features for its biological activity are the bulky 11β-aryl group, which is perpendicular to the steroid skeleton, and the 17α-propynyl chain.[3] An effective synthesis must therefore provide precise control over the introduction of these substituents.
Most industrial syntheses converge on the key intermediate estra-4,9-diene-3,17-dione . From this point, the core transformations involve:
-
Selective protection of the C3 ketone.
-
Introduction of the 17α-propynyl group.
-
Stereoselective introduction of the 11β-aryl group.
-
Final deprotection and rearrangement.
This guide will first detail the benchmark pathway proceeding through this compound and then compare it with alternative methods for synthesizing the parent dione.
The Benchmark Pathway: Synthesis via this compound
The most established and widely documented route to mifepristone utilizes the selective protection of estra-4,9-diene-3,17-dione at the C3 position to form its cyclic ketal, estra-5(10),9(11)-diene-3,17-dione-cyclic-3-(1,2-ethanediyl acetal) , hereafter referred to as this compound.[4][5] This protection is crucial as the C3 ketone is part of an α,β-unsaturated system, making it reactive towards nucleophiles that are intended for the C17 position.
Causality of the Synthetic Strategy
The logic of this pathway is to mask the more reactive C3 ketone, perform modifications at C17 and C11, and then regenerate the C4,C9-diene-3-one system in the final step.
Key Experimental Steps & Protocols
-
Selective Ketalization (Formation of this compound): The starting dione is treated with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).[6] The C3 ketone is selectively protected due to the conjugated nature of the C4-C5 double bond, which makes the C3 carbonyl less electrophilic than the isolated C17 carbonyl.
-
17α-Alkynylation: The C17 ketone of this compound is reacted with a propynylating agent, typically propynyl lithium generated in situ. This adds the required side chain with the correct stereochemistry.[3]
-
Chemoselective Epoxidation: The resulting intermediate is subjected to epoxidation. Reagents like hydrogen peroxide in the presence of hexafluoroacetone trihydrate selectively oxidize the more electron-rich 5(10) double bond, primarily forming the desired 5α,10α-epoxide.[3] This step is critical for setting up the subsequent introduction of the 11β-aryl group.
-
Copper-Catalyzed Grignard Reaction: This is the cornerstone of the synthesis. The 5α,10α-epoxide undergoes a regioselective and stereoselective ring-opening reaction (an S_N2' reaction) with a Grignard reagent (4-dimethylaminophenylmagnesium bromide).[3][7] The use of a catalytic amount of a copper(I) salt, such as copper(I) iodide, is essential. Organocuprate reagents preferentially undergo conjugate (1,4) addition to allylic epoxides, which ensures the aryl group adds at the C11 position from the β-face of the steroid, yielding the correct stereoisomer.[8][9]
-
Acid-Catalyzed Deprotection and Dehydration: The final step involves treating the 11β-substituted intermediate with acid. This simultaneously removes the C3 ketal protecting group and facilitates dehydration, regenerating the conjugated 4,9-diene-3-one system to yield mifepristone.[3]
Protocol: Copper-Catalyzed Grignard Opening of the 5α,10α-Epoxide
This protocol is a representative synthesis based on established literature.
-
Grignard Reagent Preparation: In a flame-dried, two-necked flask under an inert nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a solution of 4-bromo-N,N-dimethylaniline (1.2 eq) in anhydrous tetrahydrofuran (THF) via syringe. Initiate the reaction with gentle heating.
-
Reaction Setup: In a separate, larger flame-dried flask, dissolve the 5α,10α-epoxide intermediate (1.0 eq) and copper(I) iodide (0.1 eq) in anhydrous THF.
-
Addition: Cool the epoxide solution to -5°C. Add the prepared Grignard reagent dropwise via cannula, maintaining the temperature below 0°C.
-
Reaction and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor by TLC. Upon completion, cool the mixture to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected 11β-aryl intermediate.
Alternative Pathways to the Key Dione Intermediate
The efficiency of the overall mifepristone synthesis is heavily dependent on the method used to produce the central precursor, estra-4,9-diene-3,17-dione.
A. Synthesis from 19-Hydroxy-4-androstenedione
A more modern and industrially favored route avoids some of the harsher reagents of older methods. This pathway has the advantages of a shorter synthetic route and higher yields.[10]
-
Step 1: Degradative Esterification: 19-hydroxy-4-androstenedione is treated with lead tetraacetate. This reagent effects an oxidative degradation of the C19 hydroxymethyl group, leading to the formation of the 5(10) double bond.
-
Step 2: Elimination: The resulting intermediate is then treated with an acid catalyst like p-toluenesulfonic acid, which promotes the elimination of the C4 hydroxyl (or its acetate), generating the conjugated 4,9-diene system to yield estra-4,9-diene-3,17-dione.[10]
This method is advantageous as it avoids the use of chromium-based oxidants (like the Jones reagent) and offers a more streamlined process.[10]
B. Synthesis from Estrone
Classic steroid syntheses often begin with readily available starting materials like estrone. While involving more steps, this route is well-established.
-
Key Transformations: The synthesis from estrone typically involves a Birch reduction of the aromatic A-ring to create a diene, followed by hydrolysis to an enone.[5] Subsequent steps of bromination and dehydrobromination are used to introduce the required 4,9-diene system.[5] The 17β-hydroxyl group is also oxidized to a ketone (Oppenauer oxidation) to furnish estra-4,9-diene-3,17-dione.[3][5]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy in a pharmaceutical setting is a multifactorial decision balancing yield, cost, safety, and environmental impact.
| Feature | Benchmark Pathway (via this compound) | 19-Hydroxy-4-androstenedione Route | Estrone-Based Route |
| Starting Material | Estra-4,9-diene-3,17-dione | 19-Hydroxy-4-androstenedione | Estrone |
| Key Advantage | Well-established; high stereocontrol in Grignard step. | Shorter route to the key dione; higher yield; avoids harsh chromium reagents.[10] | Readily available, inexpensive starting material. |
| Key Challenge | Multi-step process with an overall yield of ~30%.[6] Requires precise control of stereochemistry. | Availability and cost of the starting material compared to estrone. | Longer synthetic sequence with more intermediate steps and purification challenges. |
| Critical Reagents | Organocuprate (from Grignard + CuI), H₂O₂, p-TsOH. | Lead tetraacetate, p-TsOH.[10] | Birch reduction reagents (Na/NH₃), Jones reagent or other oxidants. |
| Industrial Scalability | Proven and widely used. | Highly suitable for industrial production due to efficiency and improved safety profile.[10] | Less common for modern industrial synthesis due to lower overall efficiency. |
Conclusion
The synthesis of mifepristone is a testament to the elegance and precision of modern steroid chemistry. While various pathways exist, they largely converge on the formation of the critical intermediate, estra-4,9-diene-3,17-dione . The subsequent protection of this dione to form This compound enables a robust and stereocontrolled sequence for introducing the pharmacologically essential 17α-propynyl and 11β-aryl groups.
A comparative analysis reveals that while the pathway starting from estrone is foundational, newer methods beginning with precursors like 19-hydroxy-4-androstenedione offer significant advantages in terms of efficiency, yield, and environmental impact for producing the central dione intermediate. However, the transformations following the formation of this compound—particularly the copper-catalyzed Grignard reaction—remain the gold standard for achieving the complex stereochemistry of the final mifepristone molecule. Future research will likely focus on further optimizing these steps and exploring catalytic, asymmetric methods to enhance sustainability and reduce costs in the production of this essential medicine.
References
- 1. Synthesis, Spectral Characterization, and In Vitro Cellular Activities of Metapristone, a Potential Cancer Metastatic Chemopreventive Agent Derived from Mifepristone (RU486) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mifepristone - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. US6512130B1 - Mifepristone analogue, process for the preparation thereof and use thereof - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 9. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 10. CN103570785A - Preparation method of mifepristone intermediate - Google Patents [patents.google.com]
A Comparative Guide to Purity Standards for Pharmaceutical Grade Estradiene Dione-3-Keta
This guide provides an in-depth comparison of purity standards and analytical methodologies for Estradiene dione-3-keta (Estra-4,9-diene-3,17-dione), a synthetic steroid intermediate critical in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers a technical narrative grounded in scientific principles to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction: The Critical Role of Purity for this compound
Estra-4,9-diene-3,17-dione, hereafter referred to as Estradiene Dione, is a potent steroid molecule. In pharmaceutical applications, its purity is not merely a quality metric but a fundamental requirement for safety and efficacy. Impurities, even in trace amounts, can possess undesirable toxicological or pharmacological effects, compromise the stability of the drug substance, or lead to the formation of harmful degradation products.[1][2][3]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines to control impurities in new drug substances.[1][4][5] These guidelines mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds, making robust analytical control a cornerstone of drug development.[4][6]
Understanding the Impurity Landscape
Impurities in Estradiene Dione can be broadly categorized according to ICH guidelines:[2][7][8]
-
Organic Impurities: These are the most common and structurally diverse class of impurities. They can be process-related (starting materials, by-products, intermediates) or arise from degradation.[2][8] For a multi-step synthesis typical of steroids, the impurity profile can be complex.[2][9]
-
Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, catalysts (e.g., heavy metals), and inorganic salts.[8]
-
Residual Solvents: Organic or inorganic liquids used during synthesis or purification that are not completely removed.[8]
The potential for side-reactions in steroid synthesis necessitates a thorough understanding of the manufacturing process to anticipate and control the impurity profile effectively.[9]
Comparative Analysis of Purity Determination Methodologies
While Estradiene Dione may not have a dedicated monograph in major pharmacopeias like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), the principles and methods described for other steroids are directly applicable.[10] A multi-faceted, or orthogonal, approach to analytical testing is essential for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
Reverse-Phase HPLC (RP-HPLC) with UV detection is the primary and most robust technique for quantifying Estradiene Dione and its organic impurities.[11][12][13] Its high resolution, sensitivity, and specificity make it indispensable for quality control.[11]
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[14]
-
Strengths: Excellent for quantifying known and unknown impurities, stability-indicating, and readily validated according to ICH guidelines.[15]
-
Limitations: Requires chromophoric (UV-absorbing) functional groups. Non-chromophoric impurities will not be detected. Co-elution of impurities can also mask their presence.
The following table compares typical performance characteristics of modern HPLC methods for steroid analysis.
| Parameter | Typical Performance for Steroid Analysis | Rationale / Causality |
| Column Chemistry | C18 or C8, < 3 µm particle size | C18 provides excellent hydrophobic retention for steroid structures. Smaller particles increase efficiency and resolution.[16] |
| Detection | UV/DAD (Diode Array Detector) @ ~240-260 nm | The conjugated ketone structure of Estradiene Dione provides strong UV absorbance in this range. DAD allows for peak purity analysis.[15] |
| Reporting Threshold | ≥ 0.05% | As per ICH Q3A guidelines for APIs with a maximum daily dose of ≤ 2g.[4][7][17] |
| Identification Threshold | ≥ 0.10% | Impurities above this level must be structurally characterized.[4][7][17] |
| Limit of Quantitation (LOQ) | Typically < 0.03% | Ensures accurate measurement of impurities at or below the reporting threshold.[15] |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Impurities
GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities that are amenable to gas chromatography.[18][19]
-
Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented in a mass spectrometer, providing a unique "fingerprint" for identification.[20]
-
Strengths: Exceptional sensitivity and specificity, making it ideal for trace-level impurity identification. It is often used in doping control to detect anabolic steroids and their metabolites.[18][19][21]
-
Limitations: Requires derivatization (e.g., trimethylsilylation) for many steroids to increase their volatility and thermal stability.[19][20] Not suitable for thermally labile compounds.
Quantitative NMR (qNMR): An Absolute Method for Purity Assignment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the purity assignment of pharmaceutical reference standards.[22][23][24]
-
Principle: qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[22][23] By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity, an absolute purity value can be determined without the need for a specific reference standard of the analyte itself.[24][25][26]
-
Strengths: A primary ratio method traceable to SI units, highly accurate and precise, and provides structural information simultaneously.[22] It can quantify both the main component and impurities from a single experiment.[25]
-
Limitations: Lower sensitivity compared to chromatographic methods, requiring higher sample concentrations. Complex spectra with overlapping signals can make quantification challenging.
The choice between these methods depends on the specific goal. HPLC is ideal for routine quality control and release testing. GC-MS is superior for identifying unknown volatile impurities. qNMR is the gold standard for certifying the purity of a reference standard.
Experimental Protocols & Workflows
Visualizing the Analytical Workflow
A comprehensive purity assessment follows a structured workflow to ensure all potential impurities are investigated.
References
- 1. jpionline.org [jpionline.org]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. Impurities in Drug Substances and Products [usp.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. scribd.com [scribd.com]
- 7. database.ich.org [database.ich.org]
- 8. moravek.com [moravek.com]
- 9. Estimation of impurity profiles in drugs and related materials. Part 11--The role of chromatographic and spectroscopic methods in the estimation of side-reactions in drug syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. benchchem.com [benchchem.com]
- 12. Buy Estra-4,9-diene-3,17-dione | 5173-46-6 | > 95% [smolecule.com]
- 13. Steroid Analysis by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. agilent.com [agilent.com]
- 17. edqm.eu [edqm.eu]
- 18. academic.oup.com [academic.oup.com]
- 19. Analysis of anabolic steroids using GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Analysis of anabolic steroids using GC/MS with selected ion monitoring. | Semantic Scholar [semanticscholar.org]
- 22. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 23. emerypharma.com [emerypharma.com]
- 24. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Estradiene dione-3-keta
For researchers, scientists, and drug development professionals, the accurate and precise quantification of steroid intermediates like Estradiene dione-3-keta is a cornerstone of reliable research and development. This guide provides an in-depth, objective comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and cross-validation. While specific performance data for this compound is not extensively published, this guide will establish a robust framework for its analysis by leveraging established best practices in steroid analytics.
The Critical Role of Cross-Validation in Steroid Analysis
In the landscape of pharmaceutical analysis, the journey from discovery to a marketable drug is paved with rigorous testing and validation. For a steroidal intermediate such as this compound (CAS 5571-36-8), ensuring the integrity of analytical data is paramount.[1][2][3] Cross-validation of analytical methods is not merely a procedural step but a fundamental scientific imperative. It ensures that the data generated is reliable, reproducible, and fit for its intended purpose, whether for pharmacokinetic studies, impurity profiling, or stability testing.
The principles of analytical method validation are well-established by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6][7] These guidelines provide a framework for assessing various validation characteristics, including accuracy, precision, specificity, linearity, and robustness.[5][8] This guide will delve into the practical application of these principles for the analysis of this compound.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for a steroid like this compound is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput. The two most powerful and commonly employed techniques in steroid analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of steroids in various biological and pharmaceutical matrices.[9][11][12][13] Its high sensitivity and specificity, derived from the combination of chromatographic separation and mass-based detection, make it an ideal choice for analyzing complex samples.[11][14][15]
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: For a moderately non-polar compound like this compound, a reverse-phase HPLC or UPLC method using a C18 column is a logical starting point.[16] The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of formic acid to improve ionization efficiency.[16]
-
Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. By monitoring a specific precursor-to-product ion transition, interferences from the sample matrix can be minimized, leading to more accurate and precise results.[13]
-
Internal Standards: The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical results.[17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, often considered a reference method due to its high chromatographic resolution.[10][18] However, it typically requires derivatization to improve the volatility and thermal stability of the steroid analytes.[19][20]
Causality Behind Experimental Choices:
-
Derivatization: To make this compound amenable to GC analysis, a derivatization step is necessary. Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to increase volatility and improve chromatographic peak shape.
-
Electron Ionization (EI): EI is a robust ionization technique that generates reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
-
Selected Ion Monitoring (SIM): Similar to MRM in LC-MS/MS, monitoring specific ions in GC-MS (SIM mode) enhances selectivity and sensitivity compared to full-scan acquisition.
Data Presentation: A Comparative Overview
Due to the limited availability of published, head-to-head comparative data for this compound, the following table presents a realistic, illustrative comparison of expected performance characteristics for LC-MS/MS and GC-MS methods, based on typical performance for similar steroid compounds.
| Performance Characteristic | LC-MS/MS (Illustrative) | GC-MS (Illustrative) | ICH Q2(R1) Guideline |
| Linearity (r²) | > 0.995 | > 0.99 | Not explicitly defined, but a high correlation is expected. |
| Range (ng/mL) | 0.1 - 100 | 1 - 500 | The range should cover the expected concentrations in the samples.[5] |
| Limit of Quantitation (LOQ) (ng/mL) | 0.1 | 1 | The LOQ should be appropriate for the intended application. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | For drug substance, typically 98.0% to 102.0%.[5] |
| Precision (RSD%) | < 15% | < 15% | For drug substance, typically ≤ 1%.[5] |
| Specificity | High (MRM) | High (SIM) | The method should be able to unequivocally assess the analyte.[5] |
| Sample Throughput | High | Moderate | - |
Experimental Protocols
To ensure reproducibility and facilitate cross-validation, detailed experimental protocols are essential.
Protocol 1: Quantification of this compound by LC-MS/MS
1. Sample Preparation: a. To 100 µL of the sample matrix (e.g., plasma, reaction mixture), add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound) in methanol. b. Perform protein precipitation by adding 300 µL of cold acetonitrile. c. Vortex for 1 minute. d. Centrifuge at 12,000 rpm for 10 minutes. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation from potential interferences.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor and product ions for this compound and its internal standard would need to be optimized.
Protocol 2: Quantification of this compound by GC-MS
1. Sample Preparation and Derivatization: a. Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., methyl tert-butyl ether). b. Evaporate the organic layer to dryness under a stream of nitrogen. c. Reconstitute the residue in 50 µL of a derivatization agent (e.g., BSTFA with 1% TMCS). d. Heat the sample at 60°C for 30 minutes. e. Cool to room temperature before injection.
2. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium.
- Inlet Temperature: 280°C.
- Oven Temperature Program: A suitable temperature program to achieve good separation.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
Visualization of Workflows and Relationships
To visually represent the logical flow of the analytical and validation processes, the following diagrams are provided.
Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.
Caption: Logical flow of the analytical method validation process.
Conclusion and Recommendations
The cross-validation of analytical results for this compound is a critical exercise in ensuring data integrity. While LC-MS/MS often presents advantages in terms of sensitivity and sample throughput without the need for derivatization, GC-MS remains a robust and reliable alternative.[10][11]
For routine, high-throughput analysis of this compound in complex matrices, an LC-MS/MS method is generally recommended. For confirmatory analysis or in laboratories where LC-MS/MS is not available, a properly validated GC-MS method can provide accurate and reliable results.
Ultimately, the choice of methodology should be guided by the specific analytical requirements and validated according to the principles outlined in the ICH guidelines to ensure the generation of trustworthy and defensible data.[4][6]
References
- 1. sandoopharma.com [sandoopharma.com]
- 2. This compound; CAS 5571-36-8 [pemichem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. mdpi.com [mdpi.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. Superiority of gas chromatography/tandem mass spectrometry assay (GC/MS/MS) for estradiol for monitoring of aromatase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Efficacy of Estra-4,9-diene-3,17-dione from Different Suppliers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Estra-4,9-diene-3,17-dione, a synthetic steroid, is a critical reagent in various research applications, including the study of androgenic pathways and as an intermediate in pharmaceutical synthesis.[1] The reliability of experimental outcomes is fundamentally dependent on the purity, identity, and biological activity of this compound. However, significant variability can exist between lots and suppliers. This guide provides a comprehensive, technically-grounded framework for rigorously comparing the efficacy of Estra-4,9-diene-3,17-dione from different commercial sources. We will detail the essential analytical chemistry assays for structural verification and purity assessment and follow with robust in vitro bioassays to quantify functional efficacy. The causality behind each experimental choice is explained to empower researchers to make informed decisions for their specific applications.
The Imperative of Supplier Qualification: Beyond the Label
Therefore, independent verification is not just good practice; it is a cornerstone of scientific integrity.[3] A critical reagent must be qualified for its intended use within the specific context of your experimental systems.[4] This guide outlines a two-pronged approach: first, confirm the compound's chemical fidelity, and second, quantify its biological performance.
Phase 1: Analytical Chemistry Head-to-Head Comparison
The initial phase of comparison focuses on answering a fundamental question: "Is the compound what it purports to be, and how pure is it?" We will use orthogonal analytical techniques to build a comprehensive profile of the material from each supplier.
Identity, Purity, and Impurity Profiling by LC-MS/MS
Causality: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for separating the primary compound from synthesis-related impurities and degradation products.[5][6] The retention time from HPLC provides a measure of its physicochemical properties, while the mass spectrometer provides an exact mass for identity confirmation and allows for the characterization of unknown impurities.[7][8]
Hypothetical Scenario: Imagine we are comparing Estra-4,9-diene-3,17-dione from three suppliers: Supplier A , Supplier B , and Supplier C .
Table 1: Hypothetical LC-MS/MS Purity and Impurity Profile
| Supplier | Purity by HPLC (UV 254nm) | Identity Confirmed (m/z) | Major Impurity (m/z) | Notes |
| Supplier A | 99.2% | Yes | 285.1 (Possible isomer) | Single, well-defined impurity peak. |
| Supplier B | 97.5% | Yes | Multiple minor peaks | No single major impurity, but a "dirtier" baseline. |
| Supplier C | 99.5% | Yes | Not Detected | Highest purity, but showed poor solubility in DMSO. |
This initial analysis suggests Supplier C is the purest, but the observed solubility issue is a red flag that warrants further investigation (See Section 2.3). Supplier A's single impurity could potentially be isolated and identified, whereas Supplier B's product is generally less pure.
Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR)
Causality: While LC-MS confirms mass, it does not confirm structure. NMR spectroscopy provides definitive structural information by probing the chemical environment of each proton in the molecule.[9] This is critical for confirming the correct isomeric form and ensuring the absence of structurally similar impurities that may be isobaric (have the same mass).
A comparative ¹H-NMR analysis should show identical spectra for the main compound from all suppliers. Any significant deviation in chemical shifts or the presence of extra peaks indicates structural differences or impurities.
Physicochemical Properties: Solubility and Stability
Causality: A compound's solubility and stability in stock solutions are critical for accurate and reproducible dosing in biological assays. Poor solubility can lead to inaccurate concentration calculations and precipitation during experiments. Degradation over time can reduce the effective concentration of the active compound.
Experimental Protocol: Solubility and Freeze-Thaw Stability
-
Preparation: Prepare maximum concentration stock solutions (e.g., 10 mM) of each supplier's compound in a standard solvent like DMSO.
-
Solubility Assessment: Visually inspect for particulates. Use a light microscope for confirmation.
-
Stability Test: Subject aliquots of the stock solutions to three freeze-thaw cycles (-20°C to room temperature).
-
Analysis: After the cycles, re-analyze the purity of each solution using the established HPLC method to check for degradation products.
Phase 2: Biological Efficacy Comparison
Once the chemical identity and purity are established, the next critical step is to determine if the compounds are biologically active and to what degree. For Estra-4,9-diene-3,17-dione, the primary mechanisms of action involve interaction with the Androgen Receptor (AR) and potential inhibition of the aromatase enzyme.[10]
Mechanism of Action: Androgen Receptor Signaling
Estra-4,9-diene-3,17-dione and its metabolites act as ligands for the Androgen Receptor (AR).[11] Upon binding, the AR dimerizes, translocates to the nucleus, and binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 4. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromsystems.com [chromsystems.com]
- 6. chimia.ch [chimia.ch]
- 7. medrxiv.org [medrxiv.org]
- 8. longdom.org [longdom.org]
- 9. elementssystem.com [elementssystem.com]
- 10. researchgate.net [researchgate.net]
- 11. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 12. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthesized vs. Reference Standard Estra-4,9-diene-3,17-dione
Welcome to a detailed guide on the spectroscopic analysis of synthesized Estra-4,9-diene-3,17-dione against its reference standard. In the world of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, practical approach to the spectroscopic comparison of a synthesized steroid with its corresponding reference standard. We will delve into the "why" behind the experimental choices, ensuring a thorough understanding of the methodologies.
For the purpose of this guide, we will operate under the assumption that the user's query for "Estradiene dione-3-keta" refers to the well-characterized synthetic steroid, Estra-4,9-diene-3,17-dione . This compound is a relevant intermediate in synthetic steroid chemistry and serves as an excellent model for this comparative analysis.
The Critical Role of Reference Standards in Synthesis Verification
In any synthetic chemistry workflow, especially within a regulated environment like drug development, the synthesis of a target molecule is only half the battle. The subsequent, and arguably more critical, phase is the rigorous confirmation of its structure and purity. This is where a certified reference standard becomes indispensable. A reference standard is a highly characterized and purified material that serves as a benchmark against which a newly synthesized batch can be compared. This comparison is not merely a qualitative check; it is a quantitative assessment of identity, purity, and quality.
The choice of spectroscopic techniques is dictated by the structural features of the molecule. For Estra-4,9-diene-3,17-dione, with its complex steroidal backbone, multiple functional groups (ketones), and specific sites of unsaturation, a multi-pronged spectroscopic approach is essential for unambiguous characterization. We will employ Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Synthesis of Estra-4,9-diene-3,17-dione
The synthesis of Estra-4,9-diene-3,17-dione typically involves a multi-step process, often starting from more readily available steroid precursors. A common synthetic route involves the introduction of the C9-C10 double bond via an elimination reaction, and the C4-C5 double bond is often already present or introduced through selective oxidation and isomerization steps. The specifics of the synthesis are beyond the scope of this guide, but a well-executed synthesis should yield a product that, after purification (e.g., by column chromatography or recrystallization), is ready for spectroscopic characterization.
Spectroscopic Comparison: A Multi-Technique Approach
Here, we will detail the experimental protocols and expected results for each spectroscopic technique, comparing the data from our hypothetically synthesized Estra-4,9-diene-3,17-dione with the data from a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The "Blueprint" of the Molecule
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. For a steroid like Estra-4,9-diene-3,17-dione, ¹H NMR and ¹³C NMR are indispensable.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized sample and the reference standard into separate clean, dry NMR tubes. Dissolve each in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a good choice for steroids. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Shim the instrument to obtain a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
The spectra of the synthesized compound must be superimposable with the reference standard's spectra.
| Spectroscopic Feature | Expected Result for Estra-4,9-diene-3,17-dione | Interpretation |
| ¹H NMR | ||
| Vinyl Proton (H-4) | A singlet or narrow multiplet around δ 5.8 ppm. | Confirms the presence of the C4-C5 double bond. |
| Methyl Protons (C-18) | A sharp singlet around δ 0.9 ppm. | Characteristic of the angular methyl group at C-13. |
| Other Aliphatic Protons | A complex multiplet region between δ 1.2-3.0 ppm. | Represents the protons of the steroid backbone. |
| ¹³C NMR | ||
| Carbonyl Carbons (C-3, C-17) | Two signals in the downfield region, around δ 199 ppm and δ 220 ppm. | Confirms the presence of the two ketone groups. |
| Olefinic Carbons (C-4, C-5, C-9, C-10) | Four signals between δ 120-160 ppm. | Confirms the presence of the two double bonds. |
| Methyl Carbon (C-18) | A signal in the upfield region, around δ 15 ppm. | Characteristic of the angular methyl group. |
Any significant deviation in chemical shifts, splitting patterns, or the presence of unexpected signals in the synthesized sample's spectra would indicate either a structural difference or the presence of impurities.
Mass Spectrometry (MS): Confirming the Molecular Weight
MS provides the molecular weight of the compound and can offer information about its structure through fragmentation patterns.
-
Sample Preparation: Prepare dilute solutions (e.g., 10-100 µg/mL) of the synthesized sample and the reference standard in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI-MS system. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution.
-
Data Acquisition: Infuse the sample solutions into the mass spectrometer and acquire the mass spectra in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak.
| Spectroscopic Feature | **Expected Result for Estra-4,9-diene-3,17-dione (C₁₈H₂₂O₂) ** | Interpretation |
| Molecular Weight | 270.37 g/mol | Calculated from the chemical formula. |
| [M+H]⁺ Ion | m/z ≈ 271.17 | The primary ion observed in positive mode ESI-MS. |
| Isotope Pattern | A characteristic pattern for a C₁₈H₂₂O₂ molecule. | The relative abundance of the M+1 peak should match the theoretical value. |
The synthesized sample should exhibit the same molecular ion peak and isotopic pattern as the reference standard. The high-resolution mass spectrometry (HRMS) data should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups.
-
Sample Preparation: Place a small amount of the solid sample (synthesized and reference standard) directly on the ATR crystal.
-
Instrument Setup: Collect a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Place the sample on the crystal, apply pressure using the anvil, and collect the sample spectrum. Typically, 16 or 32 scans are co-added.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
| Spectroscopic Feature | Expected Wavenumber (cm⁻¹) for Estra-4,9-diene-3,17-dione | Interpretation |
| C=O Stretch (Ketone) | A strong, sharp band around 1740 cm⁻¹ (for the five-membered ring ketone) and 1665 cm⁻¹ (for the α,β-unsaturated ketone). | Confirms the presence of the two distinct ketone functionalities. |
| C=C Stretch (Alkene) | A medium intensity band around 1620-1650 cm⁻¹. | Confirms the presence of the carbon-carbon double bonds. |
| C-H Stretch (sp³) | Bands just below 3000 cm⁻¹. | Represents the C-H bonds of the steroid backbone. |
| C-H Stretch (sp²) | Bands just above 3000 cm⁻¹. | Represents the C-H bonds of the double bonds. |
The IR spectrum of the synthesized product should be a "fingerprint" match to that of the reference standard.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Conjugated System
UV-Vis spectroscopy is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system in Estra-4,9-diene-3,17-dione.
-
Sample Preparation: Prepare dilute solutions of known concentration for both the synthesized sample and the reference standard in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the solvent to be used as a blank.
-
Data Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).
| Spectroscopic Feature | Expected Result for Estra-4,9-diene-3,17-dione | Interpretation |
| λ_max | A strong absorption maximum around 300-310 nm. | Characteristic of the extended conjugated system (cross-conjugated dienone). |
| Molar Absorptivity (ε) | A high value, typically in the range of 10,000-15,000 L mol⁻¹ cm⁻¹. | Indicates a strongly absorbing chromophore. |
The λ_max and ε values for the synthesized sample should match those of the reference standard, confirming the integrity of the conjugated system.
Visualizing the Workflow
A logical workflow is crucial for a systematic comparison.
Caption: Workflow for the spectroscopic comparison of a synthesized compound against a reference standard.
Conclusion: A Self-Validating System
By employing a suite of orthogonal spectroscopic techniques, we create a self-validating system for the confirmation of Estra-4,9-diene-3,17-dione's identity. Each technique provides a unique piece of the structural puzzle, and together, they offer an irrefutable confirmation. If the data from the synthesized sample is indistinguishable from the reference standard across all four techniques, one can confidently conclude that the synthesis was successful and the material is of high purity. Any discrepancies, however minor, must be investigated as they may indicate structural isomers, impurities, or residual solvents, warranting further purification or a re-evaluation of the synthetic route. This rigorous, multi-faceted approach to spectroscopic analysis is the bedrock of chemical synthesis and drug development, ensuring the quality and reliability of the materials we work with.
A Comparative Guide to the Synthesis of Estra-4,9-diene-3,17-dione: Yield and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
Estra-4,9-diene-3,17-dione, a pivotal intermediate in the synthesis of various pharmaceutical compounds, including the progestin Dienogest and the abortifacient Mifepristone, presents a significant target for synthetic chemists.[1] The efficiency of its production is paramount, with yield and purity being critical parameters that dictate the economic viability and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two distinct synthetic methodologies for Estra-4,9-diene-3,17-dione, offering a critical analysis of their respective yields, and discussing the purity of the final product based on available experimental data.
Introduction to Estra-4,9-diene-3,17-dione
Estra-4,9-diene-3,17-dione is a synthetic steroid characterized by a C18 steroidal skeleton with conjugated double bonds at the 4th and 9th positions and ketone functionalities at the 3rd and 17th positions.[1][2] Its strategic importance lies in its role as a versatile precursor for the introduction of various functionalities to the steroid nucleus, enabling the synthesis of a wide range of hormonal drugs.[1] The methodologies for its synthesis have evolved, aiming for shorter, more efficient routes with higher yields and purities to meet the demands of the pharmaceutical industry.
Method 1: Three-Step Synthesis from δ-Lactone
This approach offers a concise and linear pathway to Estra-4,9-diene-3,17-dione starting from a readily available δ-lactone precursor. The synthesis proceeds through a three-step sequence involving a Grignard reaction, an oxidation step, and a final domino cyclization.
Causality Behind Experimental Choices
The choice of a δ-lactone as a starting material provides a robust framework for the construction of the steroidal rings. The initial Grignard reaction is a classic and effective method for carbon-carbon bond formation, allowing for the introduction of a key side chain. The subsequent oxidation with Jones reagent is a reliable method for converting the secondary alcohol to a ketone, which is crucial for the final cyclization. The domino cyclization, catalyzed by piperidinium acetate, is an elegant step that efficiently constructs the B and C rings of the steroid in a single transformation.
Yield and Purity
The overall yield for this three-step synthesis is reported to be 23.4%. The final product is described as a pale yellow oil. While a specific purity percentage from methods like High-Performance Liquid Chromatography (HPLC) is not provided in the primary literature, the authors note the presence of less polar impurities that they were unable to identify. Commercial suppliers of Estra-4,9-diene-3,17-dione often specify a purity of >95.0% (HPLC).[3]
Experimental Protocol
Step 1: Grignard Reaction
A solution of the Grignard reagent, prepared from 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and magnesium turnings in anhydrous THF, is added dropwise to a solution of the δ-lactone in THF at -25°C. The reaction mixture is stirred for 1.5 hours at this temperature and then quenched with a saturated aqueous solution of ammonium chloride.
Step 2: Oxidation
The crude product from the Grignard reaction is dissolved in acetone and treated with Jones reagent at 0°C. The reaction is monitored by TLC, and upon completion, the excess oxidant is quenched with isopropanol.
Step 3: Domino Cyclization
The precursor obtained from the oxidation step is dissolved in toluene, and an equimolar amount of piperidinium acetate is added. The mixture is heated at reflux for 1.5 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford Estra-4,9-diene-3,17-dione.[4]
Visualizing the Workflow
Caption: Workflow for the three-step synthesis of Estra-4,9-diene-3,17-dione from δ-Lactone.
Method 2: Synthesis from an A-Ring Degradation Product via Grignard Reaction
This synthetic route utilizes an A-ring degradation product of a steroid as the starting material, which undergoes a Grignard reaction followed by oxidation, hydrolysis, and a tandem cyclization to yield the target molecule. This method is detailed in a patent and suggests a potentially scalable industrial process.[5]
Causality Behind Experimental Choices
The use of an A-ring degradation product as a starting material can be economically advantageous if this precursor is readily available from the degradation of abundant natural steroids. The Grignard reaction, similar to the first method, is employed for the crucial carbon-carbon bond formation. The subsequent tandem cyclization reaction is a key step that efficiently constructs the steroidal ring system. The patent also describes an isomerization step to convert an undesired cyclization product into the target molecule, thereby maximizing the overall yield.[5]
Yield and Purity
The patent reports a yield of 73% for the tandem cyclization step, which produces a mixture of the desired product (36.4%) and an isomer (36.6%).[5] The undesired isomer can be converted to the target compound in 61% yield in a subsequent step.[5] While the overall yield is not explicitly stated, it can be estimated from the individual step yields. A related patent for a similar process mentions an HPLC purity of 94.5% for an intermediate compound, suggesting that high purity can be achieved through this pathway.[6]
Experimental Protocol
Step 1: Grignard Reagent Preparation
A Grignard reagent is prepared from 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and magnesium in anhydrous tetrahydrofuran, initiated by 1,2-dibromoethane.[5]
Step 2: Grignard Reaction
The prepared Grignard reagent is added to a solution of the A-ring degradation product in THF at a low temperature (-22 to -25°C). The reaction is monitored by TLC, and upon completion, it is quenched with a saturated aqueous solution of ammonium chloride.[5]
Step 3: Oxidation and Hydrolysis
The crude product from the Grignard reaction is subjected to oxidation and hydrolysis conditions to yield the precursor for the cyclization.
Step 4: Tandem Cyclization
The precursor is dissolved in toluene, and piperidine acetate is added. The mixture is refluxed for 16 hours. After cooling, the mixture is worked up to yield a mixture of Estra-4,9-diene-3,17-dione and its isomer.[5]
Step 5: Isomerization (Optional)
The isolated isomer is dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and refluxed for 45 minutes to convert it to Estra-4,9-diene-3,17-dione. The final product is purified by column chromatography.[5]
Visualizing the Workflow
Caption: Workflow for the synthesis of Estra-4,9-diene-3,17-dione from an A-Ring Degradation Product.
Comparative Analysis
| Feature | Method 1: Synthesis from δ-Lactone | Method 2: Synthesis from A-Ring Degradation Product |
| Starting Material | δ-Lactone | A-Ring Degradation Product |
| Number of Steps | 3 | 4-5 (including optional isomerization) |
| Overall Yield | 23.4% | Not explicitly reported, but potentially higher with isomerization. |
| Reported Purity | Pale yellow oil; less polar impurities noted. | Intermediate purity of 94.5% (HPLC) reported in a similar process.[6] |
| Key Reactions | Grignard, Oxidation, Domino Cyclization | Grignard, Oxidation, Tandem Cyclization, Isomerization |
| Advantages | Concise, linear route. | Potentially cost-effective starting material, option to increase yield via isomerization. |
| Disadvantages | Lower overall yield, unidentified impurities. | Formation of a significant amount of isomer requires an additional step. |
Conclusion
Both synthetic routes offer viable pathways to Estra-4,9-diene-3,17-dione. The choice of method will likely depend on the availability and cost of the starting materials, as well as the desired scale of production.
The three-step synthesis from δ-lactone is elegant in its simplicity and directness. However, its lower overall yield and the presence of uncharacterized impurities may be a concern for large-scale industrial applications where high purity is paramount.
The synthesis from an A-ring degradation product appears more suited for industrial production, potentially offering a higher overall yield, especially with the inclusion of the isomerization step. The reported high purity of an intermediate in a similar process is also a promising indicator. However, the formation of a significant amount of an isomer in the cyclization step adds complexity to the process.
For researchers and drug development professionals, a thorough analysis of both methods is crucial. Further optimization of the δ-lactone route to improve yield and identify impurities could enhance its attractiveness. For the A-ring degradation product method, optimizing the diastereoselectivity of the cyclization reaction to favor the desired product would be a significant advancement. Ultimately, the selection of a synthetic route will require a careful balance of factors including yield, purity, cost, and scalability.
References
- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 2. Dienedione - Wikipedia [en.wikipedia.org]
- 3. Estra-4,9-diene-3,17-dione | 5173-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
- 6. CN104592339A - Preparation method of estra-4, 9-diene-3,17-diketone - Google Patents [patents.google.com]
A Comparative Cost-Benefit Analysis of Synthetic Pathways to Estra-4,9-diene-3,17-dione
Abstract
Estra-4,9-diene-3,17-dione is a pivotal intermediate in the synthesis of a range of synthetic progestins, including the widely used contraceptive dienogest. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for pharmaceutical manufacturing. This guide provides an in-depth comparative analysis of various synthetic pathways to Estra-4,9-diene-3,17-dione, offering researchers, chemists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a cost-benefit analysis to aid in the selection of the most suitable route for specific research and production needs.
Introduction: The Significance of Estra-4,9-diene-3,17-dione
Estra-4,9-diene-3,17-dione, a synthetic steroid of the 19-nortestosterone group, serves as a crucial building block in the pharmaceutical industry.[1] Its unique diene structure is a key feature that imparts potent progestogenic activity to its derivatives. Most notably, it is a direct precursor to dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one), an orally active progestin used in contraception and for the treatment of endometriosis.[2] The market demand for such hormonal drugs necessitates the development of efficient, scalable, and economically viable synthetic routes to this key intermediate. This guide will explore and compare three distinct and representative synthetic strategies, evaluating them on key performance indicators to provide a clear and actionable analysis for the scientific community.
Pathway 1: The Three-Step Synthesis from a δ-Lactone
This convergent and relatively concise pathway has been reported to produce Estra-4,9-diene-3,17-dione in a three-step sequence from a readily available δ-lactone starting material.[3][4] The synthesis involves a Grignard reaction, an oxidation step, and a final domino cyclization to construct the steroid core.
Causality Behind Experimental Choices
The choice of a δ-lactone as a starting material offers a convergent approach, allowing for the rapid assembly of a significant portion of the final steroid skeleton. The Grignard reaction is a powerful and well-established method for carbon-carbon bond formation, essential for introducing the side chain that will ultimately form the A and B rings of the steroid. The subsequent Jones oxidation is a robust and high-yielding method for converting the secondary alcohol formed in the Grignard reaction to the required ketone.[5] Finally, the domino cyclization, a cascade of intramolecular reactions, provides an elegant and efficient means to construct the tetracyclic steroid nucleus in a single step.
Experimental Protocol
Step 1: Grignard Reaction
-
To a stirred solution of the starting δ-lactone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of the appropriate Grignard reagent (prepared from 2-(2-bromoethyl)-1,3-dioxolane and magnesium turnings in THF) (1.1 eq).
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which is used in the next step without further purification.
Step 2: Jones Oxidation
-
Dissolve the crude product from Step 1 in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.[6]
-
Stir the reaction for 30 minutes at 0 °C.
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the diketone precursor.
Step 3: Domino Cyclization
-
Dissolve the purified diketone from Step 2 (1.0 eq) in toluene.
-
Add piperidine acetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield Estra-4,9-diene-3,17-dione.
Performance Data
-
Overall Yield: Approximately 23.4%[3]
-
Advantages: Relatively short synthesis, convergent approach.
-
Disadvantages: The final cyclization step has a modest yield, and the use of a stoichiometric chromium reagent in the Jones oxidation presents environmental and safety concerns.[7][8]
Pathway 2: Synthesis from A-Ring Degradation Products
This pathway represents a potentially more sustainable and cost-effective approach, utilizing starting materials derived from the microbial degradation of sterols.[2] These A-ring degradation products are readily available through fermentation processes and can be converted to Estra-4,9-diene-3,17-dione in a few steps.
Causality Behind Experimental Choices
The use of fermentation-derived starting materials aligns with the principles of green chemistry, reducing reliance on petrochemical feedstocks.[9] The synthetic strategy is similar in principle to Pathway 1, often employing a Grignard reaction to append the necessary carbon framework, followed by a cyclization cascade to construct the steroid nucleus. The key advantage lies in the low cost and renewable nature of the starting material.
Experimental Protocol (Representative)
Step 1: Grignard Reaction with an A-Ring Degraded Steroid Precursor
-
Prepare the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxolane and magnesium in anhydrous THF.
-
To a solution of the A-ring degradation product (e.g., a Wieland-Miescher ketone analogue) (1.0 eq) in anhydrous THF at low temperature (-78 °C), slowly add the prepared Grignard reagent (1.1 eq).
-
After stirring for several hours, quench the reaction with saturated aqueous ammonium chloride.
-
Work up the reaction as described in Pathway 1, Step 1.
Step 2: Oxidation and Cyclization Cascade
-
The crude product from the Grignard reaction is subjected to an oxidation (e.g., using Jones reagent or a milder oxidant like PCC) to form a diketone intermediate.
-
This intermediate is then treated with an acid or base catalyst (e.g., p-toluenesulfonic acid or piperidine acetate) in a suitable solvent (e.g., toluene) and heated to induce a domino reaction, leading to the formation of Estra-4,9-diene-3,17-dione.[2]
-
Purification is typically achieved through crystallization or column chromatography.
Performance Data
-
Overall Yield: Patents claim high yields, with some embodiments reporting up to 90%.[10]
-
Advantages: Utilizes inexpensive and renewable starting materials, potentially high overall yield, and aligns with green chemistry principles.
-
Disadvantages: The initial fermentation process to obtain the starting material requires specialized infrastructure and expertise. The specific yields and conditions can be proprietary and vary between different patented processes.
Pathway 3: Classical Approach from Estrone via Birch Reduction
This classical approach leverages the readily available and relatively inexpensive steroid, estrone, as the starting material. The key transformation is the Birch reduction of the aromatic A-ring to create the diene system, followed by further modifications.
Causality Behind Experimental Choices
Estrone is a natural estrogen and a common starting material in steroid synthesis. The Birch reduction is a powerful method for the partial reduction of aromatic rings, providing access to cyclohexadiene structures that are otherwise difficult to synthesize.[11] This reaction is fundamental in the synthesis of many 19-norsteroids. The subsequent steps involve the oxidation of the 17-hydroxyl group and isomerization of the double bonds to the desired conjugated system.
Experimental Protocol (Representative)
Step 1: Birch Reduction of Estrone Methyl Ether
-
To a solution of estrone 3-methyl ether (1.0 eq) in a mixture of anhydrous THF and liquid ammonia at -78 °C, add small pieces of sodium or lithium metal until a persistent blue color is observed.
-
Stir the reaction for 1-2 hours.
-
Quench the reaction by the careful addition of an alcohol (e.g., ethanol or isopropanol).
-
Allow the ammonia to evaporate, and then add water and extract the product with an organic solvent (e.g., ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis of the Enol Ether
-
Dissolve the crude product from the Birch reduction in a mixture of THF and aqueous acid (e.g., dilute hydrochloric acid).
-
Stir the mixture at room temperature until the hydrolysis of the enol ether is complete (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Work up the organic layer as previously described to yield the intermediate enone.
Step 3: Oxidation of the 17-Hydroxyl Group and Isomerization
-
The 17-hydroxyl group of the enone intermediate is oxidized to a ketone using a suitable oxidizing agent (e.g., Jones reagent or PCC).
-
The non-conjugated double bond is then isomerized to the conjugated 4,9-diene system under acidic or basic conditions to yield Estra-4,9-diene-3,17-dione.
-
Purification is achieved by crystallization or column chromatography.
Performance Data
-
Overall Yield: Typically in the range of 30-40% over several steps.
-
Advantages: Starts from a readily available and inexpensive steroid raw material.
-
Disadvantages: Requires the use of hazardous liquid ammonia and alkali metals, which can be challenging to handle on a large scale. The reaction sequence is longer compared to the other pathways.
Comparative Analysis
| Feature | Pathway 1: δ-Lactone | Pathway 2: A-Ring Degradation | Pathway 3: Estrone (Birch Red.) |
| Starting Material | δ-Lactone | Fermentation-derived A-ring degradation product | Estrone |
| Number of Steps | 3 | 2-3 | 3-4 |
| Overall Yield | ~23.4%[3] | High (up to 90% claimed)[10] | 30-40% |
| Key Reactions | Grignard, Jones Oxidation, Domino Cyclization | Grignard, Oxidation, Domino Cyclization | Birch Reduction, Hydrolysis, Oxidation |
| Reagent Hazards | Grignard (moisture sensitive), Jones Reagent (carcinogenic Cr(VI))[7] | Grignard (moisture sensitive), potentially hazardous oxidants | Liquid ammonia (toxic, cryogenic), alkali metals (reactive) |
| Scalability | Moderate; Jones oxidation can be problematic on a large scale.[12] | High; designed for industrial production. | Challenging due to the use of liquid ammonia and alkali metals. |
| Cost-Effectiveness | Moderate; depends on the cost of the δ-lactone. | High; utilizes inexpensive, renewable feedstocks. | Good; starts from an inexpensive steroid. |
| Environmental Impact | Moderate; chromium waste from Jones oxidation is a significant concern.[8] | Low; aligns with green chemistry principles. | Moderate; disposal of ammonia and alkali metal residues. |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the three main synthetic pathways to Estra-4,9-diene-3,17-dione.
Discussion and Conclusion
The choice of a synthetic pathway to Estra-4,9-diene-3,17-dione is a multifaceted decision that requires a careful balance of factors including yield, cost, safety, and environmental impact.
-
Pathway 1 (δ-Lactone) offers a reasonably short and convergent route. However, its moderate overall yield and reliance on the environmentally problematic Jones reagent are significant drawbacks for large-scale industrial production. For laboratory-scale synthesis and medicinal chemistry programs, its straightforwardness can be advantageous.
-
Pathway 2 (A-Ring Degradation) emerges as the most promising route for industrial-scale manufacturing. The use of inexpensive, renewable starting materials from fermentation processes, coupled with high reported yields, makes it a highly cost-effective and sustainable option. While the initial setup for fermentation may require significant investment, the long-term economic and environmental benefits are substantial.
-
Pathway 3 (Estrone via Birch Reduction) represents a classic and well-established approach in steroid chemistry. Its primary advantage is the use of the readily available and inexpensive starting material, estrone. However, the operational challenges and safety concerns associated with the use of liquid ammonia and alkali metals make it less attractive for modern, large-scale production facilities that prioritize safety and ease of operation.
References
- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 2. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. Estra-4,9-diene-3,17-dione synthesis - chemicalbook [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. epa.gov [epa.gov]
- 8. Frontiers | Toxicity mechanisms and remediation strategies for chromium exposure in the environment [frontiersin.org]
- 9. jusst.org [jusst.org]
- 10. CN104592339A - Preparation method of estra-4, 9-diene-3,17-diketone - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Regulatory Validation of Estra-4,9-diene-3,17-dione as a Pharmaceutical Intermediate
Abstract
The validation of pharmaceutical intermediates is a critical, yet often overlooked, aspect of drug substance manufacturing. It forms the bedrock upon which the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) are built. This guide provides an in-depth technical analysis of the regulatory requirements for the validation of Estra-4,9-diene-3,17-dione, a key intermediate in the synthesis of various steroidal APIs. We will dissect the expectations of major regulatory bodies, provide actionable experimental protocols, and compare its validation strategy to other steroidal intermediates, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Intermediate Validation
Estra-4,9-diene-3,17-dione, often referred to as Dienedione, is a synthetic steroid of the 19-nortestosterone group.[1] While it has been illicitly used as a bodybuilding supplement, its primary legitimate application is as an advanced intermediate in the synthesis of complex pharmaceutical compounds, such as Mifepristone.[2] The quality of the final API is inextricably linked to the quality of the intermediates used in its synthesis. Impurities generated or inadequately cleared during intermediate stages can carry through to the final drug substance, potentially impacting its safety and efficacy.
Therefore, robust validation of intermediates like Estra-4,9-diene-3,17-dione is not merely a matter of good practice; it is a stringent regulatory requirement. The goal is to establish a comprehensive control strategy that ensures the intermediate consistently meets pre-defined quality attributes. This guide will navigate the regulatory landscape, focusing on the practical application of guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The Regulatory Framework: A Synthesis of ICH, FDA, and EMA Expectations
The validation of pharmaceutical intermediates falls under the umbrella of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients. The foundational guidance is provided by ICH Q7, which outlines GMP for APIs.[3][4][5] This is further elaborated upon in ICH Q11, which details the development and manufacture of drug substances.[6][7][8]
From these guidelines, a clear principle emerges: the stringency of control over an intermediate should be based on its proximity to the final API and a scientific, risk-based assessment of its potential impact on the API's quality.
Key regulatory expectations for an intermediate like Estra-4,9-diene-3,17-dione include:
-
A well-defined manufacturing process: A detailed narrative and schematic representation of the synthetic process should be provided.[9] This includes starting materials, reagents, solvents, and operating conditions.
-
Identification of Critical Process Parameters (CPPs): These are process parameters that must be controlled to ensure the desired quality of the intermediate.
-
Establishment of Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[6]
-
Thorough analytical method validation: The analytical procedures used to test the CQAs must be validated to ensure they are fit for purpose, as detailed in ICH Q2(R1).[10][11]
-
Impurity Profiling: A comprehensive understanding of the impurity profile is paramount. This includes identifying potential and actual impurities, their origin (process-related or degradation), and their fate in downstream steps.[12][13]
Critical Quality Attributes (CQAs) for Estra-4,9-diene-3,17-dione
For a steroid intermediate like Estra-4,9-diene-3,17-dione, the following CQAs are typically essential:
| Critical Quality Attribute (CQA) | Rationale for Control | Typical Analytical Technique |
| Identity | Confirms that the correct chemical entity has been synthesized. | FTIR, HPLC (retention time vs. reference standard), Mass Spectrometry |
| Assay (Purity) | Determines the content of the intermediate, ensuring the correct amount is carried forward. | HPLC-UV, GC-FID |
| Organic Impurities | Controls levels of process-related impurities (e.g., starting materials, by-products) and degradation products. Crucial for final API safety. | HPLC-UV, LC-MS, GC-MS |
| Residual Solvents | Limits the amount of solvents used in the manufacturing process, which can be toxic. | Headspace Gas Chromatography (HS-GC) |
| Water Content | Can affect the stability and reactivity of the intermediate in subsequent steps. | Karl Fischer Titration |
| Heavy Metals | Controls for contamination from reactors or catalysts. | Inductively Coupled Plasma (ICP-MS or ICP-OES) |
Comparative Analysis: Estra-4,9-diene-3,17-dione vs. Alternative Steroid Intermediate
To provide context, let's compare the validation considerations for Estra-4,9-diene-3,17-dione with another common steroid intermediate, Androstenedione.
| Parameter | Estra-4,9-diene-3,17-dione | Androstenedione (Androst-4-ene-3,17-dione) | Commentary |
| Typical Purity (Assay) | > 98.5% | > 98.5% | Both require high purity for subsequent synthetic steps. |
| Key Impurities | Isomers, over-reduced or over-oxidized species, residual starting materials. | Epimers, related androstane derivatives, residual starting materials. | The specific impurity profile is dictated by the synthetic route and requires dedicated analytical methods for resolution and quantification. |
| Analytical Complexity | The conjugated diene system provides a strong UV chromophore, facilitating HPLC-UV detection. Potential for geometric isomers requires high-resolution chromatography. | The single enone system is also UV active. Stereoisomers are a key consideration. | While both are amenable to HPLC-UV, the specific method development for Estra-4,9-diene-3,17-dione must focus on resolving potential isomers arising from the diene system. |
| Stability | The diene system can be susceptible to oxidation and light-induced degradation. | Generally stable, but can be susceptible to degradation under harsh pH or oxidative conditions. | Stability studies for Estra-4,9-diene-3,17-dione should include photostability and oxidative stress conditions. |
Experimental Protocols: A Practical Approach
Here, we provide detailed, step-by-step methodologies for the validation of two key CQAs for Estra-4,9-diene-3,17-dione: Assay and Organic Impurities by HPLC, and Residual Solvents by GC.
Protocol 1: Assay and Organic Impurity Determination by HPLC-UV
Objective: To quantify the amount of Estra-4,9-diene-3,17-dione (Assay) and detect and quantify any related organic impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Estra-4,9-diene-3,17-dione Reference Standard (of known purity)
-
Samples of Estra-4,9-diene-3,17-dione to be tested
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile. A gradient elution might start at 60% B, increasing to 90% B over 20 minutes.
-
Standard Preparation: Accurately weigh and dissolve the Reference Standard in a suitable solvent (e.g., Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: ~298 nm (based on the UV maximum of the diene chromophore)
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculations:
-
Assay (%): (Sample Peak Area / Standard Peak Area) * (Standard Concentration / Sample Concentration) * Purity of Standard
-
Impurities (%): Use relative response factors if known, or assume a response factor of 1.0 for unknown impurities. Calculate the percentage of each impurity based on its peak area relative to the total peak area.
-
Validation Parameters (as per ICH Q2(R1)): [14][15]
-
Specificity: Demonstrate that the method can distinguish the analyte from impurities and degradation products. This can be done by spiking the sample with known impurities and performing forced degradation studies (acid, base, peroxide, heat, light).
-
Linearity: Analyze a minimum of five concentrations of the reference standard across a range of 50-150% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999.[16]
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be between 98.0% and 102.0%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The RSD should be ≤ 2.0%.
-
Quantitation Limit (QL): The lowest concentration of an impurity that can be reliably quantified.
Protocol 2: Residual Solvent Analysis by Headspace GC-FID
Objective: To detect and quantify residual solvents from the manufacturing process.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Headspace Autosampler
-
Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent)
Reagents:
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling point solvent
-
Reference standards for all potential residual solvents (e.g., methanol, ethanol, acetone, toluene)
Procedure:
-
Standard Preparation: Prepare a stock solution of all potential residual solvents in DMSO. Prepare a working standard by diluting the stock solution to a concentration relevant to the ICH limits.
-
Sample Preparation: Accurately weigh a sample of Estra-4,9-diene-3,17-dione (e.g., 100 mg) into a headspace vial and add a known volume of DMSO (e.g., 1 mL).
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 minutes
-
-
GC Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Nitrogen
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 220°C at 10°C/min.
-
-
Analysis: Analyze the blank (DMSO), standard, and sample preparations.
-
Calculations: Calculate the concentration of each solvent in the sample based on the peak areas compared to the standard.
Visualizing the Validation Workflow
A clear understanding of the workflow is essential for effective project management and regulatory submission.
Caption: Workflow for the validation of a pharmaceutical intermediate.
Caption: Relationship between CQAs, analytical methods, and guidelines.
Conclusion
The regulatory validation of a pharmaceutical intermediate like Estra-4,9-diene-3,17-dione is a multi-faceted process grounded in the principles of quality risk management and sound scientific understanding. A thorough validation program, encompassing a well-defined manufacturing process, identification of critical quality attributes, and robustly validated analytical methods, is essential for ensuring the quality of the intermediate and, ultimately, the safety and efficacy of the final drug substance. By adhering to the principles outlined in ICH guidelines Q7, Q11, and Q2(R1), and by implementing a comprehensive control strategy, drug developers can confidently navigate the regulatory landscape and ensure the successful development of their pharmaceutical products.
References
- 1. Dienedione - Wikipedia [en.wikipedia.org]
- 2. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q7 GMP for APIs [pharmuni.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. pharmtech.com [pharmtech.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling Estradiene dione-3-keta
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling potent compounds like Estradiene dione-3-keta, also known as estra-4,9-diene-3,17-dione or Dienedione, a comprehensive understanding and rigorous application of personal protective equipment (PPE) protocols are not just procedural formalities—they are the bedrock of responsible research.[1] This guide provides essential, in-depth guidance on the safe handling of this synthetic anabolic-androgenic steroid, ensuring both your personal safety and the validity of your experimental outcomes.[1][2]
This compound is a potent compound, and its handling requires measures that afford a significant degree of protection.[3][4] Occupational exposure to such hazardous drugs, even at low levels, can pose serious health risks, including reproductive and developmental problems.[5] Therefore, a multi-layered approach to safety, integrating engineering controls, administrative procedures, and the correct use of PPE, is mandatory.
The 'Why': A Hazard-Based Approach to PPE Selection
Before detailing specific PPE, it is crucial to understand the risks associated with this compound. As a fine powder, the primary routes of exposure are inhalation of airborne particles and dermal (skin) contact. Ingestion, though less likely in a controlled lab setting, remains a potential risk. A thorough hazard assessment is the first step in any safe handling plan.[6] The Safety Data Sheet (SDS) is the primary source for this information, outlining hazards such as potential reproductive toxicity.[7][8]
The core principle of PPE selection is to create a robust barrier between you and the hazardous material.[9] This requires not just wearing PPE, but understanding its limitations and using it as part of a comprehensive safety strategy.[10]
Core PPE Requirements: A Multi-Layered Defense
For all activities involving this compound, from initial weighing to final disposal, a baseline of PPE is required. However, the specific tasks dictate the necessary level of protection.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing & Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 Respirator or higher | - Causality: This is the highest risk activity for aerosol generation. All manipulations of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to contain dust.[11]- Use anti-static tools and weigh papers to minimize powder dispersal.- Change gloves immediately if contamination is suspected.[12] |
| Solution Preparation & Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Causality: While the inhalation risk is lower with solutions, the risk of splashes and skin contact remains. Handle all solutions within a chemical fume hood.[11]- Use Luer-lock fittings on syringes to prevent accidental disconnections.[3] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- Appropriate Respirator | - Causality: A spill represents an uncontrolled release, requiring maximum protection. All labs handling potent compounds must have a designated spill kit readily accessible.[3]- The cleanup procedure should be outlined in your lab's Standard Operating Procedures (SOPs). |
Detailed PPE Specifications:
-
Hand Protection: Disposable nitrile gloves provide a good barrier for incidental contact.[12] Double-gloving is recommended when handling the pure compound or concentrated solutions to provide an extra layer of protection against tears and permeation. If a glove is contaminated, it must be removed immediately, and hands washed before donning a new pair.[12]
-
Body Protection: A disposable, solid-front gown or a buttoned lab coat provides protection for your clothing and skin.[13] This should be changed regularly and immediately if known contamination occurs.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[12] However, when there is a risk of splashing, chemical splash goggles are necessary.[12][13] For high-risk procedures, a face shield worn over goggles offers the best protection.[9]
-
Respiratory Protection: Due to the risk of inhaling fine particles, a dust respirator (such as an N95) is required when handling the solid compound.[7] All respiratory protection use must comply with your institution's respiratory protection program, which includes fit-testing and training.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes the chance of accidental exposure. This procedural guide outlines the critical steps from receiving the compound to its final disposal.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, tightly sealed container in a designated, secure area away from general lab traffic.[7] This storage area should be part of your lab's chemical hygiene plan.
Step 2: Weighing and Solution Preparation (In a Containment Device)
-
Prepare the Workspace: Before bringing the compound into the containment device (e.g., fume hood, ventilated balance enclosure), decontaminate the work surface. Lay down a disposable, absorbent bench liner.
-
Don PPE: Put on all required PPE for handling the solid form, including double gloves and a respirator.
-
Tare Equipment: Place a clean weigh boat or paper on the balance and tare it.
-
Transfer Compound: Carefully transfer the desired amount of this compound to the weigh boat using a dedicated spatula. Minimize any movements that could create dust.
-
Prepare Solution: If making a solution, add the solvent to the vessel containing the weighed powder within the containment device to prevent aerosolization.
-
Initial Cleanup: Securely close the primary compound container. Use a damp wipe to clean the spatula and the work surface. Dispose of the wipe and the weigh boat in a designated hazardous waste bag.
Step 3: Decontamination and Waste Disposal
-
Decontamination: All non-disposable equipment that has come into contact with the compound must be decontaminated. This involves washing with an appropriate solvent or a validated decontamination solution.
-
Waste Segregation: All contaminated materials, including gloves, gowns, pipette tips, and weigh papers, are considered hazardous waste.[14] They must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[14]
-
Disposal: Hazardous waste must be disposed of in accordance with federal, state, and local regulations.[3][4] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[15]
The following diagram illustrates the logical workflow for safely handling this compound.
Fig. 1: Safe Handling Workflow for this compound.
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest.[7] Seek medical attention if they feel unwell.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's Environmental Health and Safety (EHS) department immediately. For small spills, trained personnel wearing appropriate PPE should use a spill kit to contain and clean up the material, which is then disposed of as hazardous waste.
By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself and your colleagues but also ensures the continued integrity and success of your research.
References
- 1. Dienedione - Wikipedia [en.wikipedia.org]
- 2. Doping control of estra-4,9-diene-3,17-dione in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. ohsonline.com [ohsonline.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Dienedione | C18H22O2 | CID 9835169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. ppekits.com [ppekits.com]
- 11. benchchem.com [benchchem.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. westlab.com.au [westlab.com.au]
- 14. benchchem.com [benchchem.com]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
